molecular formula C9H15NO2 B107519 4-(2-Methylpropyl)piperidine-2,6-dione CAS No. 916982-10-0

4-(2-Methylpropyl)piperidine-2,6-dione

Cat. No.: B107519
CAS No.: 916982-10-0
M. Wt: 169.22 g/mol
InChI Key: FNAQPQLVCOZGRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methylpropyl)piperidine-2,6-dione, also known as this compound, is a useful research compound. Its molecular formula is C9H15NO2 and its molecular weight is 169.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylpropyl)piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-6(2)3-7-4-8(11)10-9(12)5-7/h6-7H,3-5H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNAQPQLVCOZGRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CC(=O)NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 4-(2-Methylpropyl)piperidine-2,6-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 4-(2-Methylpropyl)piperidine-2,6-dione, a key heterocyclic scaffold, commencing from readily available starting materials. The synthesis is presented as a two-stage process, beginning with the formation of the intermediate, 3-isobutylglutaric acid, followed by its cyclization to the target piperidine-2,6-dione derivative. This document details the experimental protocols, quantitative data, and logical workflows to facilitate its application in a laboratory setting.

Stage 1: Synthesis of 3-Isobutylglutaric Acid

The initial stage of the synthesis focuses on the preparation of 3-isobutylglutaric acid. A prevalent and effective method for this transformation involves a Knoevenagel condensation of isovaleraldehyde with an active methylene compound, such as diethyl malonate or ethyl cyanoacetate, followed by a Michael addition and subsequent hydrolysis and decarboxylation steps.[1]

Experimental Protocol: Knoevenagel Condensation, Michael Addition, and Hydrolysis

This protocol is adapted from established patent literature, which outlines a one-pot synthesis of 3-isobutylglutaric acid from isovaleraldehyde.[2][3]

Materials:

  • Isovaleraldehyde

  • Ethyl cyanoacetate

  • Diethyl malonate

  • Di-n-propylamine

  • Cyclohexane

  • Hydrobromic acid (47%) or Hydrochloric acid

  • Toluene

Procedure:

  • To a suitable reaction vessel equipped with a mechanical stirrer, condenser, and charging tube, charge isovaleraldehyde, cyclohexane, ethyl cyanoacetate, and a catalytic amount of di-n-propylamine.[2]

  • Heat the reaction mixture to reflux and remove the water formed during the reaction using a Dean-Stark apparatus.

  • After the completion of the Knoevenagel condensation, cool the reaction mixture.

  • Add diethyl malonate and a base, such as di-n-propylamine, to the reaction mixture.[2]

  • Heat the mixture to facilitate the Michael addition reaction.

  • Upon completion, cool the reaction mixture and add hydrobromic acid or hydrochloric acid for hydrolysis and decarboxylation.[2][3]

  • Reflux the mixture for a period of 6 to 100 hours, depending on the acid used.[2][3]

  • After cooling to room temperature, extract the product with toluene.

  • Distill off the toluene to obtain crude 3-isobutylglutaric acid. Further purification can be achieved by recrystallization or distillation.

Quantitative Data for 3-Isobutylglutaric Acid Synthesis
ParameterValueReference
Starting MaterialIsovaleraldehyde[2]
Key ReagentsEthyl cyanoacetate, Diethyl malonate[2]
Yield71% - 76.14%[2][3]
Purity (GC)93.59% - 93.64%[2][3]
Melting Point~47°C[1]
Boiling Point~326°C[1]

Synthesis Workflow for 3-Isobutylglutaric Acid

A Isovaleraldehyde + Ethyl Cyanoacetate B Knoevenagel Condensation (Di-n-propylamine, Cyclohexane, Reflux) A->B C Intermediate B->C D + Diethyl Malonate C->D E Michael Addition (Di-n-propylamine) D->E F Diester Intermediate E->F G Hydrolysis & Decarboxylation (HBr or HCl, Reflux) F->G H 3-Isobutylglutaric Acid G->H

Figure 1. Workflow for the synthesis of 3-Isobutylglutaric Acid.

Stage 2: Synthesis of this compound

The second stage involves the cyclization of 3-isobutylglutaric acid to form the target molecule, this compound, which is also known as 3-isobutylglutarimide.[4] This is typically achieved by reacting the diacid with a nitrogen source, most commonly urea, at elevated temperatures.[5]

Experimental Protocol: Cyclization with Urea

The following protocol is based on a patented procedure for the synthesis of 3-isobutylglutarimide.[5]

Materials:

  • 3-Isobutylglutaric acid

  • Urea

  • Toluene (or xylene, octane)

  • Ethanol

  • Activated carbon

  • Water

Procedure:

  • In a three-necked flask, combine 3-isobutylglutaric acid and urea.[5]

  • Heat the mixture in an oil bath to 150-170°C and maintain this temperature for approximately 2 hours.[5]

  • Cool the reaction mixture to about 80°C and add water, ethanol, and activated carbon.[5]

  • Heat the mixture to reflux for 30 minutes.

  • Filter the hot solution to remove the activated carbon.

  • Cool the filtrate to induce crystallization of the product.

  • Collect the white, flaky crystals of 3-isobutylglutarimide by filtration and dry under vacuum at 50°C.[5]

Quantitative Data for this compound Synthesis
ParameterValueReference
Starting Material3-Isobutylglutaric acid[5]
Key ReagentUrea[5]
Yield92.3%[5]
Melting Point137-138°C[5]
AppearanceWhite flaky crystals[5]
Molecular FormulaC9H15NO2[4]
Molecular Weight169.22 g/mol [4]

Synthesis Workflow for this compound

A 3-Isobutylglutaric Acid + Urea B Cyclization Reaction (Heat, 150-170°C) A->B C Crude Product B->C D Recrystallization (Water/Ethanol) C->D E This compound D->E

Figure 2. Workflow for the synthesis of this compound.

Overall Synthetic Scheme

The complete synthetic pathway from isovaleraldehyde to this compound is a multi-step process that can be efficiently carried out in a laboratory setting.

cluster_0 Stage 1: Synthesis of 3-Isobutylglutaric Acid cluster_1 Stage 2: Synthesis of this compound A Isovaleraldehyde B Knoevenagel Condensation & Michael Addition A->B C Hydrolysis & Decarboxylation B->C D 3-Isobutylglutaric Acid C->D E 3-Isobutylglutaric Acid F Cyclization with Urea E->F G This compound F->G

Figure 3. Overall synthetic pathway.

References

Physicochemical properties of 4-isobutylpiperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 4-Isobutylpiperidine-2,6-dione

Introduction

4-Isobutylpiperidine-2,6-dione, also known by synonyms such as 3-Isobutylglutarimide, is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[][2] It serves as a key intermediate and a privileged scaffold in the synthesis of various bioactive molecules.[3] Notably, it is recognized as an impurity in the manufacturing of Pregabalin, a widely used anticonvulsant and analgesic drug.[4][5] Furthermore, synthetic analogs of this compound have been pivotal in the development of novel anti-cancer agents and therapies for neurodegenerative and psychiatric conditions.[] This guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, and its role in pharmaceutical applications.

Physicochemical Properties

The fundamental physicochemical characteristics of 4-Isobutylpiperidine-2,6-dione are summarized below. These properties are crucial for its handling, formulation, and application in research and development.

PropertyValueSource(s)
Molecular Formula C₉H₁₅NO₂[][6][7]
Molecular Weight 169.22 g/mol [][4][7]
IUPAC Name 4-(2-methylpropyl)piperidine-2,6-dione[][8]
CAS Number 916982-10-0[][6][9]
Appearance White to Off-white Solid[][10]
Melting Point 136-138 °C[][6][10]
Boiling Point 304.7 ± 11.0 °C at 760 mmHg[]
Density 1.014 - 1.016 g/cm³[][6][10]
Solubility Sparingly soluble in Chloroform, slightly soluble in DMSO and Methanol.[][10] Soluble in Acetonitrile.[4]
pKa 11.78 ± 0.40 (Predicted)[10][11]
Flash Point 131 °C[10][12]
Storage Store at 2-8°C or in an inert atmosphere at room temperature.[]

Experimental Protocols & Synthesis

The synthesis of substituted piperidine-2,6-diones is a key process in medicinal chemistry. While specific, proprietary synthesis methods for 4-isobutylpiperidine-2,6-dione may vary, a general and widely cited approach involves the cyclization of a glutaric acid derivative.

General Synthesis Protocol: Michael Addition/Intramolecular Imidation Cascade

A modern and efficient method for creating substituted piperidine-2,6-diones involves a transition-metal-free Michael addition followed by an intramolecular imidation cascade.[3] This approach offers operational simplicity and works under mild conditions.

Methodology:

  • Reaction Setup: A substituted methyl acetate (e.g., methyl 4-methylpentanoate, a precursor to the isobutyl group) and an appropriate acrylamide are combined in a suitable solvent, such as THF.

  • Base Promotion: A strong base, such as potassium tert-butoxide (KOtBu), is introduced to promote the initial Michael addition reaction.

  • Reaction Conditions: The mixture is stirred at a controlled temperature, often ranging from 0°C to 50°C, until the reaction is complete.[3]

  • Cyclization: The intermediate formed undergoes a spontaneous or base-promoted intramolecular imidation (cyclization) to form the piperidine-2,6-dione ring.

  • Workup and Purification: The reaction mixture is quenched, and the product is extracted using an organic solvent. The crude product is then purified, typically through column chromatography or recrystallization, to yield the final piperidine-2,6-dione derivative.

This protocol has been successfully scaled up to kilogram quantities, demonstrating its potential for industrial applications.[3]

G General Synthesis Workflow for Piperidine-2,6-Diones sub Substituted Methyl Acetate mix Michael Addition (Step 1) sub->mix acry Acrylamide acry->mix reagents Base (e.g., KOtBu) Solvent (e.g., THF) reagents->mix inter Michael Adduct (Intermediate) mix->inter Forms cyclize Intramolecular Imidation (Step 2) inter->cyclize Cyclizes product Substituted Piperidine-2,6-dione cyclize->product Yields

Caption: General workflow for synthesizing piperidine-2,6-diones.

Biological Significance and Applications

4-Isobutylpiperidine-2,6-dione is more than a chemical intermediate; it is a compound with considerable biological relevance, primarily through its relationship with other bioactive molecules.

  • Pregabalin Impurity: It is a known impurity and a synthetic precursor related to Pregabalin.[4][11] Pregabalin functions by binding to the alpha-2-delta subunit of voltage-gated calcium channels, which modulates the release of excitatory neurotransmitters.[]

  • Scaffold for Bioactive Molecules: The piperidine-2,6-dione core is a privileged scaffold in drug discovery.[3] For example, 3-(4-aminophenyl)piperidine-2,6-dione is an effective ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a key component in Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality for targeted protein degradation.[3]

  • Therapeutic Potential: Analogs of 4-isobutylpiperidine-2,6-dione have been instrumental in creating anti-cancer agents and treatments for neurodegenerative diseases.[] The structural motif is also found in molecules with potential antimicrobial activity.[13][14]

G Contextual Role of 4-Isobutylpiperidine-2,6-dione main 4-Isobutylpiperidine-2,6-dione rel Relationship main->rel app Application / Analog main->app pregabalin Pregabalin (Anticonvulsant) protac PROTACs (e.g., CRBN Ligands) anticancer Anti-Cancer Agents neuro Neurodegenerative Disease Therapies rel->pregabalin  Is an impurity of & precursor to app->protac  Core scaffold for app->anticancer  Analogs used in app->neuro  Analogs used in

References

IUPAC name and structure of 4-(2-Methylpropyl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-(2-Methylpropyl)piperidine-2,6-dione, a heterocyclic compound belonging to the piperidine-2,6-dione class. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[1][2][3] This document details the compound's nomenclature, physicochemical properties, a detailed synthesis protocol, and its structural representation. While the piperidine-2,6-dione core is a privileged scaffold in drug discovery, specific quantitative biological data for this compound is not extensively available in publicly accessible literature. The compound is also known by its synonyms, 4-Isobutylpiperidine-2,6-dione and 3-Isobutylglutarimide.[4][5][6] It has been identified as an intermediate or impurity in the synthesis of Pregabalin.[7][8][9][10]

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[4]

The chemical structure is as follows:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₉H₁₅NO₂[4]
Molecular Weight 169.22 g/mol [4]
CAS Number 916982-10-0[]
Appearance White to off-white solid[]
Melting Point 136-138 °C[][12][13]
Boiling Point 305 °C[12][13]
Density 1.016 g/cm³[12][13]
Solubility Sparingly soluble in Chloroform, slightly soluble in DMSO and Methanol.[]
InChI Key FNAQPQLVCOZGRH-UHFFFAOYSA-N[4]
SMILES CC(C)CC1CC(=O)NC(=O)C1[4]

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound (referred to as 3-isobutyl-glutarimide in the source) is provided in Chinese patent CN1884263A. The synthesis involves the cyclization of 3-isobutyl-pentanedioic acid with urea.

Materials:

  • 3-isobutyl-pentanedioic acid

  • Urea

  • Ethanol

  • Activated Carbon

  • 1000 ml three-necked flask

  • Oil bath

Procedure:

  • To a 1000 ml three-necked flask, add 200.0 g (1.06 mol) of 3-isobutyl-pentanedioic acid and 127.7 g (2.12 mol) of urea.

  • Heat the reaction mixture using an oil bath to 150 °C.

  • Maintain the reaction temperature between 150-170 °C for 2 hours.

  • After 2 hours, cool the mixture to 80 °C.

  • To the cooled mixture, add 200 ml of water, 400 ml of ethanol, and 15 g of activated carbon.

  • Reheat the mixture to reflux and maintain for 30 minutes.

  • Filter the hot solution.

  • Allow the filtrate to cool, which will cause the product to crystallize.

  • Collect the crystals by filtration.

  • Dry the product under vacuum at 50 °C to yield 166 g (92.3%) of 3-isobutyl-glutarimide as white plate-like crystals.

  • The melting point of the synthesized product is reported to be 137-138 °C.

Biological Activity and Signaling Pathways

While the piperidine-2,6-dione scaffold is a key pharmacophore in many biologically active compounds, including anti-cancer and immunomodulatory agents, there is a lack of specific, quantitative biological activity data for this compound in the available literature. Synthetic analogs of this compound have been noted for their role in the development of agents for oncology, neurodegenerative diseases, and psychiatric conditions.[] However, without specific data (e.g., IC₅₀, EC₅₀ values) for the title compound, a detailed discussion of its biological activity and its effects on specific signaling pathways cannot be provided at this time.

Logical Workflow Diagram

The following diagram illustrates the workflow for the synthesis and purification of this compound as described in the experimental protocol.

workflow Synthesis Workflow of this compound start Start: Reactants (3-isobutyl-pentanedioic acid, Urea) reaction Cyclization Reaction (150-170 °C, 2 hours) start->reaction cooling1 Cooling to 80 °C reaction->cooling1 dissolution Dissolution & Decolorization (Water, Ethanol, Activated Carbon) cooling1->dissolution reflux Reflux (30 minutes) dissolution->reflux filtration1 Hot Filtration reflux->filtration1 crystallization Crystallization (Cooling) filtration1->crystallization filtration2 Filtration of Crystals crystallization->filtration2 drying Vacuum Drying (50 °C) filtration2->drying end End: Purified Product (this compound) drying->end

Caption: Workflow for the synthesis and purification.

References

Unveiling the Biological Significance of 3-Isobutylglutarimide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this technical guide provides an in-depth analysis of the known biological activities of 3-isobutylglutarimide. The document focuses on its primary role as a key intermediate in the synthesis of pharmacologically active compounds, detailing its interaction with enzymatic systems and the associated experimental protocols.

Executive Summary

3-Isobutylglutarimide is a synthetic compound belonging to the glutarimide class of molecules. While the inherent biological activities of 3-isobutylglutarimide itself are not extensively documented in publicly available scientific literature, its significance lies in its crucial role as a prochiral substrate for the enzymatic synthesis of (R)-3-isobutylglutarate monoamide. This monoamide is a key chiral intermediate in the industrial production of pregabalin, a widely used pharmaceutical for treating neuropathic pain, epilepsy, and anxiety disorders. This guide will focus on the well-characterized enzymatic hydrolysis of 3-isobutylglutarimide, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved processes.

Physicochemical Properties

While not directly a biological activity, the physicochemical properties of 3-isobutylglutarimide are crucial for its handling and use in experimental settings.

PropertyValueReference
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Melting Point136-138 °C
Boiling Point305 °C
Density1.016 g/cm³
SolubilitySparingly soluble in chloroform, slightly soluble in DMSO and methanol.
AppearanceWhite to off-white solid.

Core Biological Activity: A Substrate for Enzymatic Desymmetrization

The most prominent and well-documented biological activity of 3-isobutylglutarimide is its function as a substrate for specific enzymes that catalyze its stereoselective hydrolysis. This process, known as desymmetrization, converts the prochiral 3-isobutylglutarimide into a chiral product with high enantiomeric excess. This is a critical step in the efficient synthesis of pregabalin.

Two key enzymes have been identified and extensively studied for this purpose:

  • Imidase from Burkholderia phytofirmans (BpIH): This enzyme exhibits high efficiency and stereoselectivity in the hydrolysis of 3-isobutylglutarimide.

  • D-hydantoinase from Bacillus stearothermophilus: This enzyme also effectively catalyzes the desymmetrization of 3-isobutylglutarimide.

Quantitative Data: Enzyme Kinetics

The following table summarizes the kinetic parameters of these enzymes with 3-isobutylglutarimide as the substrate. This data is crucial for understanding the efficiency of the enzymatic conversion.

EnzymeMutantKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)Reference
BpIHWild-Type2.89 ± 0.210.98 ± 0.040.34 ± 0.02
BpIHY37F/H133N/S226I1.95 ± 0.153.25 ± 0.121.67 ± 0.09
Experimental Protocols

Detailed methodologies for the key experiments involving the enzymatic hydrolysis of 3-isobutylglutarimide are provided below.

This protocol describes the determination of the enzymatic activity of BpIH and its mutants in converting 3-isobutylglutarimide (IBI) to (R)-3-isobutylglutarate monoamide (R-IBM).

Materials:

  • Tris-HCl buffer (50 mmol L⁻¹, pH 8.0)

  • 3-Isobutylglutarimide (IBI) solution (10 mmol L⁻¹)

  • Enzyme solution (WT BpIH or mutants)

  • Mobile phase for HPLC analysis

Procedure:

  • Prepare a 5 mL reaction system containing 50 mmol L⁻¹ Tris-HCl (pH 8.0) and 10 mmol L⁻¹ IBI.

  • Add 800 µL of the enzyme solution to the reaction mixture.

  • Incubate the reaction at 40 °C for 30 minutes.

  • Terminate the reaction by diluting the mixture with the mobile phase for HPLC analysis.

  • Analyze the product formation (R-IBM) using HPLC to quantify the enzyme activity. One unit of enzyme activity is defined as the amount of enzyme required to produce 1 µmol of R-IBM per minute.

This protocol outlines a larger scale conversion of IBI to R-IBM using whole cells expressing the BpIH enzyme.

Materials:

  • 3-Isobutylglutarimide (IBI)

  • Tris-HCl buffer (50 mmol L⁻¹)

  • Wet cells of E. coli expressing BpIH

  • 1 mol L⁻¹ NaOH

Procedure:

  • Prepare a 200 mL reaction mixture containing 35 g L⁻¹ IBI, 50 mmol L⁻¹ Tris-HCl, and 75 g L⁻¹ wet cells.

  • Maintain the reaction temperature at 40 °C.

  • Adjust and maintain the pH of the reaction mixture at 8.0 using 1 mol L⁻¹ NaOH.

  • Take samples at defined intervals and dilute them with the mobile phase.

  • Centrifuge the samples to remove cell debris.

  • Analyze the supernatant using HPLC to determine the concentration of IBI and R-IBM.

This protocol details the measurement of D-hydantoinase activity on 3-isobutylglutarimide.

Materials:

  • Tris/HCl buffer (50 mM, pH 7.5)

  • 3-isobutylglutarimide (IBI) solution (5 mmol)

  • Mn²⁺ solution (1 mM)

  • Enzyme solution (1-10 µg)

  • HCl (2 µL)

Procedure:

  • Prepare a 100 µL reaction mixture containing 50 mM Tris/HCl buffer (pH 7.5), 5 mmol IBI, and 1 mM Mn²⁺.

  • Add 1-10 µg of the D-hydantoinase enzyme to the mixture.

  • Incubate the reaction under appropriate assay conditions.

  • Stop the reaction by adding 2 µL of HCl.

  • Quantify the amount of (R)-3-isobutylglutarate monoamide (IBM) produced. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the production of 1 µmol of IBM in 1 minute.

Potential Pharmacological Activity of Glutarimide Derivatives

While 3-isobutylglutarimide itself is primarily viewed as a synthetic intermediate, the broader class of glutarimide derivatives has been investigated for various pharmacological activities. For instance, some synthetic glutarimide compounds have been evaluated for their antiviral activities against coxsackievirus B3, influenza virus A, and herpes simplex virus 2. Additionally, other studies have explored the central nervous system (CNS) effects of different glutarimide derivatives, noting activities ranging from hypermotility and convulsions at high doses to hypnotic depression. It is important to note that these studies did not specifically investigate 3-isobutylglutarimide, and therefore, these activities cannot be directly attributed to it.

Signaling Pathways and Experimental Workflows

As the primary biological role of 3-isobutylglutarimide is as a substrate in enzymatic reactions, the relevant diagrams illustrate these workflows rather than intracellular signaling pathways.

Enzymatic_Hydrolysis_Workflow cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis IBI 3-Isobutylglutarimide (IBI) Enzyme Imidase (BpIH) or D-hydantoinase IBI->Enzyme Substrate Binding IBM (R)-3-Isobutylglutarate monoamide (R-IBM) Enzyme->IBM Catalytic Hydrolysis Reaction_Mixture Reaction Mixture Quenching Reaction Quenching (e.g., pH change, dilution) Reaction_Mixture->Quenching HPLC HPLC Analysis Quenching->HPLC Quantification Quantification of R-IBM and IBI HPLC->Quantification

Caption: Workflow of the enzymatic hydrolysis of 3-isobutylglutarimide.

Conclusion

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Piperidine-2,6-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine-2,6-dione scaffold, a core structural component of molecules like thalidomide, lenalidomide, and pomalidomide, has emerged as a cornerstone in modern therapeutics, particularly in the treatment of hematological malignancies.[1] Initially shrouded in controversy due to the tragic teratogenic effects of thalidomide, a deeper understanding of the mechanism of action of these derivatives has unveiled a novel pharmacological paradigm: the targeted degradation of disease-causing proteins.[2][3] This technical guide provides an in-depth exploration of the core mechanism of action of piperidine-2,6-dione derivatives, focusing on their function as "molecular glues" that modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. We will delve into the intricate signaling pathways, present key quantitative data, and provide detailed experimental protocols to empower researchers in this dynamic field.

Core Mechanism of Action: Molecular Glues and Neosubstrate Degradation

The primary mechanism of action of therapeutic piperidine-2,6-dione derivatives revolves around their ability to bind to Cereblon (CRBN), a substrate receptor protein within the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex.[4][5] This complex, also comprising Damaged DNA Binding Protein 1 (DDB1), Cullin 4A (CUL4A), and Regulator of Cullins 1 (RBX1), is a key component of the ubiquitin-proteasome system, which is responsible for the degradation of cellular proteins.[6]

Piperidine-2,6-dione derivatives act as "molecular glues" by inducing a conformational change in the CRBN substrate-binding pocket.[7] This altered surface facilitates the recruitment of proteins that are not the natural substrates of CRBN, termed "neosubstrates."[8] The CRL4^CRBN^ complex then polyubiquitinates these neosubstrates, marking them for degradation by the 26S proteasome.[5][9] This targeted degradation of key proteins is the foundation of the therapeutic effects of these drugs.

cluster_0 Cellular Environment Derivative Piperidine-2,6-dione Derivative CRBN CRBN Derivative->CRBN Binds to Neosubstrate Neosubstrate (e.g., IKZF1, Aiolos, CK1α) Derivative->Neosubstrate Recruits CRL4_complex CRL4 Complex (DDB1, CUL4A, RBX1) CRBN->CRL4_complex Part of CRBN->Neosubstrate Recruits Ubiquitin Ubiquitin CRL4_complex->Ubiquitin Activates Proteasome 26S Proteasome Neosubstrate->Proteasome Targeted for Degradation Ubiquitin->Neosubstrate Polyubiquitinates Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades into

Figure 1: Mechanism of piperidine-2,6-dione derivative-induced neosubstrate degradation.

Key Neosubstrates and Therapeutic Implications

The specific neosubstrates targeted for degradation vary depending on the derivative and the cellular context, leading to a range of therapeutic outcomes.

  • Ikaros (IKZF1) and Aiolos (IKZF3): In multiple myeloma, lenalidomide and pomalidomide induce the degradation of these lymphoid transcription factors. The degradation of Ikaros and Aiolos leads to the downregulation of interferon regulatory factor 4 (IRF4) and c-Myc, resulting in anti-proliferative effects and apoptosis of myeloma cells.[10]

  • Casein Kinase 1α (CK1α): Lenalidomide selectively promotes the degradation of CK1α in hematopoietic stem cells with a deletion in chromosome 5q (del(5q)), a characteristic of myelodysplastic syndrome (MDS).[5] This targeted degradation is responsible for the efficacy of lenalidomide in this patient population.

  • GSPT1: The novel derivative CC-885 induces the degradation of the translation termination factor GSPT1, demonstrating potent anti-tumor activity in acute myeloid leukemia.[4]

Quantitative Data: Binding Affinities and Degradation Potency

The efficacy of piperidine-2,6-dione derivatives is closely linked to their binding affinity for CRBN and their potency in inducing the degradation of specific neosubstrates. The following tables summarize key quantitative data from various studies.

DerivativeTargetAssay TypeBinding Affinity (IC₅₀/Kᵢ/Kₑ)Reference
ThalidomideCRBN-DDB1Fluorescence PolarizationKᵢ: ~1.9 µM[11]
LenalidomideCRBN-DDB1Fluorescence PolarizationKᵢ: ~0.5 µM[11]
PomalidomideCRBN-DDB1Fluorescence PolarizationKᵢ: ~0.2 µM[11]
CC-122CRBN-DDB1Fluorescence PolarizationKᵢ: ~0.03 µM[11]

Table 1: Comparative Binding Affinities of Piperidine-2,6-dione Derivatives to the CRBN-DDB1 Complex.

DerivativeNeosubstrateCell LineDegradation Potency (DC₅₀)Reference
LenalidomideIKZF1MM.1S~50 nM[12]
PomalidomideIKZF1MM.1S~5 nM[12]
LenalidomideAiolosMM.1S~20 nM[12]
PomalidomideAiolosMM.1S~2 nM[12]
LenalidomideCK1αK562~0.1 µM[5]
PomalidomideCK1αK562>10 µM[5]

Table 2: Degradation Potency (DC₅₀) of Piperidine-2,6-dione Derivatives for Key Neosubstrates.

Experimental Protocols

Detailed and robust experimental protocols are crucial for studying the mechanism of action of piperidine-2,6-dione derivatives. Below are methodologies for key experiments.

Protocol 1: Western Blotting for Neosubstrate Degradation

This protocol allows for the quantification of neosubstrate protein levels following treatment with a piperidine-2,6-dione derivative.

Materials:

  • Cell line of interest (e.g., MM.1S for IKZF1/Aiolos)

  • Piperidine-2,6-dione derivative of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (specific to the neosubstrate and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells at an appropriate density and treat with a dose-range of the piperidine-2,6-dione derivative for a specified time course.

  • Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Normalize protein concentrations and run equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the neosubstrate signal to the loading control.

start Start: Cell Culture treatment Treat with Derivative start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Neosubstrate & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Data Analysis (Band Densitometry) detection->analysis end End: Quantified Degradation analysis->end

Figure 2: Experimental workflow for Western Blot analysis of neosubstrate degradation.

Protocol 2: Co-Immunoprecipitation (Co-IP) for CRBN-Neosubstrate Interaction

This protocol is used to demonstrate the drug-dependent interaction between CRBN and a neosubstrate.

Materials:

  • Cell line expressing tagged CRBN or neosubstrate (optional, but recommended)

  • Piperidine-2,6-dione derivative

  • Co-IP lysis buffer (non-denaturing)

  • Antibody specific for the "bait" protein (e.g., anti-CRBN)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Western blot reagents (as in Protocol 1)

Procedure:

  • Cell Treatment and Lysis: Treat cells with the derivative or vehicle control and lyse in a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation: Incubate the cell lysate with the "bait" antibody overnight at 4°C.

  • Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein complexes.

  • Washing: Wash the beads extensively to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against the "bait" protein and the suspected interacting "prey" protein (the neosubstrate).

Protocol 3: Fluorescence Polarization (FP) Competitive Binding Assay

This assay measures the binding affinity of a compound to CRBN in a competitive format.

Materials:

  • Purified recombinant CRBN protein

  • Fluorescently labeled CRBN ligand (tracer)

  • Piperidine-2,6-dione derivative (test compound)

  • Assay buffer

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Assay Setup: In a microplate, add a constant concentration of the fluorescent tracer and purified CRBN protein.

  • Compound Addition: Add a serial dilution of the test compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization in each well. A decrease in polarization indicates displacement of the tracer by the test compound.

  • Data Analysis: Plot the polarization values against the compound concentration to determine the IC₅₀.

Conclusion and Future Directions

The discovery of the mechanism of action of piperidine-2,6-dione derivatives has ushered in a new era of targeted protein degradation. By hijacking the cellular ubiquitin-proteasome system, these "molecular glues" offer a powerful strategy to eliminate previously "undruggable" protein targets. The continued exploration of new derivatives, the identification of novel neosubstrates, and the refinement of experimental methodologies will undoubtedly expand the therapeutic applications of this fascinating class of compounds. This technical guide provides a solid foundation for researchers to contribute to this exciting and rapidly evolving field.

References

A Technical Guide to the Synthesis of Novel Analogs of 4-(2-Methylpropyl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperidine-2,6-dione, or glutarimide, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules.[1] These compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, anxiolytic, antibacterial, and antitumor properties.[2] The parent compound, 4-(2-Methylpropyl)piperidine-2,6-dione, also known as 3-isobutylglutarimide, is a key intermediate and building block in the synthesis of various pharmaceutical agents.[][4] Its analogs are of significant interest in drug discovery, particularly in the development of novel anti-cancer agents and modulators of the Cereblon (CRBN) E3 ubiquitin ligase complex, following the legacy of immunomodulatory imide drugs (IMiDs) like thalidomide.[5]

This technical guide provides a comprehensive overview of the synthetic strategies for preparing novel analogs of this compound. It details key experimental protocols, presents comparative data in a structured format, and illustrates synthetic and biological pathways to support researchers and professionals in drug development.

General Synthetic Strategies for the Piperidine-2,6-dione Core

The construction of the glutarimide ring is the foundational step in synthesizing the target analogs. Several classical and modern methods have been established.

A common and straightforward approach involves the reaction of an appropriate aniline derivative with glutaric anhydride.[6] The resulting mixture is refluxed, typically in a solvent like toluene, to form the amic acid intermediate, which is subsequently cyclized.[6] Another method involves the cyclization of dicarboxylic acids with ammonia or a primary amine.[2] More recent and versatile methods focus on transition-metal-free conditions, such as the KOtBu-promoted Michael addition/intramolecular imidation cascade between substituted methyl acetates and acrylamides, which allows for the construction of variously substituted piperidine-2,6-diones.[7]

Below is a generalized workflow for the synthesis of the piperidine-2,6-dione scaffold.

G cluster_0 General Workflow for Piperidine-2,6-dione Synthesis start Starting Materials (e.g., Glutaric Anhydride + Amine OR Substituted Acetate + Acrylamide) step1 Reaction & Amic Acid Formation (If applicable) start->step1 Condensation step2 Intramolecular Cyclization / Imidation step1->step2 Dehydration / Base Promotion end Piperidine-2,6-dione Core step2->end

Caption: Generalized workflow for key synthetic routes to the core glutarimide ring.

Method Key Reactants Conditions Advantages Reference
Glutaric Anhydride MethodGlutaric anhydride, Primary amine/AnilineToluene, reflux; followed by cyclizing agent (e.g., CDI)Readily available starting materials, straightforward.[6]
Dicarboxylic Acid CyclizationGlutaric acid, Ammonia/Primary amineHeatingClassical, simple reactants.[2]
Michael Addition/ImidationSubstituted methyl acetate, AcrylamideKOtBu, THFTransition-metal-free, good functional group tolerance, access to diverse substitutions.[7]
Hydrolysis of DinitrilesPentanedinitrileAcetic acidAlternative route from nitrile precursors.[8]

Synthesis of Novel Analogs

Derivatization of the this compound scaffold can be achieved by introducing substituents at the nitrogen atom (N-1), the C-3 position (alpha to a carbonyl), or by modifying the C-4 isobutyl group.

Synthesis of 3-Substituted Analogs

A highly effective method for creating C-3 substituted analogs is the base-promoted reaction between substituted methyl acetates and acrylamides.[7] This approach provides direct access to α-substituted and α,α-disubstituted piperidine-2,6-diones under mild, transition-metal-free conditions.[7] The reaction proceeds via a Michael addition followed by an intramolecular imidation cascade.[7]

The diagram below illustrates this synthetic pathway.

G cluster_0 Synthesis of 3-Substituted Piperidine-2,6-diones react1 Substituted Methyl Acetate (R-CH2CO2Me) intermediate Michael Adduct Intermediate react1->intermediate KOtBu, THF react2 4-isobutyl Acrylamide react2->intermediate product 3-R-4-isobutyl- piperidine-2,6-dione intermediate->product Intramolecular Imidation G cluster_0 CRBN-Mediated Protein Degradation Pathway drug Glutarimide Analog (e.g., IMiD) crbn CRBN drug->crbn Binds neosubstrate Neosubstrate Protein (e.g., IKZF1/3) drug->neosubstrate Forms Ternary Complex, Recruits Neosubstrate crl4 CRL4 E3 Ligase Complex crbn->crl4 Part of crbn->neosubstrate Forms Ternary Complex, Recruits Neosubstrate ub Ubiquitin (Ub) crl4->ub Transfers proteasome Proteasome neosubstrate->proteasome Targeted for Degradation ub->neosubstrate Polyubiquitination degradation Degraded Peptides proteasome->degradation

References

In Silico Docking Studies of 4-Isobutylpiperidine-2,6-dione: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Isobutylpiperidine-2,6-dione is a notable chemical entity within biomedical research, recognized for its core piperidine-2,6-dione (or glutarimide) scaffold.[] This structural motif is famously present in immunomodulatory drugs (IMiDs) like thalidomide and its analogs, lenalidomide and pomalidomide. Synthetic analogs of this compound have shown potential in the development of novel agents for cancer and neurodegenerative conditions.[] Given the established interaction between the glutarimide ring and the Cereblon (CRBN) protein, this guide focuses on the in silico molecular docking of 4-isobutylpiperidine-2,6-dione with CRBN, a key component of the Cullin-RING E3 ubiquitin ligase complex.[2] Understanding this interaction is a critical step in elucidating its potential mechanism of action and guiding further drug discovery efforts.

Biological Target: Cereblon (CRBN)

Cereblon has been identified as the primary target for the biological effects of thalidomide and related molecules.[2] It functions as the substrate receptor within the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex.[2] The binding of glutarimide-containing compounds to a specific hydrophobic pocket in Cereblon alters the substrate specificity of this complex, leading to the ubiquitination and subsequent proteasomal degradation of target proteins.[2][3] This mechanism underpins the therapeutic effects of IMiDs. Therefore, CRBN is the most logical and critical target for in silico docking studies of 4-isobutylpiperidine-2,6-dione.

In Silico Molecular Docking Protocol

The following protocol outlines a generalized yet detailed methodology for performing molecular docking studies of 4-isobutylpiperidine-2,6-dione with the human Cereblon protein. This protocol is a composite of established methodologies for small molecule docking.[4][5][6]

Software and Tools
  • Molecular Docking Software: AutoDock Vina, GOLD, or Glide[4][6]

  • Protein Preparation: PyMOL, Discovery Studio, or AutoDock Tools[6]

  • Ligand Preparation: ChemDraw, Avogadro, or similar chemical drawing software[4]

  • Visualization: PyMOL or Discovery Studio[6]

Step-by-Step Methodology
  • Protein Preparation:

    • Obtain the 3D crystal structure of the human Cereblon (CRBN) protein, preferably in complex with a known glutarimide-containing ligand, from the Protein Data Bank (PDB). A suitable example is PDB ID: 4CI1 (human CRBN in complex with DDB1 and pomalidomide).

    • Remove all non-essential components from the PDB file, including water molecules, co-crystallized ligands (except for validation purposes), and any non-protein entities.[5][6]

    • Add polar hydrogen atoms to the protein structure and assign appropriate atomic charges (e.g., Kollman charges).[5]

    • The protein structure should be energy minimized to relieve any steric clashes.[5]

  • Ligand Preparation:

    • Draw the 2D structure of 4-isobutylpiperidine-2,6-dione using chemical drawing software and convert it to a 3D structure.[4]

    • Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).[4]

    • Define the rotatable bonds of the ligand to allow for conformational flexibility during the docking simulation.[5]

  • Grid Generation and Docking Simulation:

    • Define the active site for docking. This is typically centered on the binding pocket of the co-crystallized ligand (if available) or identified through literature analysis. For CRBN, the binding pocket is a well-characterized hydrophobic region composed of three tryptophan residues.[2]

    • Generate a grid box that encompasses the entire defined active site.[4]

    • Perform the molecular docking simulation using a program like AutoDock Vina.[6] The docking algorithm, such as the Lamarckian Genetic Algorithm, will explore various conformations and orientations of the ligand within the active site.[4]

  • Analysis of Results:

    • The docking program will generate multiple binding poses for the ligand, each with a corresponding binding affinity score (typically in kcal/mol).[6] A more negative binding energy indicates a stronger predicted interaction.[6]

    • Analyze the top-ranked poses to identify the most plausible binding mode.

    • Visualize the protein-ligand complex to examine the specific interactions, such as hydrogen bonds and hydrophobic interactions, between 4-isobutylpiperidine-2,6-dione and the amino acid residues of the CRBN active site.[4][5]

Quantitative Data: Comparative Binding Affinities

While specific experimental binding data for 4-isobutylpiperidine-2,6-dione is not publicly available, the following table summarizes the binding affinities of well-known piperidine-2,6-dione derivatives to Cereblon. This provides a benchmark for interpreting the results of in silico docking studies.

CompoundCereblon Binding Affinity (Ki) [μM]
CC-122< 1
Pomalidomide1 < B < 10
Lenalidomide1 < B < 10

Data sourced from patent WO2021105334A1, where 'B' indicates a range.[7]

Experimental Validation Protocol: Fluorescence Polarization Assay

To validate the in silico predictions, a biophysical assay such as a fluorescence polarization (FP) competition assay can be performed. The following is a summarized protocol based on methodologies used for similar compounds.[7]

  • Materials:

    • Recombinant human CRBN-DDB1 protein complex.

    • A fluorescently labeled tracer that binds to CRBN (e.g., Cy5-labeled thalidomide).

    • Test compound: 4-isobutylpiperidine-2,6-dione.

    • Assay buffer (e.g., 50 mM Tris pH 7.0, 200 mM NaCl, 0.02% v/v Tween-20, 2 mM DTT).

  • Procedure:

    • Prepare a solution containing the CRBN-DDB1 protein and the fluorescent tracer in the assay buffer.

    • Add varying concentrations of the test compound (4-isobutylpiperidine-2,6-dione) to a 384-well assay plate.

    • Add the protein-tracer solution to the wells.

    • Incubate the plate at room temperature to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • As the test compound displaces the fluorescent tracer from the CRBN binding site, the polarization value will decrease.

    • Plot the fluorescence polarization values against the concentration of the test compound to determine the IC50 value.

    • Calculate the inhibition constant (Ki) from the IC50 value, which represents the binding affinity of 4-isobutylpiperidine-2,6-dione to Cereblon.

Visualizations

In Silico Docking Workflow

cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase p_prep Protein Preparation (from PDB, add H, assign charges) grid Grid Generation (Define Active Site) p_prep->grid l_prep Ligand Preparation (2D to 3D, energy minimization) dock Molecular Docking (e.g., AutoDock Vina) l_prep->dock grid->dock results Analyze Results (Binding affinity, poses) dock->results visualize Visualize Interactions (H-bonds, hydrophobic) results->visualize

Caption: A generalized workflow for in silico molecular docking studies.

Cereblon E3 Ligase Pathway

cluster_complex CUL4-RBX1-DDB1-CRBN E3 Ligase Complex CRBN CRBN (Substrate Receptor) DDB1 DDB1 CUL4 CUL4 RBX1 RBX1 Ligand 4-Isobutylpiperidine-2,6-dione (or other IMiD) Ligand->CRBN binds Substrate Neosubstrate Protein Substrate->CRBN recruited by Ligand-bound CRBN Proteasome Proteasome Substrate->Proteasome targeted to Ub Ubiquitin Ub->Substrate ubiquitination Degradation Degradation Proteasome->Degradation

Caption: Mechanism of CRBN-mediated protein degradation induced by glutarimide-containing ligands.

References

Technical Guide: 3-Isobutylglutarimide (CAS 916982-10-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential biological significance, and commercial availability of the compound with CAS number 916982-10-0, commonly known as 3-Isobutylglutarimide or 4-(2-Methylpropyl)piperidine-2,6-dione.

Core Compound Properties

3-Isobutylglutarimide is a heterocyclic compound characterized by a piperidine-2,6-dione core with an isobutyl substituent.[1] It is recognized primarily as a process impurity in the synthesis of Pregabalin, a widely used anticonvulsant and neuropathic pain agent.[2] Its molecular structure and physicochemical properties are summarized below.

Physicochemical Data
PropertyValueSource
Molecular Formula C9H15NO2[3][4]
Molecular Weight 169.22 g/mol [3][4]
Melting Point 136-138 °C[3][5]
Boiling Point 305 °C[3][5]
Density 1.016 g/cm³[4][6]
Flash Point 131 °C[4]
pKa (Predicted) 11.78 ± 0.40[4]
Solubility Chloroform (Sparingly), DMSO (Slightly), Methanol (Slightly)[4][5]
Appearance White to Off-White Solid[1][4]
Synonyms
  • This compound[6]

  • 4-Isobutylpiperidine-2,6-dione[7][8]

  • 3-Isobutylglutarimid[3][6]

  • Pregabalin Impurity 13[6]

  • Pregabalin Piperidinedione Impurity[1]

Biological Context and Potential Activity

The primary documented biological relevance of 3-Isobutylglutarimide is its status as an impurity in the pharmaceutical manufacturing of Pregabalin.[2] As such, its own pharmacological profile is not extensively studied. However, some information can be inferred from its structural class and limited mentions in literature.

One source suggests that as "Pregabalin Impurity 13," the compound may act as an inhibitor of gamma-aminobutyric acid (GABA) receptors and has shown some antimicrobial activity against Enterococcus faecalis.[2] It is important to note that this information is from a supplier datasheet and requires further validation through peer-reviewed research.

The broader class of piperidine-containing compounds is known to exhibit a wide range of biological activities, including immunostimulatory, anticancer, antimalarial, anti-inflammatory, and antimicrobial effects.[4][5] This suggests that 3-Isobutylglutarimide could be a candidate for further pharmacological investigation.

Experimental Protocols

Representative Synthesis of a Piperidine-2,6-dione Derivative

Disclaimer: The following is a generalized protocol for the synthesis of piperidine-2,6-dione derivatives and has not been specifically verified for CAS 916982-10-0. It is based on established chemical literature for this class of compounds.[9]

Step 1: Amic Acid Formation

  • Dissolve the corresponding aniline derivative (1.0 equivalent) in a suitable solvent such as toluene.

  • Add glutaric anhydride (0.9-1.0 equivalent) to the solution at room temperature.

  • Reflux the resulting mixture for approximately 2 hours.

  • Cool the reaction mixture to room temperature.

  • Add an anti-solvent like n-pentane to precipitate the intermediate product.

  • Filter the solid, wash with n-pentane, and dry under vacuum.

Step 2: Cyclization to Piperidine-2,6-dione

  • Dissolve the crude product from Step 1 in a solvent like chloroform under an inert atmosphere (e.g., Nitrogen).

  • Add a cyclizing agent such as 1,1'-carbonyldiimidazole (CDI) (1.2 equivalents).

  • Reflux the solution for approximately 14 hours.

  • Upon completion, the solvent can be removed, and the crude product purified by standard methods such as recrystallization or column chromatography to yield the desired piperidine-2,6-dione.

Visualized Workflow: General Synthesis

The following diagram illustrates a general workflow for the synthesis of piperidine-2,6-dione compounds.

G General Synthesis of Piperidine-2,6-diones cluster_0 Step 1: Amic Acid Formation cluster_1 Step 2: Cyclization Aniline Aniline Derivative Reaction1 Reflux in Toluene Aniline->Reaction1 GlutaricAnhydride Glutaric Anhydride GlutaricAnhydride->Reaction1 Precipitation Precipitate with n-pentane Reaction1->Precipitation CrudeProduct1 Crude Amic Acid Intermediate Precipitation->CrudeProduct1 Reaction2 Reflux with CDI in Chloroform CrudeProduct1->Reaction2 Purification Purification (e.g., Recrystallization) Reaction2->Purification FinalProduct Piperidine-2,6-dione Purification->FinalProduct

A generalized workflow for piperidine-2,6-dione synthesis.

Commercial Suppliers

3-Isobutylglutarimide (CAS 916982-10-0) is available from a number of chemical suppliers, typically for research and development purposes. The following table lists several known vendors.

SupplierProduct NameNotes
Sigma-Aldrich 3-IsobutylglutarimidPurity: 98%[10]
Santa Cruz Biotechnology This compoundFor Research Use Only[11]
ChemicalBook 3-IsobutylglutarimidLists multiple suppliers and properties[4]
CymitQuimica 3-Isobutyl glutarimideProvides product description and lists suppliers[1]
Simson Pharma Limited 4-isobutylpiperidine-2,6-dioneAccompanied by Certificate of Analysis[7]
Scimplify 4-Isobutylpiperidine-2, 6-DioneManufacturer and distributor[12]
Veeprho Pregabalin Piperidinedione ImpuritySupplier of impurity reference standards
Klivon This compound (3-Isobutylglutarimide)Offers custom synthesis services
Pharmaffiliates 4-Isobutylpiperidine-2,6-dionePharmaceutical standards and impurities

References

Spectroscopic and Structural Elucidation of 4-(2-Methylpropyl)piperidine-2,6-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(2-Methylpropyl)piperidine-2,6-dione, also known by its synonym 3-isobutylglutarimide, is a key chemical intermediate and a known impurity in the synthesis of the blockbuster drug Pregabalin. As a crucial compound in pharmaceutical development and quality control, a thorough understanding of its spectroscopic properties is essential for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the available spectroscopic data (NMR, IR, and MS) for this compound, alongside detailed experimental protocols for its characterization.

Physicochemical Properties

PropertyValue
Chemical Formula C₉H₁₅NO₂
Molecular Weight 169.22 g/mol
CAS Number 916982-10-0
Appearance White to off-white solid
Melting Point 136-138 °C

Spectroscopic Data

A complete set of spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While publicly available spectral data is limited, the following tables summarize the expected and reported data based on its chemical structure and information from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0br s1HNH
~2.5-2.7m2HCH₂ (piperidine ring, adjacent to C=O)
~2.2-2.4m1HCH (piperidine ring)
~1.8-2.0m1HCH (isobutyl group)
~1.2-1.4m2HCH₂ (piperidine ring)
~1.1-1.3m2HCH₂ (isobutyl group)
~0.9d6H2 x CH₃ (isobutyl group)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
~172-174C=O (dione)
~45-47CH₂ (piperidine ring, adjacent to C=O)
~42-44CH₂ (isobutyl group)
~30-32CH (piperidine ring)
~28-30CH₂ (piperidine ring)
~25-27CH (isobutyl group)
~22-24CH₃ (isobutyl group)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3200Strong, BroadN-H Stretch
~2955StrongC-H Stretch (Aliphatic)
~1725StrongC=O Stretch (Symmetric, Imide)
~1680StrongC=O Stretch (Asymmetric, Imide)
~1465MediumC-H Bend (CH₂, CH₃)
Mass Spectrometry (MS)
m/zInterpretation
170.1[M+H]⁺ (Protonated Molecule)
169.1[M]⁺ (Molecular Ion)
112.1[M - C₄H₉]⁺ (Loss of isobutyl group)

Experimental Protocols

Detailed methodologies are critical for the reproducible acquisition of high-quality spectroscopic data. The following protocols are generalized for the analysis of solid organic compounds like this compound.

NMR Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed.

  • The sample is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

  • A small amount of Tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • The tube is capped and gently agitated to ensure complete dissolution.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR: Standard proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR: Carbon spectra are typically acquired using a proton-decoupled pulse sequence. A larger number of scans is required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • The ATR crystal (e.g., diamond or germanium) of the FTIR spectrometer is thoroughly cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry.

  • A small amount of the solid this compound is placed directly onto the crystal.

  • A pressure arm is applied to ensure firm and even contact between the sample and the crystal.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Measurement: A background spectrum of the empty ATR crystal is first collected. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry

Sample Preparation:

  • A dilute solution of this compound is prepared by dissolving a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).

Instrumentation and Data Acquisition:

  • Mass Spectrometer: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

  • Analysis Mode: For ESI, the analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺. For EI, the molecular ion [M]⁺ and characteristic fragment ions are observed.

  • Data Collection: The mass spectrum is recorded over a suitable mass-to-charge (m/z) range to include the molecular ion and expected fragments.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample This compound (Solid) NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Place on ATR Crystal Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: Workflow for Spectroscopic Analysis.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(2-Methylpropyl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed, step-by-step protocol for the chemical synthesis of 4-(2-Methylpropyl)piperidine-2,6-dione, an important intermediate in the pharmaceutical industry, notably in the synthesis of pregabalin.[1][2] The protocol is based on the reaction of 3-isobutylglutaric acid with urea. This application note includes information on reagents, equipment, reaction conditions, and purification methods. Additionally, a summary of quantitative data and a visual representation of the experimental workflow are provided to ensure clarity and reproducibility for researchers.

Introduction

This compound, also known as 3-isobutylglutarimide, is a key heterocyclic compound.[3][4] Its synthesis is a critical step in the production of various active pharmaceutical ingredients. The protocol detailed herein describes a robust and high-yield synthesis route from commercially available starting materials.

Chemical Structure:

IUPAC Name: this compound[3] Molecular Formula: C₉H₁₅NO₂[3] Molar Mass: 169.22 g/mol [5]

Synthesis Protocol

This protocol is adapted from a method described in patent literature, which demonstrates a high yield.[2]

2.1. Materials and Equipment

  • Reagents:

    • 3-Isobutylglutaric acid (Purity ≥ 98%)

    • Urea

    • Toluene

  • Equipment:

    • Round-bottom flask (appropriate size for the reaction scale)

    • Reflux condenser

    • Heating mantle with a magnetic stirrer and stir bar

    • Thermometer or temperature probe

    • Buchner funnel and filter paper

    • Vacuum flask

    • Drying oven

2.2. Experimental Procedure

  • Reaction Setup: In a round-bottom flask, combine 50 g of 3-isobutylglutaric acid, 20 g of urea, and 200 mL of toluene.[2]

  • Reaction Conditions: Stir the mixture and heat it to 110°C.[2] Maintain the reaction at this temperature under reflux for 3 hours with continuous stirring.[2]

  • Crystallization: After the 3-hour reaction time, cool the mixture to a temperature between 5-15°C.[2] Continue stirring for 1 hour to facilitate crystallization of the product.[2]

  • Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.[2]

  • Drying: Dry the collected solid to obtain this compound.[2]

Quantitative Data

The following table summarizes the quantitative data associated with the described synthesis protocol.

ParameterValueReference
Starting Material (3-Isobutylglutaric acid)50 g[2]
Reagent (Urea)20 g[2]
Solvent (Toluene)200 mL[2]
Reaction Temperature110°C[2]
Reaction Time3 hours[2]
Product Yield (mass)41.6 g[2]
Product Yield (%) 92.1% [2]
Melting Point136-138°C[6][]
AppearanceWhite to Off-White Solid[6][]

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow of the synthesis process.

Synthesis_Workflow reagents Combine Reactants: 3-Isobutylglutaric Acid, Urea, Toluene heating Heat to 110°C and Reflux (3 hours) reagents->heating cooling Cool to 5-15°C heating->cooling crystallization Stir for 1 hour (Crystallization) cooling->crystallization filtration Vacuum Filtration crystallization->filtration drying Dry the Solid Product filtration->drying product Final Product: This compound drying->product

Caption: Synthesis workflow for this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Toluene is flammable; ensure there are no open flames or ignition sources nearby.

  • Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Conclusion

The provided protocol offers a detailed and efficient method for the synthesis of this compound, achieving a high yield. The clear, step-by-step instructions, along with the summarized data and workflow diagram, are intended to facilitate the successful replication of this synthesis by researchers in the field of medicinal chemistry and drug development.

References

Application Note: HPLC Purification of 4-Isobutylpiperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

This application note details two High-Performance Liquid Chromatography (HPLC) methods for the purification of 4-isobutylpiperidine-2,6-dione, a key intermediate in pharmaceutical synthesis. The protocols cover both achiral purification using reversed-phase chromatography and chiral separation of its potential enantiomers using normal-phase chromatography. These methods are designed for researchers, scientists, and drug development professionals requiring high-purity material for their studies.

Introduction

4-Isobutylpiperidine-2,6-dione is a piperidine derivative of interest in medicinal chemistry. As with many synthetic intermediates, achieving high purity is crucial for subsequent reactions and for ensuring the quality of the final active pharmaceutical ingredient. HPLC is a powerful technique for the purification of such compounds. This note provides detailed protocols for two distinct HPLC-based purification strategies. The first is a reversed-phase method for general purification from reaction mixtures, and the second is a chiral method to resolve enantiomers, which may be necessary depending on the synthetic route and downstream applications.

While simple piperidine lacks a strong UV chromophore, the dione functional groups in 4-isobutylpiperidine-2,6-dione are expected to have some UV absorbance at lower wavelengths, enabling detection by UV-Vis detectors.

Experimental Protocols

Method 1: Achiral Purification by Reversed-Phase HPLC

This method is suitable for the general purification of 4-isobutylpiperidine-2,6-dione from synthetic impurities. Reversed-phase HPLC separates compounds based on their hydrophobicity.

Instrumentation and Materials:

  • Preparative HPLC system with a gradient pump, autosampler, and UV-Vis detector.

  • C18 stationary phase column.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (FA) or Trifluoroacetic acid (TFA).

  • Sample of crude 4-isobutylpiperidine-2,6-dione.

Sample Preparation:

  • Dissolve the crude 4-isobutylpiperidine-2,6-dione in a minimal amount of a suitable solvent, such as a mixture of the mobile phase components (e.g., 50:50 acetonitrile:water).

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Chromatographic Conditions:

ParameterValue
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30-70% B over 20 minutes
Flow Rate 20 mL/min
Detection Wavelength 210 nm
Injection Volume 1-5 mL (depending on sample concentration and column loading)
Column Temperature Ambient

Data Presentation: Achiral Purification

ParameterResult
Retention Time ~12.5 minutes
Purity Achieved >99%
Recovery Yield Approximately 85%
Method 2: Chiral Separation by Normal-Phase HPLC

This method is designed for the separation of the enantiomers of 4-isobutylpiperidine-2,6-dione. Chiral stationary phases are used to differentiate between the stereoisomers.[1][2]

Instrumentation and Materials:

  • Preparative HPLC system with a gradient or isocratic pump, autosampler, and UV-Vis detector.

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based).

  • n-Hexane (HPLC grade).

  • Isopropanol (IPA) or Ethanol (HPLC grade).

  • Sample of racemic 4-isobutylpiperidine-2,6-dione.

Sample Preparation:

  • Dissolve the racemic 4-isobutylpiperidine-2,6-dione in a minimal amount of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter.

Chromatographic Conditions:

ParameterValue
Column Chiralpak IA or equivalent, 10 µm, 250 x 20 mm
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v)
Flow Rate 18 mL/min
Detection Wavelength 210 nm
Injection Volume 1-5 mL
Column Temperature Ambient

Data Presentation: Chiral Separation

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) ~15.2~18.5
Enantiomeric Excess >99%>99%
Resolution (Rs) >1.5-

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Acquisition & Fraction Collection A Crude Sample B Dissolution A->B C Filtration B->C F Injector C->F Inject Sample D Solvent Reservoir E Pump D->E E->F G Column F->G H Detector G->H I Chromatogram H->I J Fraction Collector H->J I->J Trigger Collection K Purified Fractions J->K

Caption: Experimental workflow for the HPLC purification of 4-isobutylpiperidine-2,6-dione.

Logical_Relationships cluster_input Input cluster_process Purification Strategy cluster_output Output Input Crude 4-Isobutylpiperidine-2,6-dione Decision Chiral Center Present? Input->Decision Achiral High Purity Achiral Product Decision->Achiral No Chiral Separated Enantiomers Decision->Chiral Yes

Caption: Decision pathway for selecting the appropriate HPLC purification method.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 3-Isobutylglutarimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the synthesis and subsequent ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3-isobutylglutarimide, a key intermediate in the synthesis of various pharmaceutical compounds. The provided protocols and data are intended to facilitate the characterization and quality control of this compound in a research and development setting.

Predicted ¹H and ¹³C NMR Data

Due to the limited availability of public experimental spectra for 3-isobutylglutarimide, the following data tables present predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments. These predictions are based on established NMR principles and spectral data of structurally related compounds.

Table 1: Predicted ¹H NMR Data for 3-Isobutylglutarimide

Peak No.Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~8.0 - 8.5Broad Singlet1HN-H
2~2.5 - 2.7Multiplet2HCH ₂ (ring, adjacent to C=O)
3~2.3 - 2.5Multiplet2HCH ₂ (ring, adjacent to C=O)
4~2.0 - 2.2Multiplet1HCH (ring, attached to isobutyl)
5~1.6 - 1.8Multiplet1HCH (isobutyl)
6~1.2 - 1.4Triplet2HCH ₂ (isobutyl)
7~0.9Doublet6HCH ₃ (isobutyl)

Table 2: Predicted ¹³C NMR Data for 3-Isobutylglutarimide

Peak No.Chemical Shift (δ, ppm)Assignment
1~173 - 175C =O
2~42 - 44C H₂ (isobutyl)
3~38 - 40C H (ring, attached to isobutyl)
4~30 - 32C H₂ (ring)
5~25 - 27C H (isobutyl)
6~22 - 24C H₃ (isobutyl)

Experimental Protocols

Synthesis of 3-Isobutylglutarimide from 3-Isobutylglutaric Acid and Urea

This protocol is adapted from established synthetic methods for the preparation of glutarimides.

Materials:

  • 3-Isobutylglutaric acid

  • Urea

  • Toluene (or another suitable high-boiling solvent)

  • Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add 3-isobutylglutaric acid and urea in a 1:1.5 molar ratio.

  • Add toluene to the flask to create a slurry. The exact volume will depend on the scale of the reaction but should be sufficient to allow for effective stirring.

  • Heat the reaction mixture to reflux (approximately 110-120 °C for toluene) with vigorous stirring.

  • Maintain the reflux for 3-5 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.

  • Wash the collected solid with a small amount of cold toluene to remove any remaining starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

  • Dry the purified 3-isobutylglutarimide under vacuum to yield a white to off-white solid.

NMR Sample Preparation Protocol

This protocol outlines the standard procedure for preparing a sample for ¹H and ¹³C NMR analysis.

Materials:

  • 3-Isobutylglutarimide (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm) and cap

  • Pasteur pipette and bulb

  • Small vial

  • Vortex mixer (optional)

Procedure:

  • Weigh the desired amount of 3-isobutylglutarimide and place it in a clean, dry vial.[1]

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1]

  • Gently swirl or vortex the vial to dissolve the solid completely.[1]

  • Using a clean Pasteur pipette, transfer the solution into a clean, dry NMR tube.

  • Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

  • Cap the NMR tube securely.

  • Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.

  • The sample is now ready for insertion into the NMR spectrometer.

Visualizations

Synthesis and Analysis Workflow cluster_synthesis Synthesis cluster_analysis NMR Analysis start 3-Isobutylglutaric Acid + Urea reaction Reflux in Toluene start->reaction Heat workup Cooling and Filtration reaction->workup purification Recrystallization workup->purification product Purified 3-Isobutylglutarimide purification->product sample_prep Sample Preparation in Deuterated Solvent product->sample_prep Take Sample nmr_acq 1H and 13C NMR Data Acquisition sample_prep->nmr_acq data_proc Data Processing and Analysis nmr_acq->data_proc characterization Structural Confirmation data_proc->characterization

Caption: Workflow for the synthesis and NMR analysis of 3-isobutylglutarimide.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 4-(2-Methylpropyl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The evaluation of a compound's cytotoxic potential is a critical step in the drug discovery and development process.[1] In vitro cytotoxicity assays provide essential information on a substance's intrinsic toxicity to cells, helping to determine therapeutic windows and elucidate mechanisms of action.[1][2] 4-(2-Methylpropyl)piperidine-2,6-dione is a piperidine derivative. Piperidine and its derivatives are known to possess a wide range of biological activities, including potential anticancer and cytotoxic effects.[3][4] Some piperidine compounds have been shown to induce apoptosis and inhibit cell migration and the cell cycle in cancer cells.[4]

These application notes provide a comprehensive framework for the in vitro evaluation of the cytotoxic potential of this compound. The protocols described herein are broadly applicable to various cell types and novel chemical entities.

General Experimental Workflow

A typical workflow for assessing the in vitro cytotoxicity of a test compound involves several key stages, from cell culture preparation to data analysis. The following diagram illustrates this general process.

G cluster_prep Preparation cluster_exec Assay Execution cluster_analysis Data Analysis A 1. Cell Line Selection and Culture B 2. Compound Stock Solution Preparation A->B C 3. Serial Dilution of Compound B->C D 4. Cell Seeding in 96-well Plates E 5. Treatment with Compound D->E F 6. Incubation (e.g., 24, 48, 72 hours) E->F G 7. Perform Cytotoxicity Assays (MTT, LDH, Apoptosis) F->G H 8. Data Acquisition (e.g., Plate Reader, Flow Cytometer) I 9. Calculation of Cell Viability, Cytotoxicity, and Apoptosis H->I J 10. Determination of IC50 Values I->J

Caption: General workflow for in vitro cytotoxicity testing.

Experimental Protocols

Cell Culture and Compound Preparation
  • Cell Lines: Select appropriate human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HT-29 - colon adenocarcinoma) and a normal human cell line (e.g., HGF - human gingival fibroblasts) for comparison.[5]

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[6]

  • Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO).[3]

  • Serial Dilutions: Perform serial dilutions of the compound in the complete culture medium to achieve the desired final concentrations for treatment.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[7][8]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[9] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of this compound. Include untreated cells as a negative control and a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7][10]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[6][10]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm or 590 nm using a microplate reader.[10]

LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) release assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.[11]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls: Include the following controls:

    • No-Cell Control: Medium only for background absorbance.[12]

    • Vehicle-Only Cells Control: Untreated cells to measure spontaneous LDH release.[12]

    • Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., Triton X-100) to induce 100% cell death.[13]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 300-400 x g for 5 minutes.[9][12] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.[14]

Annexin V/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).[15][16]

  • Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of the compound for the desired time.

  • Cell Collection: Collect both adherent and floating cells. Wash the collected cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.[17]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; and late apoptotic/necrotic cells are both Annexin V and PI positive.[15]

Hypothetical Signaling Pathway for Cytotoxicity

The cytotoxic effects of piperidine derivatives can be mediated through the induction of apoptosis. This process involves a cascade of signaling events that can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often culminating in the activation of caspases.

G cluster_pathways Cellular Response compound This compound stress Cellular Stress compound->stress Induces p53 p53 Activation stress->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mito Mitochondrial Membrane Permeabilization bax->mito bcl2->mito Inhibits cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical intrinsic apoptosis signaling pathway.

Data Presentation

The quantitative data obtained from the cytotoxicity assays should be summarized in clear and structured tables for easy comparison.

Table 1: Cell Viability (MTT Assay) after 48h Treatment

Concentration (µM)A549 (% Viability)MCF-7 (% Viability)HT-29 (% Viability)HGF (% Viability)
0 (Control)100 ± 5.2100 ± 4.8100 ± 6.1100 ± 3.9
1085.3 ± 4.190.1 ± 3.588.2 ± 5.398.2 ± 2.5
2562.7 ± 3.875.4 ± 4.270.1 ± 4.995.6 ± 3.1
5048.9 ± 2.955.8 ± 3.151.3 ± 3.789.4 ± 4.0
10025.1 ± 2.130.7 ± 2.528.9 ± 2.475.8 ± 3.6
IC50 (µM) ~50 ~60 ~55 >100

Table 2: Cytotoxicity (LDH Release Assay) after 48h Treatment

Concentration (µM)A549 (% Cytotoxicity)MCF-7 (% Cytotoxicity)HT-29 (% Cytotoxicity)HGF (% Cytotoxicity)
0 (Control)5.2 ± 1.14.8 ± 0.96.1 ± 1.33.9 ± 0.8
1018.9 ± 2.312.5 ± 1.815.4 ± 2.15.1 ± 1.0
2535.4 ± 3.128.9 ± 2.532.7 ± 2.87.3 ± 1.2
5055.8 ± 4.048.2 ± 3.351.9 ± 3.912.6 ± 1.5
10078.3 ± 5.271.4 ± 4.675.1 ± 5.028.9 ± 2.4

Table 3: Apoptosis Analysis (Annexin V/PI Staining) in A549 Cells after 48h Treatment

Concentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Control)95.1 ± 2.12.5 ± 0.52.4 ± 0.6
2570.3 ± 3.518.9 ± 2.210.8 ± 1.9
5045.8 ± 4.135.2 ± 3.419.0 ± 2.8
10020.1 ± 2.848.7 ± 4.531.2 ± 3.9

Note: All data presented in the tables are hypothetical and for illustrative purposes only.

References

Application Notes and Protocols for 4-(2-Methylpropyl)piperidine-2,6-dione as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Methylpropyl)piperidine-2,6-dione, also known as 4-isobutylpiperidine-2,6-dione, is a valuable chemical intermediate in the field of medicinal chemistry and drug discovery. Its core piperidine-2,6-dione structure is a privileged scaffold, most notably for its role as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This property makes it a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and molecular glues, innovative therapeutic modalities designed to induce the degradation of specific target proteins. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of such targeted therapies, as well as in the preparation of other bioactive molecules like aminoglutethimide analogues.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 916982-10-0--INVALID-LINK--
Molecular Formula C₉H₁₅NO₂--INVALID-LINK--
Molecular Weight 169.22 g/mol --INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Melting Point 136-138 °C--INVALID-LINK--
Boiling Point 305 °C--INVALID-LINK--
Solubility Soluble in Chloroform (Sparingly), DMSO (Slightly), Methanol (Slightly)--INVALID-LINK--
Synonyms 4-Isobutylpiperidine-2,6-dione, 3-Isobutylglutarimide--INVALID-LINK--

Application 1: Synthesis of Cereblon (CRBN)-based PROTACs

The piperidine-2,6-dione moiety is a well-established pharmacophore for binding to the Cereblon (CRBN) E3 ubiquitin ligase. By functionalizing the nitrogen atom of this compound with a linker connected to a ligand for a protein of interest (POI), a PROTAC can be synthesized. This heterobifunctional molecule facilitates the formation of a ternary complex between the POI and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of the POI.

A common target for PROTACs is the bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription. The degradation of BRD4 has shown significant therapeutic potential in various cancers.

Signaling Pathway of BRD4 Degradation by a CRBN-based PROTAC

BRD4_Degradation_Pathway cluster_1 Cytoplasm / Nucleus PROTAC BRD4 PROTAC (CRBN Ligand - Linker - BRD4 Ligand) BRD4 BRD4 PROTAC->BRD4 Binds to BRD4 CRBN_Complex CUL4-DDB1-CRBN E3 Ligase Complex PROTAC->CRBN_Complex Binds to CRBN Ternary_Complex BRD4-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex BRD4->Ternary_Complex cMyc_Gene c-MYC Gene BRD4->cMyc_Gene Activates Transcription Cell_Proliferation Tumor Cell Proliferation CRBN_Complex->Ternary_Complex Ub Ubiquitin Ub_BRD4 Polyubiquitinated BRD4 Proteasome 26S Proteasome Degraded_BRD4 Degraded Peptides Proteasome->Degraded_BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ternary_Complex->Cell_Proliferation Inhibition Ub_BRD4->Proteasome Recognition & Degradation cMyc_mRNA c-MYC mRNA cMyc_Gene->cMyc_mRNA Transcription cMyc_Protein c-MYC Protein cMyc_mRNA->cMyc_Protein Translation cMyc_Protein->Cell_Proliferation Promotes

Caption: PROTAC-mediated degradation of BRD4 protein.

Experimental Protocol: N-Alkylation of this compound with a PEG Linker

This protocol describes a general procedure for the N-alkylation of this compound with a generic PEG linker bearing a terminal leaving group (e.g., bromide or tosylate), a key step in PROTAC synthesis.

Materials:

  • This compound

  • Bromo-PEG-linker (or Tosyl-PEG-linker)

  • Potassium carbonate (K₂CO₃), anhydrous and finely powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0 eq) to the stirred solution.

  • Add the Bromo-PEG-linker (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive linkers, heating the mixture to 50-70°C may be necessary.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Quantitative Data (Representative):

The following table provides representative yields for N-alkylation reactions of similar piperidine derivatives. Actual yields may vary depending on the specific linker and reaction conditions.

SubstrateAlkylating AgentBaseSolventTemperatureTime (h)Yield (%)
PiperidineBenzyl bromideK₂CO₃DMFRoom Temp1285-95
2-MethylpiperidineEthyl iodideDIPEAMeCN50°C2470-80
PomalidomideBromo-PEG-linkerK₂CO₃DMFRoom Temp1660-75

Workflow for PROTAC Synthesis and Evaluation

PROTAC_Synthesis_Workflow cluster_0 Synthesis cluster_1 Biological Evaluation Intermediate This compound N_Alkylation N-Alkylation with Linker Intermediate->N_Alkylation Functionalized_Ligand Functionalized CRBN Ligand N_Alkylation->Functionalized_Ligand Coupling Coupling with POI Ligand Functionalized_Ligand->Coupling PROTAC_Molecule Final PROTAC Molecule Coupling->PROTAC_Molecule Purification Purification (HPLC) PROTAC_Molecule->Purification Characterization Characterization (NMR, MS) Purification->Characterization Binding_Assay Ternary Complex Formation Assay (e.g., TR-FRET, SPR) Characterization->Binding_Assay Degradation_Assay Western Blot for POI Degradation (DC50, Dmax determination) Binding_Assay->Degradation_Assay Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Degradation_Assay->Cell_Viability

Caption: General workflow for PROTAC synthesis and evaluation.

Application 2: Synthesis of Aminoglutethimide Analogues

This compound can serve as a starting material for the synthesis of analogues of Aminoglutethimide, an aromatase inhibitor used in the treatment of hormone-sensitive breast cancer. The synthesis involves the introduction of a substituted phenyl group at the 3-position of the piperidine-2,6-dione ring.

Experimental Protocol: Synthesis of a 3-Aryl-piperidine-2,6-dione Derivative

This protocol outlines a general method for the synthesis of 3-aryl-3-alkyl-piperidine-2,6-diones, the core structure of Aminoglutethimide. This can be adapted for the synthesis of various analogues.

Materials:

  • 2-Aryl-2-alkyl-pentanedinitrile (precursor to the glutarimide ring)

  • Sulfuric acid, concentrated

  • Water

  • Sodium hydroxide solution

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment

Procedure:

  • Hydrolysis of the Dinitrile: To a round-bottom flask, add the 2-aryl-2-alkyl-pentanedinitrile (1.0 eq) and concentrated sulfuric acid.

  • Heat the mixture with stirring to 100-120°C for 1-2 hours. The reaction progress can be monitored by the cessation of ammonia evolution.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a sodium hydroxide solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the 3-aryl-3-alkyl-piperidine-2,6-dione.

Nitration and Reduction to obtain the Aminophenyl Group: To obtain the final aminophenyl group characteristic of Aminoglutethimide, the synthesized 3-aryl-3-alkyl-piperidine-2,6-dione would undergo a standard nitration reaction (e.g., with nitric acid and sulfuric acid) followed by a reduction of the nitro group (e.g., using catalytic hydrogenation with Pd/C or a metal-acid system like Sn/HCl).

Quantitative Data (Representative for similar syntheses):

Reaction StepReagentsConditionsYield (%)
Dinitrile HydrolysisH₂SO₄110°C, 1.5 h70-85
NitrationHNO₃, H₂SO₄0-10°C, 1 h80-90
Nitro Group ReductionH₂, Pd/CRoom Temp, 1 atm90-98

Synthesis Workflow for Aminoglutethimide Analogue

Aminoglutethimide_Synthesis Start 2-Aryl-2-alkyl-pentanedinitrile Hydrolysis Acid Hydrolysis (H₂SO₄) Start->Hydrolysis Glutarimide 3-Aryl-3-alkyl-piperidine-2,6-dione Hydrolysis->Glutarimide Nitration Nitration (HNO₃, H₂SO₄) Glutarimide->Nitration Nitro_Product 3-(4-Nitrophenyl)-3-alkyl-piperidine-2,6-dione Nitration->Nitro_Product Reduction Reduction (e.g., H₂/Pd-C) Nitro_Product->Reduction Final_Product 3-(4-Aminophenyl)-3-alkyl-piperidine-2,6-dione (Aminoglutethimide Analogue) Reduction->Final_Product

Caption: Synthesis workflow for an Aminoglutethimide analogue.

Conclusion

This compound is a versatile and valuable intermediate for the synthesis of sophisticated and targeted therapeutics. Its central role as a Cereblon E3 ligase ligand makes it a key component in the rapidly evolving field of targeted protein degradation. The protocols and data presented herein provide a foundation for researchers to utilize this compound in the development of novel PROTACs, molecular glues, and other bioactive molecules. Careful optimization of the described synthetic procedures will be essential for achieving high yields and purity of the final products, paving the way for further biological evaluation and drug development.

Application Notes and Protocols for the N-Substitution of 4-Isobutylpiperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isobutylpiperidine-2,6-dione, also known as 3-isobutylglutarimide, is a key chemical scaffold found in various biologically active molecules and serves as an important intermediate in medicinal chemistry.[][2] Its synthetic analogs are significant in the development of novel anti-cancer agents and therapies for neurodegenerative and psychiatric conditions.[] The N-substitution of the piperidine-2,6-dione core allows for the synthesis of a diverse library of compounds with modified physicochemical properties and biological activities. This document provides detailed protocols for the N-alkylation and N-arylation of 4-isobutylpiperidine-2,6-dione.

Chemical and Physical Properties

A summary of the key properties of the starting material is provided below for easy reference.

PropertyValueReference
CAS Number 916982-10-0[][2]
Molecular Formula C₉H₁₅NO₂[][2]
Molecular Weight 169.22 g/mol [][2]
Appearance White to off-white solid[][2]
Melting Point 136-139 °C[2]
Boiling Point 304.7 ± 11.0 °C at 760 mmHg[]
Density 1.014 ± 0.1 g/cm³[]
Solubility Sparingly soluble in Chloroform, slightly soluble in DMSO and Methanol[][2]
Storage 2-8 °C[][3]

Experimental Protocols

The nitrogen atom of the glutarimide ring is amenable to substitution via several synthetic methodologies. Below are detailed protocols for common N-alkylation and N-arylation reactions.

Protocol 1: General N-Alkylation using a Base and Alkyl Halide

This protocol describes a standard method for the N-alkylation of 4-isobutylpiperidine-2,6-dione using a suitable base to deprotonate the imide nitrogen, followed by reaction with an alkylating agent.

Materials:

  • 4-Isobutylpiperidine-2,6-dione

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃), or Cesium carbonate (Cs₂CO₃))

  • Alkylating agent (e.g., Alkyl bromide, Alkyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-isobutylpiperidine-2,6-dione (1.0 eq) in anhydrous DMF or MeCN, add the base (1.1 - 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding anion.

  • Add the alkylating agent (1.1 - 1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Protocol 2: N-Alkylation via Mitsunobu Reaction

The Mitsunobu reaction allows for the N-alkylation of 4-isobutylpiperidine-2,6-dione with primary and secondary alcohols.[4][5][6] This reaction proceeds with an inversion of stereochemistry at the alcohol carbon.[4][5]

Materials:

  • 4-Isobutylpiperidine-2,6-dione

  • Alcohol (primary or secondary)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-isobutylpiperidine-2,6-dione (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF or DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue directly by silica gel column chromatography to separate the desired N-alkylated product from triphenylphosphine oxide and other byproducts.

Protocol 3: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and can be applied to the N-arylation of glutarimide derivatives.[7][8][9][10][11]

Materials:

  • 4-Isobutylpiperidine-2,6-dione

  • Aryl halide (e.g., Aryl bromide, Aryl chloride) or Aryl triflate

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine 4-isobutylpiperidine-2,6-dione (1.2 - 1.5 eq), the aryl halide or triflate (1.0 eq), the palladium precatalyst (e.g., 2-5 mol%), the phosphine ligand (e.g., 4-10 mol%), and the base (2.0 - 3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the aryl halide is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-aryl derivative.

Reaction Workflow Diagram

G General Workflow for N-Substitution of 4-Isobutylpiperidine-2,6-dione cluster_start Starting Materials cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start_reagent 4-Isobutylpiperidine-2,6-dione dissolve Dissolve in Anhydrous Solvent start_reagent->dissolve electrophile Electrophile (Alkyl Halide, Alcohol, or Aryl Halide) electrophile->dissolve add_reagents Add Base/Catalyst/Reagents dissolve->add_reagents react React at Appropriate Temperature add_reagents->react quench Quench Reaction react->quench extract Aqueous Extraction quench->extract dry Dry and Concentrate extract->dry chromatography Silica Gel Chromatography dry->chromatography product N-Substituted Product chromatography->product

Caption: General experimental workflow for the N-substitution of 4-isobutylpiperidine-2,6-dione.

Data Summary of Representative N-Substitution Reactions

The following table summarizes expected outcomes for the N-substitution of glutarimide, a closely related analog, providing a reference for potential yields and conditions.

Reaction TypeElectrophileReagents/CatalystSolventTemp. (°C)Yield (%)
N-AlkylationBenzyl BromideK₂CO₃DMFRTHigh
N-Alkylation (Mitsunobu)2-PhenylethanolPPh₃, DEADTHF0 to RT~78%
N-Arylation (Buchwald-Hartwig)4-BromotoluenePd₂(dba)₃, BrettPhos, Cs₂CO₃Toluene100High
N-Arylation (Buchwald-Hartwig)2-ChloropyridinePd(OAc)₂, RuPhos, K₃PO₄Dioxane110Good

References

Application of Piperidine-2,6-dione Scaffold in Targeted Protein Degradation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine-2,6-dione scaffold, a core structural component of immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide, has emerged as a pivotal element in the field of targeted protein degradation (TPD).[1][2] This privileged scaffold serves as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN), enabling the hijacking of the ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][3][] This technology has given rise to two major classes of protein degraders: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ligase (often a piperidine-2,6-dione derivative), and a chemical linker that connects the two.[5] By forming a ternary complex between the POI and the E3 ligase, PROTACs induce the ubiquitination and subsequent degradation of the target protein.[6][7] Molecular glues, on the other hand, are smaller molecules that induce a novel interaction between an E3 ligase and a target protein, leading to the target's degradation.[1][8][]

This document provides detailed application notes on the utility of the piperidine-2,6-dione scaffold in TPD and comprehensive protocols for the characterization of these novel therapeutic agents.

Mechanism of Action

The piperidine-2,6-dione moiety, typically a derivative of thalidomide, lenalidomide, or pomalidomide, binds to the CRBN subunit of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[10] In the context of a PROTAC, this binding event is one half of the induced proximity mechanism. The other half involves the binding of the "warhead" portion of the PROTAC to the target protein. This brings the target protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the target protein.[11][12] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[11][12]

Molecular glues containing the piperidine-2,6-dione scaffold function by altering the substrate specificity of the CRBN E3 ligase complex, inducing the ubiquitination and degradation of proteins that would not normally be targeted.[1]

Key Applications

The versatility of the piperidine-2,6-dione scaffold has led to its application in the development of degraders for a wide range of therapeutic targets in various diseases, including:

  • Oncology: Targeting oncogenic proteins such as transcription factors, kinases, and other proteins driving cancer progression.[13] For instance, degraders targeting Bruton's tyrosine kinase (BTK) and B-cell lymphoma 6 (BCL6) have shown promise in treating various lymphomas.[10][14]

  • Immunology and Inflammation: Degradation of key proteins involved in inflammatory signaling pathways. The immunomodulatory effects of lenalidomide and pomalidomide are, in part, due to the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][]

  • Neurodegenerative Diseases: Exploration of TPD to clear pathogenic protein aggregates associated with diseases like Alzheimer's and Parkinson's.

Data Presentation: Quantitative Analysis of Piperidine-2,6-dione-Based Degraders

The efficacy of protein degraders is quantified by several key parameters, including the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[12][15][16] The following tables summarize representative quantitative data for various piperidine-2,6-dione-based PROTACs.

Table 1: In Vitro Degradation Efficacy of Representative PROTACs

PROTAC NameTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
BCL6-PROTAC-1BCL6DOHH215>95[10]
dBET1BRD422Rv14~98[17]
ARV-771BRD4LNCaP1>90[18]
Compound XPARP1HeLa50~90[19]

Note: Data is compiled from various sources and experimental conditions may differ.

Table 2: Cellular Activity of Representative PROTACs

PROTAC NameTarget ProteinCell LineIC50 (nM) (Cell Viability)Reference
BCL6-PROTAC-1BCL6DOHH225[10]
dBET1BRD422Rv110[17]
ARV-771BRD4LNCaP5[18]
Compound XPARP1HeLa100[19]

Note: IC50 values are dependent on the assay duration and specific cell line.

Mandatory Visualizations

G Mechanism of Action of a Piperidine-2,6-dione-based PROTAC cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC (POI Ligand-Linker-Piperidine-2,6-dione) Ternary_Complex POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation

Caption: Mechanism of a piperidine-2,6-dione-based PROTAC.

G Experimental Workflow for PROTAC Evaluation Start Start: PROTAC Synthesis In_Vitro_Ubiquitination In Vitro Ubiquitination Assay Start->In_Vitro_Ubiquitination Cell_Treatment Cell Culture and Treatment Start->Cell_Treatment In_Vitro_Ubiquitination->Cell_Treatment Western_Blot Western Blot for Degradation (DC50/Dmax) Cell_Treatment->Western_Blot Cell_Viability Cell Viability Assay (IC50) Cell_Treatment->Cell_Viability Mechanism_Studies Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) Western_Blot->Mechanism_Studies Cell_Viability->Mechanism_Studies In_Vivo In Vivo Efficacy Studies Mechanism_Studies->In_Vivo End End: Lead Optimization In_Vivo->End G Logical Relationship of Key Assays cluster_Biochem cluster_Cellular cluster_Functional cluster_Therapeutic Biochemical_Activity Biochemical Activity Cellular_Potency Cellular Potency Biochemical_Activity->Cellular_Potency informs Ubiquitination_Assay In Vitro Ubiquitination Biochemical_Activity->Ubiquitination_Assay Functional_Outcome Functional Outcome Cellular_Potency->Functional_Outcome leads to Degradation_Assay Protein Degradation (DC50) Cellular_Potency->Degradation_Assay Therapeutic_Potential Therapeutic Potential Functional_Outcome->Therapeutic_Potential determines Viability_Assay Cell Viability (IC50) Functional_Outcome->Viability_Assay In_Vivo_Studies In Vivo Efficacy Therapeutic_Potential->In_Vivo_Studies

References

Application Notes & Protocols for the Analytical Characterization of Piperidine-2,6-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Piperidine-2,6-dione derivatives represent a critical class of therapeutic agents, most notably the immunomodulatory drugs (IMiDs®) such as thalidomide, lenalidomide, and pomalidomide. These compounds are the cornerstone of treatment for multiple myeloma and other hematological malignancies.[1] Their mechanism of action involves binding to the Cereblon (CRBN) protein, a substrate receptor of the Cullin-ring 4 (CRL4) E3 ubiquitin ligase complex.[1][2] This interaction modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, which are essential for the survival of cancer cells.[1][3]

Given their potent biological activity and therapeutic importance, the robust and accurate analytical characterization of these derivatives is paramount. This document provides detailed application notes and experimental protocols for key analytical techniques used in the identification, quantification, and structural elucidation of piperidine-2,6-dione derivatives, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action: The CRL4-CRBN Pathway

Piperidine-2,6-dione derivatives, acting as "molecular glues," bind to a specific pocket in the CRBN protein.[3] This binding event alters the surface of CRBN, creating a novel interface that recruits neosubstrate proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are not typically targeted by the native E3 ligase complex.[1] The CRL4-CRBN complex then tags these recruited proteins with a polyubiquitin chain, marking them for degradation by the 26S proteasome. The degradation of these transcription factors leads to downstream anti-proliferative and immunomodulatory effects, including T-cell co-stimulation and anti-myeloma activity.[4][5][6]

G cluster_0 CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_1 Ubiquitination Cascade CUL4 Cullin-4 (CUL4) DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 DDB1->RBX1 CRBN Cereblon (CRBN) DDB1->CRBN Neosubstrate Neosubstrate (e.g., IKZF1, IKZF3) RBX1->Neosubstrate Polyubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Transfers Ub E2->RBX1 Recruited to E3 Ligase Ub Ubiquitin Ub->E1 IMiD Piperidine-2,6-dione Derivative (IMiD) IMiD->CRBN Binds Neosubstrate->CRBN Recruited by IMiD-bound CRBN Proteasome 26S Proteasome Neosubstrate->Proteasome Targeted for Degradation Degradation Degraded Peptides Proteasome->Degradation Results in Downstream Downstream Effects (Anti-Myeloma Activity, T-cell Co-stimulation) Degradation->Downstream

Caption: Signaling pathway of piperidine-2,6-dione derivatives.

Chromatographic Techniques: HPLC and UPLC

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are fundamental techniques for separating and quantifying piperidine-2,6-dione derivatives in bulk drug substances, pharmaceutical formulations, and biological fluids. UPLC, with its smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC.[7]

Application Note

Reverse-phase HPLC (RP-HPLC) is the most common mode of separation. C18 or Phenyl-Hexyl columns are frequently used to provide the necessary retention and selectivity. UV detection is suitable for quantification in non-complex matrices, with detection wavelengths typically set between 220-230 nm.[7] For bioanalytical applications requiring higher sensitivity and selectivity, coupling liquid chromatography with mass spectrometry (LC-MS/MS) is the method of choice.[7]

Quantitative Performance Data

The following table summarizes key validation parameters for HPLC and UPLC methods used for the quantification of various piperidine-2,6-dione derivatives.

AnalyteMethodLinearity RangeLLOQ/LODAccuracy (%)Precision (%RSD)Reference
PomalidomideRP-HPLC15.47 - 45.42 µg/mLLOQ: 0.235 µg/mL, LOD: 0.079 µg/mLNot ReportedNot Reported[7]
PomalidomideUPLC5 - 30 µg/mLLOQ: 0.87 µg/mL, LOD: 0.29 µg/mL98.7 - 101.3< 2.0[7]
PiperidineRP-HPLC0.44 - 53.33 µg/mLLOQ: 0.44 µg/mL, LOD: 0.15 µg/mL101.820.6[8]
Experimental Protocol: UPLC Method for Pomalidomide[7]

This protocol is adapted from a validated UPLC method for pomalidomide analysis.[7]

  • Instrumentation & Columns:

    • Waters Acquity UPLC system with a TUV detector.

    • Acquity BEH C18 column (50 x 2.1 mm, 1.7 µm).

  • Reagents & Mobile Phase:

    • Acetonitrile (HPLC grade).

    • Potassium dihydrogen orthophosphate.

    • Orthophosphoric acid.

    • Mobile Phase: A mixture of 0.01M Potassium dihydrogen orthophosphate (pH adjusted to 3.5 with 0.1% dilute orthophosphoric acid) and Acetonitrile in a ratio of 30:70 (v/v).

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min.

    • Detection: UV at 225 nm.

    • Column Temperature: Ambient.

    • Injection Volume: 1.0 µL.

  • Sample Preparation:

    • Diluent: Acetonitrile:Water (50:50 v/v).

    • Standard Stock Solution: Accurately weigh 2 mg of Pomalidomide and transfer it into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Working Standards: Prepare a series of working standards by further diluting the stock solution with the diluent to cover the desired concentration range (e.g., 5 - 30 µg/mL).

    • Sample Analysis: Filter all solutions through a 0.22 µm filter before injection.

G start Start prep Sample Preparation (Weighing, Dissolution, Dilution, Filtration) start->prep inject Inject Sample into UPLC System prep->inject sep Chromatographic Separation (Acquity BEH C18 Column, Isocratic Mobile Phase) inject->sep detect UV Detection (at 225 nm) sep->detect data Data Acquisition & Processing (Peak Integration, Calibration) detect->data quant Quantification (Calculate Concentration) data->quant end End quant->end

Caption: Experimental workflow for UPLC-UV analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying piperidine-2,6-dione derivatives in complex biological matrices like plasma and urine, offering unparalleled sensitivity and selectivity.[7][9]

Application Note

This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. Electrospray ionization (ESI) in positive ion mode is typically used, as the piperidine nitrogen is readily protonated to form the precursor ion [M+H]⁺.[10] Quantification is performed using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and a stable isotope-labeled internal standard, ensuring high specificity and accuracy. Common fragmentation pathways involve cleavages of the piperidine ring and neutral losses from substituents.[10][11]

Quantitative Performance Data
AnalyteMethodLinearity RangeLLOQAccuracy (%)Precision (%RSD)Reference
PomalidomideHPLC-MS/MS1.00 - 500.00 ng/mL1.00 ng/mL95.0 - 105.0< 15.0[7]
2-OPP & 6-oxoPIPLC-MS/MS(Urine & Plasma)---[12]
Experimental Protocol: Quantification in Plasma by LC-MS/MS

This is a general protocol for the extraction and analysis of piperidine derivatives from plasma, based on common bioanalytical methods.[9]

  • Instrumentation:

    • HPLC or UPLC system.

    • Tandem mass spectrometer (e.g., triple quadrupole) with an ESI source.

  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of internal standard solution (e.g., a deuterated analog of the analyte).

    • Add 500 µL of an appropriate extraction solvent (e.g., diethyl ether or ethyl acetate).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at >3000 x g for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer the organic (upper) layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for injection.

  • LC Conditions:

    • Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A suitable gradient to elute the analyte with good peak shape (e.g., 5% to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: ESI Positive.

    • Acquisition Mode: MRM.

    • Ion Transitions: Optimize specific precursor ion ([M+H]⁺) to product ion transitions for the analyte and internal standard by infusing standard solutions. Collision energy and other source parameters must be optimized for maximum signal intensity.

G start Start (Plasma Sample) extraction Liquid-Liquid Extraction (Add IS, Add Solvent, Vortex, Centrifuge) start->extraction evap Evaporation (Dry under Nitrogen) extraction->evap recon Reconstitution (Dissolve in Mobile Phase) evap->recon inject LC-MS/MS Injection recon->inject sep LC Separation inject->sep ion ESI Ionization (Positive Mode) sep->ion ms1 Mass Selection (Q1) (Precursor Ion) ion->ms1 frag Fragmentation (Q2) (Collision Cell) ms1->frag ms2 Mass Selection (Q3) (Product Ion) frag->ms2 detect Detection & Quantification (MRM Data Analysis) ms2->detect end End detect->end

Caption: Bioanalytical workflow for LC-MS/MS.

Spectroscopic Techniques: NMR and FTIR

Spectroscopic methods are indispensable for the definitive structural elucidation and confirmation of newly synthesized piperidine-2,6-dione derivatives.

Application Note: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure.[13] It is used to confirm the identity, purity, and stereochemistry of the synthesized compounds.[14] The proton (¹H) NMR spectrum reveals the number of different types of protons and their connectivity through spin-spin coupling, while the carbon-13 (¹³C) NMR spectrum identifies the different carbon environments in the molecule.[15][16] Two-dimensional NMR techniques (e.g., COSY, HSQC) can be used for unambiguous signal assignments.[16]

Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified piperidine-2,6-dione derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Data Acquisition:

    • Acquire ¹H NMR, ¹³C NMR, and other necessary 2D spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Use standard acquisition parameters, adjusting the number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing and Interpretation:

    • Process the raw data (Fourier transform, phase correction, baseline correction).

    • Integrate the ¹H NMR signals and measure chemical shifts (ppm) relative to a reference standard (e.g., TMS).

    • Analyze coupling constants (J values) and multiplicities to determine proton connectivity.

    • Assign all proton and carbon signals to the proposed structure.

G start Purified Compound prep Prepare Sample (Dissolve in Deuterated Solvent) start->prep acq Acquire Spectra (¹H, ¹³C, 2D NMR) prep->acq proc Process Data (FT, Phasing, Baseline) acq->proc interp Interpret Spectra (Chemical Shifts, Integration, Coupling Constants) proc->interp assign Assign Signals to Molecular Structure interp->assign confirm Structure Confirmed assign->confirm

Caption: Logical workflow for NMR-based structural elucidation.
Application Note: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups within a molecule. For piperidine-2,6-dione derivatives, it is particularly useful for confirming the presence of the dione carbonyl groups and the N-H group of the piperidine ring.[14]

Characteristic FTIR Absorption Bands
Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Reference
Carbonyl (C=O)Stretch1630 - 1700[14][17]
Amine (N-H)Stretch3300 - 3500[17][18]
Alkane (C-H)Stretch2850 - 3000[14][18]
Aromatic C=CStretch1450 - 1600[17]
Protocol: FTIR Sample Preparation (KBr Pellet)
  • Preparation:

    • Thoroughly grind 1-2 mg of the dry sample with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle.

    • The mixture should be a fine, homogeneous powder.

  • Pellet Formation:

    • Transfer the powder to a pellet-forming die.

    • Press the powder under high pressure (several tons) using a hydraulic press to form a thin, transparent or translucent pellet.

  • Analysis:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the infrared spectrum, typically over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 4-(2-Methylpropyl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-(2-Methylpropyl)piperidine-2,6-dione in a biological matrix such as human plasma. The method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The described method is ideal for applications in pharmacokinetic studies, therapeutic drug monitoring, and other areas of drug development requiring precise measurement of this compound.

Introduction

This compound is a glutarimide derivative with potential applications in pharmaceutical development. Accurate quantification of this small molecule in biological matrices is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties. LC-MS/MS offers superior sensitivity and selectivity for bioanalytical applications, making it the preferred technique for trace-level quantification.[1] This method has been developed based on established principles of bioanalytical method validation.

Experimental Protocols

Materials and Reagents
  • This compound (Analyte)

  • This compound-d7 (Internal Standard - proposed)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (or other relevant biological matrix)

Sample Preparation

A protein precipitation method is employed for its simplicity and efficiency in removing the majority of matrix interferences.[2][3][4]

  • Spiking: To 100 µL of the plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Protein Precipitation: Add 400 µL of cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean collection plate or vial.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Injection: Inject an appropriate volume (e.g., 5 µL) of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method Development

The following are suggested starting parameters for the LC-MS/MS method. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography (LC) Parameters

ParameterSuggested Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters

Based on the structure of this compound (Molecular Weight: 169.22 g/mol , Exact Mass: 169.1103 Da), the following Multiple Reaction Monitoring (MRM) transitions are proposed.[1][5] Positive electrospray ionization (ESI) is recommended due to the presence of a nitrogen atom in the piperidine ring, which is readily protonated.[2]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 170.1114.115
86.120
This compound-d7 (IS) 177.1121.115

Note: The proposed product ions are based on predicted fragmentation pathways, such as the loss of the isobutyl group and cleavage of the piperidine ring. The collision energies are starting points and require experimental optimization.

Data Presentation

The following tables present illustrative data for a typical calibration curve and quality control (QC) samples.

Table 1: Illustrative Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
11,25050,0000.025
56,30051,0000.124
1012,80050,5000.253
5064,50049,8001.295
100130,00050,2002.590
500655,00049,90013.126
10001,320,00050,10026.347

Table 2: Illustrative Quality Control Sample Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
LLOQ10.9595.08.5
Low32.9096.76.2
Mid7578.2104.34.1
High750735.098.03.5

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) spike Spike with Internal Standard plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Overall experimental workflow from sample preparation to data analysis.

method_development_logic cluster_ms Mass Spectrometry Optimization cluster_lc Liquid Chromatography Optimization cluster_validation Method Validation direct_infusion Direct Infusion of Analyte precursor_id Precursor Ion Identification ([M+H]+) direct_infusion->precursor_id product_scan Product Ion Scan precursor_id->product_scan mrm_selection MRM Transition Selection product_scan->mrm_selection ce_optimization Collision Energy Optimization mrm_selection->ce_optimization system_suitability System Suitability ce_optimization->system_suitability column_selection Column Selection (C18) mobile_phase Mobile Phase Selection (Acidic) column_selection->mobile_phase gradient_dev Gradient Development mobile_phase->gradient_dev peak_shape Peak Shape & Retention Time Optimization gradient_dev->peak_shape peak_shape->system_suitability final_method Final Validated Method system_suitability->final_method

References

Application Notes and Protocols for the Catalyic Hydrogenation of Piperidine-2,6-dione Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Piperidine-2,6-diones, also known as glutarimides, are core structural motifs in a wide range of biologically active compounds, including the well-known immunomodulatory drugs (IMiDs) such as lenalidomide and pomalidomide. A key synthetic strategy for accessing substituted piperidine-2,6-diones involves the catalytic hydrogenation of functionalized pyridine precursors. This application note provides detailed protocols and a summary of experimental conditions for the synthesis of piperidine-2,6-diones via the catalytic hydrogenation of 2,6-bis(benzyloxy)pyridine precursors. This one-pot reaction typically accomplishes both the reduction of the pyridine ring and the simultaneous debenzylation of the protecting groups to yield the desired dione functionality.

The primary precursor discussed is the 2,6-bis(benzyloxy)pyridine scaffold, which can be functionalized at the 3- or 4-position prior to the hydrogenation step. This allows for the introduction of various substituents that are crucial for the biological activity of the final products. The choice of catalyst, typically palladium on carbon (Pd/C), and the reaction conditions are critical for achieving high yields and purity.

Experimental Overview

The general workflow for the synthesis of a substituted piperidine-2,6-dione from a 2,6-bis(benzyloxy)pyridine precursor via catalytic hydrogenation is depicted below. The process begins with the functionalized pyridine precursor, which is subjected to hydrogenation in a high-pressure reactor in the presence of a catalyst. Following the reaction, the catalyst is removed by filtration, and the product is isolated and purified.

experimental_workflow cluster_start Starting Material cluster_reaction Catalytic Hydrogenation cluster_workup Work-up & Isolation cluster_product Final Product start Substituted 2,6-Bis(benzyloxy)pyridine Precursor reaction High-Pressure Reactor Catalyst: Pd/C Hydrogen Gas (H2) Solvent start->reaction 1. Reaction Setup filtration Filtration to remove catalyst reaction->filtration 2. Post-Reaction concentration Solvent Evaporation filtration->concentration 3. Isolation purification Purification (e.g., Crystallization) concentration->purification product Substituted Piperidine-2,6-dione purification->product 4. Final Product

Caption: General experimental workflow for the catalytic hydrogenation of 2,6-bis(benzyloxy)pyridine precursors.

Quantitative Data Summary

The following table summarizes the experimental conditions and results for the catalytic hydrogenation of a 3-(4-nitrophenyl)-2,6-bis(benzyloxy)pyridine precursor to yield 3-(4-aminophenyl)piperidine-2,6-dione, a key intermediate for cereblon (CRBN) ligands used in PROTACs.[1]

ParameterValue
Substrate 3-(4-Nitrophenyl)-2,6-bis(benzyloxy)pyridine
Catalyst Palladium on Carbon (Pd/C)
Catalyst Loading 10 wt%
Hydrogen Pressure 50 psi
Temperature Room Temperature
Solvent Methanol (MeOH)
Reaction Time 12 hours
Yield 95%

Detailed Experimental Protocol

This protocol describes the synthesis of 3-(4-aminophenyl)piperidine-2,6-dione from 3-(4-nitrophenyl)-2,6-bis(benzyloxy)pyridine via catalytic hydrogenation.

Materials:

  • 3-(4-Nitrophenyl)-2,6-bis(benzyloxy)pyridine

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH), reagent grade

  • High-pressure hydrogenation vessel (e.g., Parr shaker apparatus)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Büchner funnel with filter paper or a Celite® pad)

  • Rotary evaporator

Procedure:

  • Reactor Setup:

    • To a high-pressure reactor vessel, add 3-(4-nitrophenyl)-2,6-bis(benzyloxy)pyridine (1.0 equivalent).

    • Carefully add 10% Pd/C catalyst (10 wt% of the substrate).

    • Add methanol as the solvent to achieve a suitable concentration for stirring (e.g., 0.1 M).

  • Hydrogenation Reaction:

    • Seal the reactor vessel securely.

    • Purge the vessel with an inert gas (nitrogen or argon) three times to remove any air.

    • Pressurize the reactor with hydrogen gas to 50 psi.

    • Commence vigorous stirring of the reaction mixture.

    • Maintain the reaction at room temperature for 12 hours. The progress of the reaction can be monitored by techniques such as TLC or LC-MS.

  • Work-up and Isolation:

    • After the reaction is complete, carefully vent the excess hydrogen gas from the reactor in a well-ventilated hood.

    • Purge the reactor with an inert gas.

    • Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric upon exposure to air, especially when dry. It is advisable to keep the filter cake moist with solvent during filtration and to quench it with water after filtration.

    • Wash the filter cake with additional methanol to ensure complete recovery of the product.

    • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude 3-(4-aminophenyl)piperidine-2,6-dione can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) to yield the final product.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathway Context: Cereblon and IMiDs

The piperidine-2,6-dione moiety is a critical pharmacophore for a class of drugs known as immunomodulatory drugs (IMiDs). These compounds, such as lenalidomide and pomalidomide, exert their therapeutic effects by binding to the cereblon (CRBN) protein. CRBN is a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. The binding of an IMiD to CRBN modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. This mechanism of targeted protein degradation is central to the anti-cancer and immunomodulatory activities of these drugs.

signaling_pathway cluster_complex CRL4-CRBN E3 Ubiquitin Ligase Complex CRBN CRBN (Substrate Receptor) Neosubstrate Neosubstrate Protein (e.g., IKZF1/3) CRBN->Neosubstrate recruits CUL4 CUL4 CUL4->CRBN DDB1 DDB1 DDB1->CRBN RBX1 RBX1 RBX1->CRBN IMiD Piperidine-2,6-dione (e.g., Lenalidomide) IMiD->CRBN binds to Proteasome Proteasome Neosubstrate->Proteasome targeted to Ubiquitination Ubiquitination Ubiquitination->Neosubstrate tags Degradation Protein Degradation Proteasome->Degradation leads to

Caption: Role of piperidine-2,6-diones in CRBN-mediated protein degradation.

Safety Precautions

  • Catalytic hydrogenation should be performed in a well-ventilated area, preferably in a fume hood, due to the use of flammable hydrogen gas.

  • High-pressure reactors should be handled by trained personnel, and all safety guidelines provided by the manufacturer should be strictly followed.

  • Palladium on carbon can be pyrophoric, especially after the reaction when it is dry and has adsorbed hydrogen. Handle the used catalyst with care and keep it wet.

  • Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

Conclusion

The catalytic hydrogenation of substituted 2,6-bis(benzyloxy)pyridine precursors is an efficient and reliable method for the synthesis of functionalized piperidine-2,6-diones. This approach is particularly valuable in the development of novel therapeutics that target the cereblon E3 ubiquitin ligase pathway. The provided protocol offers a robust starting point for researchers in this field, with the understanding that optimization of reaction conditions may be necessary for different substrates.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Piperidine Synthesis via Michael Addition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions for the Michael addition in piperidine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of piperidine rings via the aza-Michael addition.

Issue 1: Low or No Yield of the Desired Piperidine Product

A low yield is a frequent challenge in piperidine synthesis. A systematic approach to troubleshooting is essential to identify and resolve the underlying problem.[1]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting cluster_solutions Potential Solutions start Low or No Yield Observed reagent_quality Verify Reagent & Substrate Purity start->reagent_quality catalyst_activity Check Catalyst Activity start->catalyst_activity reaction_conditions Optimize Reaction Conditions start->reaction_conditions workup_purification Evaluate Workup & Purification start->workup_purification sol_reagent Use fresh, purified reagents. Ensure dryness of solvents and substrates. reagent_quality->sol_reagent sol_catalyst Use fresh catalyst. Consider a different catalyst system. catalyst_activity->sol_catalyst temp Temperature reaction_conditions->temp solvent Solvent reaction_conditions->solvent concentration Concentration reaction_conditions->concentration time Reaction Time reaction_conditions->time sol_workup Optimize extraction and chromatography conditions. workup_purification->sol_workup sol_temp Screen a range of temperatures. Lower temperature to prevent decomposition. temp->sol_temp sol_solvent Screen different solvents (polar aprotic vs. alcoholic). Ensure reagent solubility. solvent->sol_solvent sol_conc Adjust concentration to favor intramolecular cyclization. concentration->sol_conc sol_time Monitor reaction closely to determine optimal time. time->sol_time

Caption: A logical workflow for troubleshooting low-yield piperidine synthesis.[1]

Quantitative Data on Reaction Condition Optimization

The choice of catalyst, solvent, and temperature significantly impacts the yield and stereoselectivity of the intramolecular aza-Michael addition for piperidine synthesis. Below are tables summarizing various conditions reported in the literature.

Table 1: Organocatalyzed Intramolecular Aza-Michael Addition

Catalyst (mol%)Co-catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)Reference
Chiral Cinchona-based Primary-Tertiary Diamine (10)Trifluoroacetic Acid (TFA) (10)TolueneRT2475-95up to 99[2]
Chiral Cinchona-based Primary-Tertiary Diamine (10)Diphenyl Hydrogenphosphate (DPP)TolueneRT24up to 9992-97.5[2]
Chiral Squaramide (10)-Toluene404872-99>99[2]
N-Methylimidazole (5)-DMSO701-3up to 98N/A[3]

Table 2: Metal-Catalyzed Intramolecular Aza-Michael Addition

CatalystLigandSolventTemperature (°C)Time (h)Yield (%)Reference
Rh(COD)(DPPB)BF₄DPPBToluene10012up to 95[4]
Pd(OAc)₂-Acetic Acid8012up to 87[5]
CuBTC (MOF)--RT-High[6]

Issue 2: Formation of Side Products and Impurities

The generation of side products is a common obstacle in piperidine synthesis. Understanding potential side reactions is crucial for their mitigation.[1]

Common Side Reactions:

  • Polymerization: Especially at higher temperatures, intermolecular reactions can lead to polymer formation.

  • Decomposition: Starting materials or the desired product may decompose under harsh reaction conditions.

  • Formation of Diastereomers: The creation of multiple stereocenters can lead to a mixture of diastereomers.

Solutions:

  • Control Temperature: Lowering the reaction temperature can often minimize the formation of side products.[7]

  • Optimize Reaction Time: Monitor the reaction progress to avoid prolonged reaction times that may lead to decomposition.[7]

  • Use High Dilution: For intramolecular reactions, high dilution can favor the desired cyclization over intermolecular polymerization.

  • Catalyst Selection: The choice of catalyst can significantly influence the stereochemical outcome of the reaction.[7]

Issue 3: Poor Diastereoselectivity

Achieving high diastereoselectivity is often a critical goal in the synthesis of substituted piperidines.

Strategies to Improve Diastereoselectivity:

  • Chiral Catalysts: The use of chiral organocatalysts or chiral ligands in metal catalysis can induce high levels of stereocontrol.

  • Substrate Control: The stereochemistry of the starting material can direct the stereochemical outcome of the cyclization.

  • Reaction Conditions: Solvent, temperature, and additives can all influence the transition state of the cyclization and thus the diastereoselectivity. For instance, the use of microwave irradiation has been reported to invert the stereoselectivity in some cases.[4]

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider when optimizing the aza-Michael addition for piperidine synthesis?

A1: The most critical parameters to optimize are the choice of catalyst, solvent, reaction temperature, and concentration. The nature of the Michael acceptor and the nucleophilicity of the amine are also crucial factors.[5][8]

Q2: How can I prevent the retro-Michael reaction?

A2: The retro-Michael reaction, where the product reverts to the starting materials, can be a significant issue, especially if the product is sterically hindered. To minimize this, you can:

  • Use milder reaction conditions.

  • Choose a catalyst that promotes the forward reaction efficiently at lower temperatures.

  • In some cases, trapping the product in situ can prevent the reverse reaction.

Q3: What type of catalysts are most effective for the intramolecular aza-Michael addition?

A3: Both organocatalysts and metal catalysts have proven effective.

  • Organocatalysts , such as chiral primary and secondary amines (e.g., prolinol derivatives) and squaramides, are excellent for asymmetric synthesis, often providing high enantioselectivity.[2][9]

  • Metal catalysts , including those based on rhodium, palladium, and copper, are also widely used and can offer high yields and stereoselectivity.[4][5][6] Lewis acids like bismuth triflate can also promote the reaction.[10]

Q4: Which solvents are recommended for this reaction?

A4: The choice of solvent depends on the specific catalyst system and substrates.

  • Polar aprotic solvents like DMF and DMSO can be effective.[1][3]

  • Aprotic solvents such as toluene and dichloromethane (DCM) are also commonly used, particularly in organocatalyzed reactions.[2]

  • In some cases, alcoholic solvents like methanol or ethanol are employed.[1]

  • Solvent-free conditions have also been reported to be effective, offering a greener alternative.[10][11]

Q5: My intramolecular aza-Michael cyclization is not working. What should I check first?

A5: First, verify the integrity of your starting material, especially the amine and the Michael acceptor. Ensure that the amine is sufficiently nucleophilic and that the Michael acceptor is activated enough for the reaction to proceed. Protecting groups on the amine can significantly affect its nucleophilicity. Next, re-evaluate your catalytic system. Ensure the catalyst is active and used in the correct loading. Finally, systematically screen reaction parameters such as solvent and temperature.

Experimental Protocols

Protocol 1: General Procedure for Organocatalyzed Intramolecular Aza-Michael Addition

This protocol provides a general guideline for the synthesis of a 2-substituted piperidine via an enantioselective intramolecular aza-Michael addition using a chiral primary amine catalyst.

Materials:

  • Carbamate-tethered α,β-unsaturated ketone/aldehyde

  • Chiral cinchona-based primary-tertiary diamine catalyst (e.g., 10 mol%)

  • Trifluoroacetic acid (TFA) (e.g., 10 mol%)

  • Anhydrous toluene

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Experimental Workflow

ExperimentalWorkflow start Start setup Set up oven-dried flask under inert atmosphere start->setup add_reagents Add substrate, solvent, co-catalyst, and catalyst setup->add_reagents reaction Stir at specified temperature add_reagents->reaction monitor Monitor reaction progress (TLC, LC-MS) reaction->monitor workup Quench reaction and perform aqueous workup monitor->workup extraction Extract with organic solvent workup->extraction dry_concentrate Dry organic layer and concentrate in vacuo extraction->dry_concentrate purification Purify by flash column chromatography dry_concentrate->purification end Characterize final product purification->end

Caption: General experimental workflow for piperidine synthesis via aza-Michael addition.

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the carbamate-tethered α,β-unsaturated ketone/aldehyde (1.0 equiv).

  • Dissolve the substrate in anhydrous toluene.

  • Add the co-catalyst, trifluoroacetic acid (0.1 equiv), to the solution.

  • Add the chiral cinchona-based primary-tertiary diamine catalyst (0.1 equiv).

  • Stir the reaction mixture at room temperature for the required time (typically 24 hours).[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired piperidine derivative.

References

Technical Support Center: Synthesis of 4-(2-Methylpropyl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(2-Methylpropyl)piperidine-2,6-dione synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The primary synthetic strategies for constructing the piperidine-2,6-dione scaffold include:

  • Michael Addition/Intramolecular Imidation Cascade: A modern approach that involves the reaction of a substituted methyl acetate with an acrylamide in the presence of a base.[1] This method is notable for its mild reaction conditions and operational simplicity.[1]

  • Cyclization of Glutaric Acid or Anhydride Derivatives: A traditional method involving the reaction of glutaric anhydride or a derivative with an appropriate amine, followed by cyclization.[2] This can be a two-step process.[2]

  • Hydrogenation of Substituted Pyridines: This involves the reduction of a corresponding pyridine derivative, which can be synthesized through cross-coupling reactions.[1]

Q2: I am experiencing low yields in my synthesis. What are the potential causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and concentration of reactants are critical. For instance, in base-promoted reactions, the choice and amount of base can significantly impact the yield.

  • Side Reactions: The formation of byproducts, such as polymers from acrylamide or products from self-condensation of the starting materials, can reduce the yield of the desired product.

  • Incomplete Reactions: The reaction may not have gone to completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.

  • Purification Losses: The desired product might be lost during the work-up and purification steps. The choice of solvent for extraction and recrystallization is important.

  • Purity of Starting Materials: The presence of impurities in the starting materials can interfere with the reaction and lead to lower yields.

Q3: How can I minimize the formation of side products?

A3: To minimize side reactions:

  • Control of Reaction Temperature: Some side reactions are more prevalent at higher temperatures. Maintaining the optimal temperature throughout the reaction is key.

  • Order of Reagent Addition: The sequence in which reagents are added can influence the reaction pathway. For Michael additions, slow addition of one reactant to the other can sometimes prevent polymerization.

  • Use of Appropriate Stoichiometry: Ensuring the correct molar ratios of reactants can prevent side reactions arising from an excess of one of the starting materials.

  • Inert Atmosphere: For reactions sensitive to air or moisture, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation of reagents and products.[2]

Q4: What are the recommended purification methods for this compound?

A4: Common purification techniques include:

  • Recrystallization: This is a widely used method for purifying solid compounds. The choice of solvent is critical for obtaining high purity and yield. Aqueous ethanol is a reported solvent for recrystallization of similar piperidine-2,6-diones.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be an effective purification method.

  • Washing: After the reaction, washing the crude product with a suitable solvent, such as a dilute acid solution to remove unreacted amine, can improve purity before final purification steps.

Troubleshooting Guides

Issue 1: Low Yield in Michael Addition/Intramolecular Imidation Synthesis

This guide addresses low yields when synthesizing substituted piperidine-2,6-diones from methyl acetates and acrylamides. A previously reported procedure using KOtBu in THF at 0–50°C resulted in low to moderate yields (39–46%).[1] An optimized, transition-metal-free approach has been shown to significantly improve yields.[1]

ParameterPotential ProblemRecommended Solution
Base Incorrect choice or amount of base.Use a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu). Optimize the stoichiometry of the base.
Solvent The solvent may not be suitable for the reaction.Tetrahydrofuran (THF) has been used, but other aprotic polar solvents could be explored. Ensure the solvent is dry.
Temperature Suboptimal reaction temperature.The reaction may be sensitive to temperature fluctuations. Maintain a consistent temperature as specified in the optimized protocol.
Reaction Time The reaction has not gone to completion or has proceeded for too long, leading to decomposition.Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
Issue 2: Difficulties in the Cyclization Step of the Glutaric Anhydride Method

This guide focuses on the cyclization of the intermediate formed from the reaction of an amine with glutaric anhydride.

ParameterPotential ProblemRecommended Solution
Cyclizing Agent The chosen cyclizing agent is not effective.1,1'-Carbonyldiimidazole (CDI) has been reported as an effective agent for this cyclization.[2] Thionyl chloride (SOCl2) followed by reflux is another option.
Reaction Conditions The reaction is not reaching the required temperature for cyclization.Ensure the reaction mixture is refluxed for a sufficient amount of time. Toluene and chloroform have been used as solvents for this step.[2]
Purity of Intermediate Impurities in the intermediate from the first step are inhibiting the cyclization.While the crude product from the first step can sometimes be used directly, purification may be necessary if cyclization is problematic.[2]

Experimental Protocols

Protocol 1: Synthesis of Substituted Piperidine-2,6-diones via Michael Addition/Intramolecular Imidation

This protocol is based on a facile and practical approach for the synthesis of substituted piperidine-2,6-diones.[1]

Materials:

  • Substituted methyl acetate (e.g., Methyl isovalerate for this compound)

  • Acrylamide

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted methyl acetate and acrylamide in anhydrous THF.

  • Cool the mixture to the specified reaction temperature (e.g., 0 °C).

  • Slowly add potassium tert-butoxide to the stirred solution.

  • Allow the reaction to stir at the specified temperature for the required duration, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired piperidine-2,6-dione.

Protocol 2: Synthesis of N-Substituted Piperidine-2,6-diones from Glutaric Anhydride

This protocol is adapted from a literature procedure for the synthesis of N-aryl piperidine-2,6-diones.[2]

Step 1: Amide Formation

  • Dissolve the corresponding aniline derivative in toluene in a round-bottom flask at room temperature.

  • Add glutaric anhydride to the solution.

  • Reflux the resulting mixture for 2 hours.

  • Cool the reaction mixture to room temperature and dilute with n-pentane to precipitate the solid product.

  • Filter the solid, wash with n-pentane, and dry under vacuum. The crude product can often be used in the next step without further purification.

Step 2: Cyclization

  • Dissolve the crude product from Step 1 in chloroform under a nitrogen atmosphere.

  • Add 1,1'-carbonyldiimidazole (CDI) to the solution.

  • Reflux the resulting solution for 14 hours.

  • After cooling, perform an appropriate work-up, which may include washing with aqueous solutions and extraction with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow_Michael_Addition cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Methyl_Isovalerate Methyl Isovalerate Reaction_Vessel Reaction in THF with KOtBu Methyl_Isovalerate->Reaction_Vessel Acrylamide Acrylamide Acrylamide->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Reaction Mixture Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (Chromatography/Recrystallization) Drying->Purification Final_Product 4-(2-Methylpropyl) piperidine-2,6-dione Purification->Final_Product

Caption: Workflow for the synthesis via Michael Addition.

Synthesis_Workflow_Glutaric_Anhydride cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Cyclization Amine Amine Reaction1 Reflux in Toluene Amine->Reaction1 Glutaric_Anhydride Glutaric Anhydride Glutaric_Anhydride->Reaction1 Intermediate Intermediate Amic Acid Reaction1->Intermediate Reaction2 Reflux in Chloroform with CDI Intermediate->Reaction2 Purification Purification Reaction2->Purification Final_Product N-Substituted piperidine-2,6-dione Purification->Final_Product

Caption: Workflow for the synthesis via Glutaric Anhydride.

References

Identifying and minimizing side products in glutarimide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for glutarimide synthesis. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize the formation of side products during the synthesis of glutarimide and its derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) for common synthetic routes.

Synthesis of Glutarimide from Glutamic Acid

This method involves the cyclization of glutamic acid or its derivatives, often using a dehydrating agent or high temperatures.

Troubleshooting Guide & FAQs

Q1: My reaction is producing a significant amount of a byproduct with the same mass as the starting material, and the optical rotation of my product is lower than expected. What is happening?

A1: You are likely observing racemization of the chiral center of glutamic acid.

  • Mechanism: The acidic proton at the α-carbon of the glutamic acid backbone can be abstracted under harsh reaction conditions (e.g., high temperatures, strong acids or bases), leading to the formation of a planar enolate intermediate. Reprotonation can occur from either face, resulting in a mixture of D and L enantiomers.

  • Prevention:

    • Milder Reaction Conditions: Employ lower reaction temperatures and shorter reaction times where possible.

    • Choice of Reagents: When using coupling agents for derivatization prior to cyclization, additives like 1-hydroxybenzotriazole (HOBt) can help suppress racemization.

    • pH Control: Maintain a neutral or slightly acidic pH to minimize base-catalyzed enolization.

Q2: I am observing a side product with a loss of water from my glutamic acid starting material, but it's not the desired glutarimide. What could it be?

A2: This is likely pyroglutamic acid, formed from the intramolecular cyclization of the amino group onto the γ-carboxylic acid.

  • Mechanism: The amino group of glutamic acid can act as a nucleophile and attack the γ-carbonyl carbon, leading to the formation of a five-membered lactam ring (pyroglutamic acid) with the elimination of a water molecule. This is often favored at elevated temperatures.

  • Prevention:

    • Protecting Groups: Protect the amino group (e.g., as a Boc or Cbz derivative) before attempting cyclization of the carboxylic acids.

    • Activation of the Carboxyl Group: Selectively activate the α-carboxyl group for amidation if starting from a derivative to favor the formation of the glutarimide ring over the pyroglutamic acid ring.

Experimental Protocol: High-Purity Glutarimide from L-Glutamic Acid and Urea

This protocol is adapted for high yield and purity by using urea as a source of ammonia at elevated temperatures.

  • Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, thoroughly mix L-glutamic acid and urea in a 1:2 molar ratio.

  • Heating: Heat the mixture in an oil bath to 140-150 °C. The mixture will melt and start to evolve ammonia.

  • Reaction Monitoring: Continue heating for 2-3 hours, or until the evolution of ammonia ceases. The progress of the reaction can be monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature. The solidified mass is then dissolved in hot water.

  • Purification: Treat the aqueous solution with activated charcoal to remove colored impurities. Filter the hot solution and allow it to cool slowly to crystallize the glutarimide.

  • Isolation: Collect the crystals by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Data Presentation: Effect of Reaction Conditions on Racemization
Catalyst/AdditiveTemperature (°C)Racemization (%)
None180High (>50%)
Acetic Acid120Moderate (10-20%)
HOBt (with coupling agent)25Low (<2%)

Note: These are representative values and can vary based on specific substrates and reaction times.

Visualization: Racemization Mechanism

racemization L-Glutamic Acid Derivative L-Glutamic Acid Derivative Planar Enolate Intermediate Planar Enolate Intermediate L-Glutamic Acid Derivative->Planar Enolate Intermediate Base/Heat Planar Enolate Intermediate->L-Glutamic Acid Derivative Protonation D-Glutamic Acid Derivative D-Glutamic Acid Derivative Planar Enolate Intermediate->D-Glutamic Acid Derivative Protonation

Caption: Racemization of glutamic acid via a planar enolate intermediate.

Synthesis of Glutarimide from Glutaric Anhydride

This is a common and straightforward method involving the reaction of glutaric anhydride with a source of ammonia.

Troubleshooting Guide & FAQs

Q1: My reaction is very slow and gives a low yield of glutarimide. What can I do to improve it?

A1: The reaction of glutaric anhydride with ammonia or amines proceeds through an intermediate amic acid, which then needs to cyclize.

  • Incomplete Cyclization: The intermediate, glutaramic acid, may not be cyclizing efficiently.

    • Solution: Increase the reaction temperature to promote the dehydration and ring-closure step. Temperatures of 150-200 °C are often required.

  • Reagent Purity: Ensure that the glutaric anhydride is free from glutaric acid, which can inhibit the reaction.

    • Solution: Use freshly opened or purified glutaric anhydride.

Q2: The reaction mixture is becoming very viscous and hard to stir, and the final product is a hard, insoluble material. What is happening?

A2: You are likely forming a polyamide by-product.

  • Mechanism: If the intermediate glutaramic acid is not properly cyclizing, it can undergo intermolecular condensation with other molecules of glutaramic acid or glutaric anhydride, leading to the formation of linear polymers.

  • Prevention:

    • Controlled Addition of Reagents: Add the ammonia source slowly to the molten glutaric anhydride to maintain a high local concentration of the anhydride, which favors the intramolecular cyclization.

    • Use of a Dehydrating Agent: The addition of a dehydrating agent like acetic anhydride can facilitate the cyclization of the intermediate amic acid and prevent polymerization.

Experimental Protocol: High-Purity Glutarimide from Glutaric Anhydride and Ammonia
  • Reaction Setup: Place glutaric anhydride in a round-bottom flask equipped with a reflux condenser and a gas inlet tube.

  • Heating: Heat the flask in an oil bath to 150-160 °C until the anhydride melts.

  • Ammonia Addition: Bubble anhydrous ammonia gas through the molten anhydride with gentle stirring for 2-3 hours.

  • Reaction Completion: The reaction is complete when the mixture solidifies.

  • Purification: The crude glutarimide can be purified by recrystallization from water or ethanol.

Data Presentation: Effect of Temperature on Product Distribution
Temperature (°C)Glutarimide Yield (%)Polyamide Byproduct (%)
1204060
1608515
20095<5

Note: These are representative values.

Visualization: Side Product Formation from Glutaric Anhydride

polymerization Glutaric Anhydride + NH3 Glutaric Anhydride + NH3 Glutaramic Acid (Intermediate) Glutaramic Acid (Intermediate) Glutaric Anhydride + NH3->Glutaramic Acid (Intermediate) Glutarimide Glutarimide Glutaramic Acid (Intermediate)->Glutarimide Intramolecular Cyclization Polyamide Polyamide Glutaramic Acid (Intermediate)->Polyamide Intermolecular Condensation

Caption: Competing pathways in the synthesis from glutaric anhydride.

Synthesis of Glutarimide via Michael Addition

This route typically involves the aza-Michael addition of an amine or ammonia equivalent to an α,β-unsaturated ester or amide, followed by cyclization.

Troubleshooting Guide & FAQs

Q1: My Michael addition is not going to completion, and I have a significant amount of starting material left.

A1: The nucleophilicity of the amine and the reactivity of the Michael acceptor are key.

  • Weak Nucleophile: If using a weakly nucleophilic amine, the reaction may be slow.

    • Solution: Use a stronger base to deprotonate the amine and increase its nucleophilicity. Alternatively, use a more reactive amine derivative.

  • Steric Hindrance: Steric hindrance on either the nucleophile or the Michael acceptor can slow down the reaction.

    • Solution: Increase the reaction temperature or use a less sterically hindered substrate if possible.

Q2: I am observing the formation of a di-addition product where two molecules of the Michael acceptor have reacted with my amine.

A2: This occurs when the initially formed Michael adduct can react further with another molecule of the acceptor.

  • Mechanism: If the nitrogen of the initial adduct is still sufficiently nucleophilic, it can attack a second molecule of the α,β-unsaturated compound.

  • Prevention:

    • Stoichiometry Control: Use a slight excess of the amine nucleophile to ensure that the Michael acceptor is consumed before significant di-addition can occur.

    • Slow Addition: Add the Michael acceptor slowly to a solution of the amine to maintain a low concentration of the acceptor, favoring the mono-addition product.

Experimental Protocol: Glutarimide Synthesis via Aza-Michael Addition
  • Reaction Setup: In a round-bottom flask, dissolve the primary amine or ammonia source in a suitable solvent (e.g., ethanol, THF).

  • Base Addition: Add a catalytic amount of a non-nucleophilic base (e.g., DBU, triethylamine).

  • Michael Acceptor Addition: Slowly add an equimolar amount of an acrylate derivative (e.g., ethyl acrylate) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture for 12-24 hours and monitor the progress by TLC or LC-MS.

  • Cyclization: After the Michael addition is complete, add a base (e.g., sodium ethoxide) and heat the reaction mixture to effect cyclization to the glutarimide.

  • Work-up and Purification: After cooling, neutralize the reaction mixture and extract the product. Purify by column chromatography or recrystallization.

Visualization: Michael Addition and Cyclization Workflow

michael_workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Cyclization Amine/Ammonia Amine/Ammonia Michael Adduct Michael Adduct Amine/Ammonia->Michael Adduct + Acrylate Glutarimide Glutarimide Michael Adduct->Glutarimide Base/Heat

Caption: Two-step workflow for glutarimide synthesis via Michael addition.

Synthesis of Glutarimide via Dieckmann Condensation

This intramolecular condensation of a diester-amide is a powerful method for forming the glutarimide ring.

Troubleshooting Guide & FAQs

Q1: My Dieckmann condensation is giving a low yield, and I am isolating a significant amount of a higher molecular weight byproduct.

A1: You are likely observing intermolecular Claisen condensation instead of the desired intramolecular Dieckmann cyclization.

  • Mechanism: At high concentrations, the enolate of one molecule can react with the ester of another molecule, leading to dimerization or polymerization.

  • Prevention:

    • High Dilution: Run the reaction at high dilution to favor the intramolecular reaction pathway.

    • Slow Addition: Add the substrate slowly to a solution of the base to maintain a low concentration of the reactive species.

Q2: The reaction is not proceeding, and I am recovering my starting material.

A2: The base may not be strong enough to deprotonate the α-carbon to form the necessary enolate.

  • Insufficient Basicity: The pKa of the α-proton needs to be considered when choosing a base.

    • Solution: Use a stronger base such as sodium hydride (NaH) or lithium diisopropylamide (LDA). Ensure the reaction is performed under anhydrous conditions as these bases are water-sensitive.

Experimental Protocol: Glutarimide Synthesis via Dieckmann Condensation
  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add a solution of the diester-amide substrate in an anhydrous aprotic solvent (e.g., THF, toluene).

  • Base Addition: Slowly add a strong base (e.g., a suspension of NaH in mineral oil) to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by slowly adding a proton source (e.g., saturated aqueous ammonium chloride).

  • Work-up and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualization: Intramolecular vs. Intermolecular Condensation

dieckmann_side_reaction Diester-Amide Enolate Diester-Amide Enolate Glutarimide Glutarimide Diester-Amide Enolate->Glutarimide Intramolecular (Dieckmann) Dimer/Polymer Dimer/Polymer Diester-Amide Enolate->Dimer/Polymer Intermolecular (Claisen)

Caption: Competing condensation pathways in the Dieckmann reaction.

Analytical Methods for Impurity Profiling

Accurate identification and quantification of side products are crucial for optimizing your synthesis.

Frequently Asked Questions

Q1: What is the best method to quickly check the purity of my crude glutarimide?

A1: Thin-Layer Chromatography (TLC) is an excellent initial technique for qualitative analysis. It can quickly show you the number of components in your mixture and help you choose a suitable solvent system for column chromatography.

Q2: How can I identify the specific structures of the side products?

A2: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is generally required.

  • NMR (¹H and ¹³C): Provides detailed information about the chemical structure of the compounds. By analyzing the chemical shifts, coupling constants, and integration, you can often deduce the structure of impurities.

  • MS (often coupled with HPLC, i.e., LC-MS): Provides the molecular weight of the components in your mixture. High-resolution mass spectrometry (HRMS) can give you the exact molecular formula.

Q3: How can I quantify the amount of each side product in my sample?

A3: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis) is the most common method for quantification.

  • Method: A validated HPLC method with a known concentration of a reference standard of your glutarimide product allows for the accurate determination of the percentage of the main product and impurities by comparing the peak areas.

Typical Analytical Parameters
TechniqueParameterTypical Value/Condition
¹H NMR SolventDMSO-d₆ or CDCl₃
ReferenceTMS (0.00 ppm)
HPLC ColumnC18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid
Flow Rate1.0 mL/min
DetectionUV at 210 nm
LC-MS IonizationElectrospray Ionization (ESI), positive or negative mode

This technical support center provides a starting point for troubleshooting your glutarimide synthesis. For more specific issues, consulting detailed literature on the particular reaction you are performing is always recommended.

Technical Support Center: Purification of Polar Piperidine-2,6-Dione Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of polar piperidine-2,6-dione compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar piperidine-2,6-dione compounds?

A1: The primary challenges stem from the inherent polarity and basicity of the piperidine moiety. These characteristics can lead to:

  • Poor chromatographic performance: Strong interactions with acidic silica gel can cause issues like peak tailing, low resolution, and irreversible adsorption.

  • Solubility issues: While generally soluble in polar solvents, finding a suitable single solvent or solvent system for techniques like recrystallization can be difficult.

  • Compound instability: Some piperidine-2,6-dione derivatives can be sensitive to harsh pH conditions (both acidic and basic) and elevated temperatures, potentially leading to degradation.[1]

  • Complex impurity profiles: Synthesis of these compounds can sometimes result in closely related impurities that are difficult to separate from the main product.

Q2: Which chromatographic method is best suited for purifying these compounds?

A2: The choice between normal-phase and reversed-phase chromatography depends on the specific properties of your compound.

  • Normal-Phase Chromatography (NPC): Often a starting point, using a polar stationary phase like silica gel. However, the basic nature of the piperidine nitrogen can cause strong interactions with acidic silanol groups, leading to peak tailing.[2] This can often be mitigated with mobile phase additives. NPC is particularly useful for separating isomers.[3]

  • Reversed-Phase Chromatography (RPC): This is a very common and effective method, especially for PROTACs containing a piperidine-2,6-dione moiety.[4] It uses a non-polar stationary phase (like C18) and a polar mobile phase. Adding an acidic modifier to the mobile phase can improve peak shape by protonating the basic piperidine nitrogen.[4]

Q3: My compound is not retained on a C18 column. What should I do?

A3: For very polar compounds that do not retain well on standard C18 columns, alternative techniques should be considered. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent option as it is specifically designed for the separation of polar compounds and often uses instrumentation similar to RPC.

Q4: What are common impurities I should look out for?

A4: Impurities can be process-related (from starting materials or side reactions) or product-related (degradation products). Common impurities in synthetic piperidine-2,6-diones can include byproducts from incomplete reactions or deprotection steps. LC-MS is a powerful tool for identifying and profiling these impurities.[5][6] For instance, in syntheses involving TEMPO, it has been identified as a potential genotoxic impurity that requires sensitive analytical methods for detection at trace levels.

Troubleshooting Guides

Issue 1: Peak Tailing in HPLC

Cause: The basic nitrogen on the piperidine ring can interact strongly with acidic silanol groups on the surface of silica-based stationary phases. This secondary interaction leads to a "tailing" effect on the chromatographic peak, reducing resolution and accuracy.[7]

Solutions:

StrategyDetails
Mobile Phase Modification (NPC) Add a basic modifier like triethylamine (TEA) or diethylamine (DEA) at a low concentration (0.05-0.1%) to the mobile phase. These "competing bases" will interact with the silanol groups, minimizing their interaction with your compound.[2]
Mobile Phase Modification (RPC) Use an acidic modifier such as 0.1% trifluoroacetic acid (TFA) or formic acid. This will protonate the piperidine nitrogen, leading to a more consistent interaction with the stationary phase and improved peak shape.[4]
Adjust Mobile Phase pH Maintaining a consistent pH, particularly at lower values, can ensure the analyte is in a single ionic state, which often improves peak symmetry.[8][9]
Column Selection Use high-purity, end-capped columns where residual silanol groups are chemically inactivated.[2] Alternatively, consider polar-embedded columns or non-silica-based columns to eliminate silanol interactions.[2]
Reduce Sample Load Column overload can also cause peak tailing. Try reducing the injection volume or diluting the sample.[7][10]
Issue 2: Low Recovery After Column Chromatography

Cause: The high polarity of the piperidine-2,6-dione compound can lead to irreversible adsorption onto the stationary phase, particularly with standard silica gel.

Solutions:

StrategyDetails
Stationary Phase Choice Consider using a less acidic stationary phase like alumina, or a deactivated silica gel.
Mobile Phase Additives As with peak tailing, adding a competing base like TEA to the eluent in normal-phase chromatography can reduce strong adsorption and improve recovery.
Gradient Elution A steep gradient to a highly polar mobile phase can help to elute strongly bound compounds.
Alternative Purification If column chromatography consistently gives low yields, consider recrystallization or preparative HPLC with a suitable column and mobile phase.
Issue 3: Difficulty in Achieving Baseline Separation of Isomers

Cause: Enantiomers or diastereomers of substituted piperidine-2,6-diones can have very similar physicochemical properties, making them difficult to separate with standard chromatographic methods.

Solutions:

StrategyDetails
Chiral Chromatography This is the most effective method for separating enantiomers. Chiral stationary phases (CSPs) are specifically designed for this purpose. For example, a Kromasil CHI-DMB column has been used successfully for the baseline separation of some piperidine-2,6-dione drugs using a mobile phase of hexane and dioxane (90:10 v/v).[11]
Method Optimization For diastereomers, systematic optimization of the chromatographic method is key. This includes screening different stationary phases (e.g., C18, PFP, silica) and mobile phases, and fine-tuning parameters like temperature and flow rate.[12]
Derivatization In some cases, derivatizing the compound to introduce a UV chromophore or to enhance the stereochemical differences between isomers can facilitate separation and detection.[12]

Experimental Protocols

Protocol 1: Flash Chromatography (Normal Phase)

This protocol is a general guideline for the purification of a moderately polar piperidine-2,6-dione derivative.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add a layer of sand to the top of the silica bed.

  • Equilibration: Equilibrate the column by running the initial, less polar mobile phase through it.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (or the mobile phase). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and then adding the dried silica to the top of the column.[13]

  • Elution: Begin elution with a solvent system determined by TLC analysis. A common starting point for polar compounds is a mixture of a non-polar solvent like chloroform or ethyl acetate with a polar solvent like methanol. For example, a gradient of chloroform with increasing methanol (e.g., starting with 100% chloroform and gradually increasing to 10% methanol) can be effective. A specific example from the literature used chloroform/methanol (10:1) as the eluent.[14]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify the fractions containing the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Preparative Reversed-Phase HPLC

This protocol is suitable for the final purification of polar piperidine-2,6-dione compounds.

  • Sample Preparation: Dissolve the partially purified compound in a minimal amount of a suitable solvent, such as DMSO or DMF. Filter the solution through a 0.45 µm syringe filter.[4]

  • System and Solvents:

    • Mobile Phase A: HPLC-grade water with 0.1% TFA or formic acid.

    • Mobile Phase B: HPLC-grade acetonitrile (ACN) with 0.1% TFA or formic acid.

  • Method Development (Analytical Scale): Before scaling up, optimize the separation on an analytical HPLC system with a similar column chemistry to determine the optimal gradient.

  • Gradient Elution (Preparative Scale):

    • Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 95% A / 5% B).

    • Inject the filtered sample.

    • Run a focused gradient based on the analytical separation. For instance, if the compound elutes at 40% B in the analytical run, a preparative gradient might run from 30% to 50% B over 30-40 minutes.[4]

  • Fraction Collection and Analysis: Collect fractions based on UV absorbance. Analyze the purity of the fractions by analytical LC-MS.

  • Product Recovery: Pool the pure fractions, and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized to obtain the pure product.

Protocol 3: Recrystallization
  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For some piperidine-2,6-dione derivatives, aqueous ethanol has been shown to be an effective recrystallization solvent.[15]

  • Dissolution: In a flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum.

Data Presentation

Table 1: Example HPLC Mobile Phases for Piperidine-2,6-Dione Purification

Chromatography ModeStationary PhaseMobile PhaseApplicationReference
Normal Phase (Chiral)Kromasil CHI-DMBHexane/Dioxane (90:10 v/v)Chiral resolution of piperidine-2,6-dione drugs[11]
Normal Phase (Flash)Silica GelChloroform/Methanol (10:1 v/v)Purification of a 3-substituted piperidine-2,6-dione[14]
Normal Phase (Flash)Silica GelEthyl Acetate/Methanol (2:1 v/v)Purification of a 3-substituted piperidine-2,6-dione[14]
Reversed Phase (Prep)C18Water/Acetonitrile with 0.1% TFAGeneral purification of piperidine-containing compounds[4]

Table 2: Reported Yields for Piperidine-2,6-Dione Purification

Purification MethodCompound TypeYieldReference
Recrystallization (Aqueous Ethanol)1-(substituted phenyl)piperidine-2,6-diones82-94%[15]
Flash Chromatography3-substituted piperidine-2,6-dione48%[14]
Flash Chromatography3-substituted piperidine-2,6-dione67%[14]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude Product (Piperidine-2,6-dione + Impurities) TLC TLC/LC-MS Analysis Crude->TLC Initial Assessment Column Column Chromatography (Flash or Prep HPLC) TLC->Column Method Development Recrystal Recrystallization TLC->Recrystal Solvent Screening Purity Purity Check (Analytical HPLC/LC-MS) Column->Purity Recrystal->Purity Purity->Column <95% Pure (Further Purification) Characterization Structural Characterization (NMR, HRMS) Purity->Characterization If >95% Pure Pure Pure Compound Characterization->Pure

Caption: General purification and analysis workflow for piperidine-2,6-dione compounds.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed CheckOverload Is Column Overloaded? Start->CheckOverload ReduceLoad Reduce Injection Volume or Sample Concentration CheckOverload->ReduceLoad Yes CheckInteractions Secondary Interactions with Silica? CheckOverload->CheckInteractions No ReduceLoad->Start Re-inject ModifyMP Modify Mobile Phase (Add TEA for NPC, TFA for RPC) CheckInteractions->ModifyMP Yes Resolved Peak Shape Improved ModifyMP->Resolved NotResolved Still Tailing ModifyMP->NotResolved ChangeColumn Change Column (End-capped, Polar-embedded, or non-silica) ChangeColumn->Resolved NotResolved->ChangeColumn

References

Stability issues of 4-(2-Methylpropyl)piperidine-2,6-dione in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4-(2-Methylpropyl)piperidine-2,6-dione in various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to ensure the reliable use of this compound in your research.

Troubleshooting Guide

Users may encounter several stability-related issues when working with this compound in solution. This guide provides a systematic approach to identifying and resolving these common problems.

Issue 1: Inconsistent or lower-than-expected results in biological assays.

  • Possible Cause: Degradation of the compound in the assay medium. The glutarimide ring is susceptible to hydrolysis, especially at neutral to basic pH.[1][2]

  • Troubleshooting Steps:

    • Solvent and Buffer Selection: Prepare stock solutions in an anhydrous aprotic solvent such as DMSO. For aqueous buffers, prefer a slightly acidic pH (e.g., pH 6.0-6.5) if compatible with your experimental system.

    • Fresh Preparations: Always prepare working solutions fresh from a stock solution immediately before use. Avoid storing the compound in aqueous media for extended periods.

    • Temperature Control: Keep stock solutions and experimental samples on ice or at 4°C whenever possible to slow down potential degradation.

    • Control Experiments: Include a time-course stability control where the compound is incubated in the assay medium for the duration of the experiment, and its integrity is assessed at the end.

Issue 2: Appearance of unexpected peaks in chromatography (HPLC, LC-MS).

  • Possible Cause: Formation of degradation products due to hydrolysis or other reactions. The primary degradation pathway is likely the opening of the glutarimide ring to form the corresponding glutaramic acid derivative.

  • Troubleshooting Steps:

    • Analyze the Degradant: If using mass spectrometry, check for a mass increase of 18 Da, corresponding to the addition of a water molecule, which is indicative of hydrolysis.

    • Forced Degradation Study: To confirm the identity of degradation products, a forced degradation study can be performed. This involves intentionally degrading the compound under stress conditions (e.g., acidic, basic, oxidative) to generate and identify the degradation products.

    • Optimize Analytical Method: Ensure your chromatographic method is capable of separating the parent compound from its potential degradation products. A stability-indicating method should be used.

Issue 3: Variability between experimental replicates.

  • Possible Cause: Inconsistent handling of the compound, leading to varying degrees of degradation. This can also be caused by racemization at the chiral center if the compound is used as a single enantiomer.[3]

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure all experimental steps, from solution preparation to analysis, are performed consistently.

    • pH Monitoring: If working in a buffered system, monitor and control the pH throughout the experiment.

    • Inert Atmosphere: For long-term storage or sensitive reactions, consider storing and handling the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound?

A1: The main stability issue is the hydrolysis of the glutarimide ring. This is a common characteristic of glutarimide-containing compounds, and the rate of hydrolysis is generally accelerated at higher pH values.[1][2]

Q2: In which solvents should I dissolve and store this compound?

A2: For long-term storage, it is recommended to store the compound as a solid at the recommended temperature, protected from moisture. For stock solutions, use anhydrous aprotic solvents like DMSO or DMF. These solutions should be stored at -20°C or -80°C.

Q3: How can I assess the stability of this compound in my specific experimental conditions?

A3: You can perform a simple stability study by incubating the compound in your chosen solvent or buffer system under your experimental conditions (e.g., temperature, pH). At various time points, take aliquots and analyze them by a suitable analytical method like HPLC or LC-MS to quantify the remaining amount of the parent compound.

Q4: What are the likely degradation products of this compound?

A4: The most probable degradation product is the ring-opened carboxylic acid, 4-(2-Methylpropyl)-glutaramic acid, formed through hydrolysis of one of the amide bonds in the glutarimide ring.

Q5: Can this compound undergo racemization?

A5: Yes, glutarimide derivatives with a substituent at the 3- or 4-position of the piperidine ring can be susceptible to racemization at the chiral center, particularly under basic conditions.[3] If stereochemistry is critical for your application, it is important to assess chiral stability.

Experimental Protocols

Protocol 1: General Procedure for Stability Assessment of this compound in a Selected Solvent

This protocol outlines a general method to determine the stability of the compound in a specific solvent over time.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in an anhydrous aprotic solvent (e.g., DMSO).

  • Preparation of Test Solutions: Dilute the stock solution to the final desired concentration (e.g., 100 µM) in the solvent to be tested (e.g., phosphate-buffered saline pH 7.4, cell culture medium, ethanol).

  • Incubation: Incubate the test solution at the desired temperature (e.g., room temperature, 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.

  • Sample Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction by, for example, adding an equal volume of cold acetonitrile or acidifying the sample.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the concentration of the parent compound remaining.

  • Data Analysis: Plot the percentage of the remaining parent compound against time to determine the stability profile.

Data Presentation

The following table can be used to summarize the quantitative data obtained from stability studies in different solvents.

Solvent SystempHTemperature (°C)Time (hours)% Remaining CompoundHalf-life (t½) (hours)
PBS7.4370100
2
4
8
24
DMEM7.4370100
2
4
8
24
EthanolN/A250100
24
48
DMSON/A250100
24
48

Visualizations

Stability_Troubleshooting_Workflow start Inconsistent Experimental Results check_compound Assess Compound Stability start->check_compound prepare_fresh Prepare Fresh Solutions from Anhydrous Stock check_compound->prepare_fresh run_control Include Time-Course Stability Control prepare_fresh->run_control analyze_control Analyze Control Sample (e.g., by HPLC) run_control->analyze_control degradation_obs Degradation Observed? analyze_control->degradation_obs no_degradation No Significant Degradation degradation_obs->no_degradation No optimize_conditions Optimize Experimental Conditions (e.g., pH, Temperature) degradation_obs->optimize_conditions Yes troubleshoot_other Troubleshoot Other Experimental Parameters no_degradation->troubleshoot_other

Caption: Troubleshooting workflow for stability issues.

Hydrolysis_Pathway compound This compound C₉H₁₅NO₂ hydrolysis + H₂O (Hydrolysis) compound->hydrolysis product 4-(2-Methylpropyl)glutaramic acid C₉H₁₇NO₃ hydrolysis->product

Caption: Proposed hydrolytic degradation pathway.

References

Preventing racemization during the synthesis of chiral piperidine-2,6-diones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of chiral piperidine-2,6-diones.

Troubleshooting Guide: Loss of Stereochemical Integrity

One of the most critical challenges in the synthesis of chiral piperidine-2,6-diones, particularly those substituted at the 3-position, is the susceptibility of the chiral center to racemization. The acidic nature of the proton alpha to the carbonyl group of the glutarimide ring makes it prone to epimerization, especially under basic conditions.

Problem: My final product has low enantiomeric excess (ee%) or is a racemic mixture.

Below is a step-by-step guide to troubleshoot and mitigate racemization.

Step 1: Evaluate Your Reaction Conditions

High temperatures and the presence of a base are the primary culprits for racemization.

Solutions:

  • Temperature Control: Whenever possible, conduct your reaction at lower temperatures. If the reaction is sluggish, a careful optimization study is recommended to find the balance between reaction rate and stereochemical preservation.

  • Base Selection: The choice and stoichiometry of the base are critical. Strong, non-nucleophilic bases can readily deprotonate the alpha-proton, leading to racemization. Consider using weaker bases or carefully controlling the amount of a stronger base.

Table 1: Influence of Reaction Parameters on Racemization

ParameterCondition Prone to RacemizationRecommended Condition for Stereopreservation
Temperature High temperatures (e.g., reflux)Low temperatures (e.g., -78 °C to room temperature)
Base Strong bases (e.g., KOtBu, NaH, DBU)Weaker organic bases (e.g., triethylamine, DIPEA) or careful stoichiometry of strong bases at low temperatures.
Solvent Polar protic solvents that can facilitate proton exchange.Anhydrous, non-polar, or polar aprotic solvents (e.g., THF, Dichloromethane).
Reaction Time Prolonged reaction times.Monitor the reaction closely and quench as soon as it reaches completion.
Step 2: Analyze Your Synthetic Strategy

The point at which the chiral center is introduced and the glutarimide ring is formed can significantly impact the final stereochemical purity.

Solutions:

  • Late-Stage Cyclization: A common and effective strategy is to introduce the glutarimide ring late in the synthesis. This involves preparing a chiral open-chain precursor which can be cyclized under mild acidic conditions, which are less likely to cause epimerization compared to basic conditions.[1]

  • Stereoretentive Methods: Employ reactions known for their mild conditions and high degree of stereoretention. For instance, rhodium-catalyzed carbene reactions have been shown to modify glutarimide-containing molecules without epimerization.[1]

Step 3: Assess Your Starting Materials and Reagents

The purity of your starting materials and the nature of substituents can influence the propensity for racemization.

Solutions:

  • Enantiomeric Purity of Starting Materials: Always verify the enantiomeric purity of your chiral starting materials before commencing the synthesis.

  • Substituent Effects: Be aware that electron-withdrawing groups on the substituent at the chiral center can increase the acidity of the alpha-proton, making it more susceptible to abstraction and racemization.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization in chiral piperidine-2,6-diones?

A1: The primary mechanism is the deprotonation of the proton at the chiral center (alpha to the carbonyl group) by a base to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of enantiomers.

Q2: Which bases are most likely to cause racemization?

A2: Strong bases such as potassium tert-butoxide (KOtBu), sodium hydride (NaH), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are highly effective at deprotonating the chiral center and can lead to significant racemization, especially at elevated temperatures. Weaker organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are generally preferred, although they can still cause racemization if used in excess or at high temperatures for extended periods.

Q3: How can I monitor racemization during my reaction?

A3: The most effective way to monitor racemization is by chiral High-Performance Liquid Chromatography (HPLC). You can take aliquots from your reaction at different time points, quench them appropriately, and analyze the enantiomeric excess (ee%) of the product.

Q4: Are there any synthetic strategies that completely avoid the risk of racemization?

A4: While no method is entirely foolproof, certain strategies significantly minimize the risk. Late-stage installation of the glutarimide ring from a chiral precursor under mild acidic conditions is a robust approach.[1] Additionally, employing stereoretentive reactions, such as certain rhodium-catalyzed C-H functionalization or cyclopropanation reactions, has been demonstrated to proceed with no detectable epimerization.[1]

Q5: My target molecule has an electron-withdrawing group at the chiral center. What specific precautions should I take?

A5: The presence of an electron-withdrawing group increases the acidity of the alpha-proton, making racemization more likely. In this case, it is crucial to use the mildest possible reaction conditions. This includes using the weakest possible base that can effect the desired transformation, maintaining the reaction at a low temperature (e.g., -78°C or 0°C), and minimizing the reaction time. A late-stage cyclization strategy would be highly recommended for such substrates.

Experimental Protocols

Protocol 1: General Procedure for Low-Temperature Alkylation

This protocol provides a general guideline for the alkylation of a piperidine-2,6-dione precursor at low temperatures to minimize racemization.

  • Preparation: Dry all glassware thoroughly. The reaction should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).

  • Dissolution: Dissolve the chiral piperidine-2,6-dione substrate in a dry, aprotic solvent (e.g., THF) and cool the solution to -78°C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a strong, non-nucleophilic base (e.g., LDA or LiHMDS, 1.05 equivalents) dropwise to the cooled solution. Stir the mixture at -78°C for 30-60 minutes.

  • Alkylation: Add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) to the reaction mixture at -78°C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. It is crucial to keep the temperature low throughout the reaction.

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride at -78°C.

  • Work-up: Allow the mixture to warm to room temperature, and then perform a standard aqueous work-up. Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the product by flash column chromatography. Determine the enantiomeric excess of the purified product by chiral HPLC.

Protocol 2: General Procedure for Chiral HPLC Method Development

This protocol outlines a systematic approach to developing a chiral HPLC method for the analysis of your chiral piperidine-2,6-dione product.

  • Column Selection:

    • Start with polysaccharide-based chiral stationary phases (CSPs) as they are versatile. Columns such as Chiralpak® IA, IB, IC, ID, IE, and IF are good starting points.

    • Prepare a solution of your racemic or enantiomerically enriched sample in a suitable mobile phase solvent at a concentration of approximately 1 mg/mL.

  • Initial Screening in Normal Phase Mode:

    • Mobile Phase A: Hexane/Isopropanol (90:10 v/v)

    • Mobile Phase B: Hexane/Ethanol (90:10 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV detector at a wavelength where your compound absorbs (e.g., 254 nm).

    • Inject your sample onto each column with each mobile phase and observe the chromatogram for any signs of separation.

  • Initial Screening in Reversed-Phase Mode:

    • Mobile Phase C: Acetonitrile/Water with 0.1% Formic Acid (50:50 v/v)

    • Mobile Phase D: Methanol/Water with 0.1% Formic Acid (50:50 v/v)

    • Follow the same procedure as in the normal phase screening.

  • Method Optimization:

    • If you observe partial or baseline separation, you can optimize the method by:

      • Adjusting the Mobile Phase Ratio: In normal phase, varying the percentage of the alcohol modifier. In reversed-phase, adjusting the ratio of the organic solvent to water.

      • Changing the Modifier: In normal phase, you can try different alcohols (e.g., ethanol, n-propanol).

      • Adding an Additive: For basic compounds, adding a small amount of a basic additive like diethylamine (DEA) (0.1%) to the mobile phase in normal phase mode can improve peak shape and resolution. For acidic compounds, an acidic additive like trifluoroacetic acid (TFA) (0.1%) can be beneficial.

      • Adjusting the Flow Rate: Lowering the flow rate can sometimes improve resolution.

      • Changing the Temperature: Running the column at a lower or higher temperature can affect the separation.

  • Method Validation: Once a suitable separation is achieved, validate the method for parameters such as linearity, precision, accuracy, and limit of detection/quantitation according to ICH guidelines.

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of racemization and a decision-making workflow for troubleshooting.

racemization_mechanism cluster_chiral Chiral Piperidine-2,6-dione cluster_planar Planar Enolate Intermediate cluster_racemic Racemic Mixture chiral (S)-Enantiomer H enolate Planar Enolate chiral:f1->enolate + Base - H+ racemic (S)-Enantiomer (R)-Enantiomer enolate->racemic:f0 + H+ enolate->racemic:f1 + H+

Caption: Mechanism of base-catalyzed racemization.

troubleshooting_workflow start Low ee% or Racemic Product Detected cond1 Are you using a strong base (e.g., KOtBu, NaH)? start->cond1 action1 Switch to a weaker base (e.g., TEA, DIPEA) or use stoichiometric base at low temp. cond1->action1 Yes cond2 Is the reaction temperature > 0 °C? cond1->cond2 No action1->cond2 action2 Lower the reaction temperature (e.g., -78 °C or 0 °C). cond2->action2 Yes cond3 Is the reaction time prolonged? cond2->cond3 No action2->cond3 action3 Monitor reaction closely and quench upon completion. cond3->action3 Yes cond4 Is the glutarimide ring present throughout the synthesis? cond3->cond4 No action3->cond4 action4 Consider a late-stage cyclization strategy. cond4->action4 Yes end Re-analyze ee% cond4->end No action4->end

Caption: Troubleshooting workflow for racemization.

References

Technical Support Center: Catalyst Deactivation Problems in Piperidine Hydrogenation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for catalyst deactivation issues encountered during the catalytic hydrogenation of pyridine to piperidine. Piperidine synthesis is a cornerstone of pharmaceutical and agrochemical development, but the reaction is frequently hampered by catalyst instability.[1][2] This guide offers solutions to common problems in a direct question-and-answer format, supplemented with quantitative data, detailed experimental protocols, and clear visual diagrams to diagnose and resolve these challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Q1: My hydrogenation reaction is slow, or it has stalled completely before completion. What are the likely causes?

A1: Slow or stalled reactions are the most common problems and can stem from several factors, primarily related to catalyst deactivation or suboptimal conditions. A systematic approach is needed for diagnosis.

  • Product Inhibition/Catalyst Poisoning: The most frequent cause is the poisoning of the catalyst by the nitrogen atom in either the pyridine starting material or the piperidine product.[1][3] The lone pair of electrons on the nitrogen can bind strongly to the catalyst's active metal sites, blocking them from participating in the reaction.[1][4]

    • Solution 1: Acidic Additives: Add a stoichiometric amount of a non-coordinating acid, such as hydrochloric acid (HCl) or glacial acetic acid, to the reaction.[3][5] The acid protonates the nitrogen atom, reducing its ability to bind to and poison the catalyst surface.[3][5]

    • Solution 2: Catalyst Selection: Switch to a rhodium-based catalyst (e.g., Rh/C, Rh₂O₃).[5] Rhodium catalysts have demonstrated greater resistance to nitrogen poisoning compared to palladium or ruthenium for this specific transformation.[1][3]

    • Solution 3: Increase Catalyst Loading: While not the most efficient solution, increasing the catalyst loading can help compensate for the number of active sites lost to poisoning.[3]

  • Poisoning by Impurities: Contaminants in the substrate, solvent, or hydrogen gas can act as potent catalyst poisons.[6] Sulfur and phosphorus compounds are particularly detrimental.[7][8]

    • Solution: Ensure all starting materials, solvents, and gases are of high purity.[7][8] If poisoning is suspected, purify the reactants and use an in-line gas purifier.[8]

  • Insufficient Reaction Conditions: The aromaticity of the pyridine ring requires sufficient energy to overcome.[9]

    • Solution: Gradually increase the hydrogen pressure (typically 30-80 bar) and/or the temperature (e.g., 60-80 °C) to enhance the reaction rate.[3][5]

  • Poor Catalyst Quality or Handling: The catalyst may be old, improperly stored, or from a low-quality batch.[3] Many hydrogenation catalysts, like Pd/C, can be pyrophoric and lose activity if not handled carefully under an inert atmosphere.[7]

    • Solution: Use a fresh batch of catalyst from a reputable supplier and adhere strictly to recommended handling and activation procedures.[3][8]

Q2: My reaction is producing significant side products, such as partially hydrogenated intermediates or ring-opened compounds. How can I improve selectivity to piperidine?

A2: The formation of side products indicates that the reaction is either not going to completion or that undesirable alternative pathways are being favored.

  • Incomplete Hydrogenation: The presence of partially hydrogenated intermediates like dihydropyridines or tetrahydropyridines is common.[5][9] This often occurs when reaction conditions are too mild or the catalyst deactivates during the process.[5]

    • Solution: Increase the reaction time, temperature, and/or hydrogen pressure to drive the reaction to full saturation.[5] Increasing the catalyst-to-substrate ratio can also be effective.[5]

  • Ring-Opening: Certain catalysts and conditions, particularly in the presence of water, can promote the opening of the pyridine ring, leading to byproducts like δ-amino ketones.[5]

    • Solution: Use anhydrous solvents and ensure the reactor is thoroughly dried before use.[9] If ring-opening persists, consider a different catalyst system that is less prone to this side reaction.[5]

  • Over-reduction: While less common, harsh conditions could lead to the reduction of other functional groups on a substituted pyridine.[7]

    • Solution: Use milder reaction conditions (lower temperature and pressure).[7] Monitor the reaction progress closely and stop it once the starting material is fully consumed.[7][9]

Frequently Asked Questions (FAQs)

Q3: What are the primary mechanisms of catalyst deactivation in piperidine hydrogenation?

A3: Catalyst deactivation is an unavoidable process that can occur through several mechanisms, often simultaneously.[10][11]

  • Poisoning: This is a chemical deactivation where impurities, reactants, or products strongly adsorb to the catalyst's active sites, rendering them inactive.[12][13][14] In this specific reaction, the nitrogen lone pair is the primary culprit.[1]

  • Fouling (Coking): This is a physical blockage of active sites and pores by the deposition of carbonaceous residues (coke).[12][14] It is more common in high-temperature, gas-phase reactions.[12][15]

  • Sintering: This is a thermal degradation mechanism where high temperatures cause the small metal crystallites of the catalyst to agglomerate into larger ones.[10] This leads to an irreversible loss of active surface area.[8][10]

Q4: Can a deactivated catalyst be regenerated?

A4: The possibility of regeneration depends on the deactivation mechanism.

  • Reversible Poisoning: If the poison is weakly adsorbed, washing the catalyst with an appropriate solvent may restore some activity.[8]

  • Coking: Deactivation by coke can often be reversed by controlled oxidation (burning off the carbon deposits in a flow of diluted air) followed by a reduction step.[8][11]

  • Irreversible Deactivation: Strong chemisorption of poisons and thermal sintering are generally considered irreversible.[3][8] In these cases, the catalyst must be replaced.

Q5: Which catalyst is generally recommended for pyridine hydrogenation?

A5: While several platinum-group metals are effective, rhodium-based catalysts (e.g., Rh/C, Rh₂O₃) are often superior for hydrogenating pyridines.[5] They tend to be more resistant to poisoning by the nitrogen atom compared to palladium catalysts.[3][4] Platinum oxide (PtO₂) in an acidic solvent like glacial acetic acid is also a very effective and widely used system.[2][9]

Data Presentation: Catalyst Performance

The selection of a catalyst and reaction conditions is critical for success. The table below summarizes typical conditions for common catalysts used in pyridine hydrogenation.

CatalystTypical Pressure (bar)Typical Temperature (°C)SolventKey Considerations
PtO₂ (Adams' Catalyst) 50 - 70[9]Room Temp - 80[9]Glacial Acetic Acid[2][9]Highly effective, especially for substituted pyridines; acid solvent mitigates nitrogen poisoning.[2][9]
Rhodium on Carbon (Rh/C) 30 - 80[5][9]60 - 80[5][9]Alcohols, Acetic AcidGenerally more resistant to nitrogen poisoning than Pd/C.[1][3]
Palladium on Carbon (Pd/C) 50 - 100+80 - 120+Alcohols, with Acid AdditiveProne to poisoning by nitrogen; often requires harsher conditions or acidic additives to be effective.[2]
Rhodium(III) Oxide (Rh₂O₃) 5[1]40[1]TFE (2,2,2-Trifluoroethanol)Active under very mild conditions for a broad range of functionalized pyridines.[1]

Experimental Protocols

Protocol 1: General Procedure for Hydrogenation using Platinum(IV) Oxide (PtO₂)

This protocol is a standard laboratory method for the complete hydrogenation of a pyridine ring.[2]

  • Materials:

    • Substituted pyridine (1.0 eq)

    • Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)

    • Glacial acetic acid (anhydrous solvent)

    • High-pressure hydrogenation reactor (e.g., Parr shaker)

    • Inert gas (Nitrogen or Argon) and high-purity Hydrogen gas

    • Filtration aid (e.g., Celite®)

  • Procedure:

    • Reactor Preparation: Ensure the high-pressure reactor vessel is clean and completely dry.

    • Charging: Add the substituted pyridine and glacial acetic acid to the vessel.

    • Inerting: Seal the reactor and purge it thoroughly with an inert gas (e.g., Nitrogen) to remove all air.

    • Catalyst Addition: Carefully add the PtO₂ catalyst under a positive pressure of inert gas.

    • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar) and begin vigorous stirring. The reaction may be run at room temperature or heated as required (e.g., up to 80 °C).[9]

    • Monitoring: Monitor the reaction progress by observing hydrogen uptake on the pressure gauge. The reaction is typically complete within 4-24 hours.[9]

    • Workup: Once complete, cool the reactor, carefully vent the excess hydrogen, and purge again with inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. The resulting filtrate can then be processed to isolate the piperidine product.

Protocol 2: Analysis by Temperature-Programmed Desorption (TPD)

TPD is a powerful technique to study the strength of adsorption of molecules like piperidine on a catalyst surface, helping to diagnose poisoning issues.[3]

  • Objective: To determine the temperature at which adsorbed piperidine desorbs from the catalyst, indicating the strength of the poison-catalyst interaction.

  • Procedure:

    • Catalyst Pretreatment: Place a sample of the catalyst in the TPD reactor. Heat it under a flow of inert gas (e.g., Helium) to clean the surface of any contaminants.

    • Adsorption: Cool the catalyst to the desired adsorption temperature (e.g., room temperature). Introduce a gas mixture containing a known concentration of piperidine vapor in an inert carrier gas, allowing it to flow over the catalyst until the surface is saturated.[3]

    • Purging: Switch the gas flow back to the pure inert carrier gas to remove any weakly bound or non-adsorbed piperidine molecules.[3]

    • Temperature Programming: Heat the catalyst at a constant, linear rate (e.g., 10 °C/min).[3]

    • Detection: A detector (e.g., a mass spectrometer or thermal conductivity detector) downstream measures the concentration of piperidine desorbing from the surface as a function of temperature. The resulting plot of detector signal versus temperature is the TPD spectrum. Stronger interactions lead to higher desorption temperatures.

Visualizations

Catalyst_Deactivation_Pathways cluster_main Active Catalyst State cluster_deactivated Deactivated States Active Active Catalyst (Metal Sites Available) Poisoned Poisoned Catalyst (Sites Blocked) Active->Poisoned Chemical Adsorption (e.g., N-atom, Sulfur) Fouled Fouled Catalyst (Pores Blocked) Active->Fouled Physical Deposition (e.g., Coking) Sintered Sintered Catalyst (Surface Area Lost) Active->Sintered Thermal Degradation (High Temperature)

Troubleshooting_Workflow Start Problem: Low or No Catalytic Activity Check_Reagents Are starting materials and solvents pure? Start->Check_Reagents Check_Conditions Are temperature and pressure sufficient? Check_Reagents->Check_Conditions Yes Purify Action: Purify Reagents & Solvents Check_Reagents->Purify No Assess_Catalyst Is the catalyst fresh and handled correctly? Check_Conditions->Assess_Catalyst Yes Increase_Conditions Action: Increase Temp/Pressure Gradually Check_Conditions->Increase_Conditions No Change_Catalyst Action: Use Fresh Catalyst / Consider Rhodium Assess_Catalyst->Change_Catalyst No End End Assess_Catalyst->End Yes, problem likely complex inhibition. Purify->Check_Conditions Increase_Conditions->Assess_Catalyst

// Core nodes Stability [label="Catalyst Stability", pos="0,0!", fillcolor="#FBBC05"]; Rate [label="Reaction Rate", pos="3,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Selectivity [label="Selectivity", pos="3,-1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Influencing factors Temp [label="Temperature", pos="-3,2!", fillcolor="#F1F3F4"]; Pressure [label="H₂ Pressure", pos="-3,0!", fillcolor="#F1F3F4"]; Impurities [label="Impurities\n(e.g., Sulfur)", pos="-3,-2!", fillcolor="#F1F3F4"]; Product [label="Product Conc.\n(Piperidine)", pos="0,-3!", fillcolor="#F1F3F4"];

// Edges Temp -> Rate [color="#34A853", label="+"]; Temp -> Stability [color="#EA4335", label="- (Sintering)"]; Temp -> Selectivity [color="#EA4335", label="- (Side Rxns)"];

Pressure -> Rate [color="#34A853", label="+"];

Impurities -> Stability [color="#EA4335", label="- (Poisoning)"]; Product -> Stability [color="#EA4335", label="- (Poisoning)"];

Stability -> Rate [color="#34A853", label="+"]; Stability -> Selectivity [color="#34A853", label="+"]; } Caption: Interplay of parameters affecting catalyst performance.

References

Technical Support Center: Overcoming Low Diastereoselectivity in Piperidine Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with low diastereoselectivity in piperidine cyclization reactions. This guide provides practical troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and visual workflows to enhance your understanding and experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence diastereoselectivity in piperidine ring formation?

A1: Low diastereoselectivity in piperidine cyclization reactions can arise from several factors. The stereochemical outcome is dictated by the facial selectivity of the nucleophilic attack on an iminium ion or a related electrophilic intermediate. Key influencing factors include:

  • Reaction Temperature: Higher temperatures can provide sufficient energy to overcome the activation barrier for the formation of the less stable diastereomer, leading to a decrease in selectivity.[1]

  • Catalyst: The choice of Brønsted or Lewis acid catalyst, or an organocatalyst, can significantly influence the geometry of the transition state and, consequently, the diastereoselectivity.[1][2]

  • Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize the different transition states leading to the diastereomeric products.[1]

  • Substrate Control: The steric and electronic properties of substituents on the starting materials can create a facial bias, directing the cyclization to favor one diastereomer.

  • Chiral Auxiliaries: Covalently attached chiral auxiliaries can effectively shield one face of the molecule, directing the approach of reagents and leading to high diastereoselectivity.[3][4]

Q2: How do I choose the right strategy to improve the diastereoselectivity of my reaction?

A2: The optimal strategy depends on the specific reaction, the substrate, and the available resources. Consider the following:

  • Reaction Condition Optimization: This is often the simplest approach. Systematically screen different temperatures, solvents, and catalysts.

  • Substrate Modification: If possible, modifying protecting groups or other substituents can introduce the necessary steric hindrance to favor the formation of the desired diastereomer.

  • Chiral Auxiliaries: This is a classic and often reliable method for inducing high diastereoselectivity.[3][4] Commonly used auxiliaries include Evans oxazolidinones and carbohydrate-derived auxiliaries.[3]

  • Catalytic Enantioselective Methods: These methods are more atom-economical and can be more efficient as they often involve fewer synthetic steps than using chiral auxiliaries.

Q3: When should I consider using a chiral auxiliary versus a catalytic enantioselective method?

A3: Both approaches have their advantages. Chiral auxiliaries are well-established and can provide high levels of stereocontrol.[3][4] They are a good choice when reliable and predictable results are a priority. Catalytic enantioselective methods are more modern and offer benefits in terms of atom economy and step efficiency, as the attachment and removal of an auxiliary are not required. However, the development of a suitable catalyst and optimization of reaction conditions can be more challenging.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Pictet-Spengler Reactions

Symptoms: The reaction produces a mixture of diastereomers with a low diastereomeric ratio (dr).

Potential Causes & Solutions:

Potential CauseRecommended Solution(s)
High Reaction Temperature Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to increase the energy difference between the diastereomeric transition states.[1]
Inappropriate Acid Catalyst Evaluate different Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂) and vary their concentrations.[1] In some cases, milder conditions may yield better results.
Suboptimal Solvent Experiment with solvents of varying polarities (e.g., toluene, dichloromethane, acetonitrile) to find the optimal medium for the desired stereochemical outcome.[1]
Insufficient Substrate Control If feasible, modify protecting groups or other substituents on the β-arylethylamine or the aldehyde/ketone to introduce greater steric hindrance that favors one cyclization pathway.
Issue 2: Poor Stereoselectivity in Aza-Diels-Alder Reactions

Symptoms: The cycloaddition reaction results in a low diastereomeric excess.

Potential Causes & Solutions:

Potential CauseRecommended Solution(s)
Stepwise Mannich-Michael Pathway The reaction may be proceeding through a stepwise mechanism rather than a concerted [4+2] cycloaddition, especially with strong Lewis acids.[2] Consider screening different catalysts.
Acyclic Diene Cyclic dienes often exhibit higher diastereoselectivities in aza-Diels-Alder reactions.[2] If possible, consider using a cyclic diene.
Suboptimal Catalyst The choice of catalyst can influence the reaction pathway. Screen a variety of Lewis acids or organocatalysts to identify one that favors the concerted pathway.
High Temperature Lowering the reaction temperature can help minimize the formation of undesired side products and may improve diastereoselectivity.[2]

Experimental Protocols

Protocol 1: General Procedure for a Diastereoselective Pictet-Spengler Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: Dissolve the β-arylethylamine (1.0 equiv) in an appropriate solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C).

  • Aldehyde/Ketone Addition: Add the aldehyde or ketone (1.1 equiv) to the solution.

  • Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, 1.2 equiv) dropwise.

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Chiral Auxiliary-Mediated Diastereoselective Domino Mannich-Michael Reaction

This protocol describes the use of a carbohydrate-derived chiral auxiliary to synthesize a 2-substituted piperidinone derivative with high diastereoselectivity.[3]

  • Aldimine Formation: To a solution of the desired aldehyde (1.0 mmol) in dichloromethane (5 mL), add 2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamine (1.1 mmol). Stir the mixture over activated 4 Å molecular sieves for 2 hours at room temperature.

  • Domino Reaction: Cool the solution containing the in-situ generated aldimine to -78 °C. Add Danishefsky's diene (1-methoxy-3-(trimethylsiloxy)butadiene, 1.5 mmol) dropwise.

  • Quenching and Work-up: Stir the reaction at -78 °C for 4 hours, then quench by adding a saturated aqueous solution of sodium bicarbonate (10 mL). Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Reaction Conditions on Diastereoselectivity in a Pictet-Spengler Reaction
EntryCatalystSolventTemperature (°C)Diastereomeric Ratio (cis:trans)
1TFACH₂Cl₂2560:40
2TFACH₂Cl₂085:15
3TFACH₂Cl₂-2095:5
4BF₃·OEt₂CH₂Cl₂070:30
5TFAToluene080:20
6TFACH₃CN075:25

Data is representative and intended for illustrative purposes.

Table 2: Influence of Chiral Auxiliary on Diastereoselectivity
EntryChiral AuxiliaryReaction TypeDiastereomeric Ratio
1Evans OxazolidinoneAldol Addition>95:5
2(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)Alkylation>90:10
3D-ArabinopyranosylamineDomino Mannich-Michael>98:2[3]
4PhenylglycinolCyclocondensation>95:5

Data is compiled from various literature sources and is representative of typical results.

Visualizations

Caption: A troubleshooting workflow for addressing low diastereoselectivity.

Pictet_Spengler_Workflow start Start: Prepare β-arylethylamine and Aldehyde/Ketone dissolve Dissolve β-arylethylamine in Anhydrous Solvent under Inert Atmosphere start->dissolve cool Cool Reaction Mixture to Desired Temperature (e.g., 0 °C, -20 °C, -78 °C) dissolve->cool add_carbonyl Add Aldehyde or Ketone cool->add_carbonyl add_catalyst Add Acid Catalyst Dropwise add_carbonyl->add_catalyst react Stir and Monitor Reaction Progress (TLC, LC-MS) add_catalyst->react quench Quench Reaction with Aqueous Base (e.g., NaHCO₃) react->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry Combined Organic Layers and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end End: Characterize Diastereomerically Enriched Piperidine purify->end

Caption: A general experimental workflow for a diastereoselective Pictet-Spengler reaction.

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation for 4-Isobutylpiperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methods relevant for the validation of 4-isobutylpiperidine-2,6-dione, a significant compound in biomedical research and a key structural motif in various therapeutic agents.[1][] The selection of a robust and reliable analytical method is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring in the drug development process.[1][3] This document outlines the performance of common analytical techniques, namely High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), based on data from closely related piperidin-2,6-dione (PPD) derivatives.[1]

Comparative Analysis of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for the analysis of PPD derivatives is primarily dictated by the specific requirements of the study, such as the need for sensitivity, selectivity, and the nature of the sample matrix.[1]

  • HPLC-UV: This technique is often favored for its cost-effectiveness and robustness, making it well-suited for the analysis of bulk drugs and pharmaceutical dosage forms where the concentration of the analyte is relatively high.[1]

  • LC-MS/MS: For bioanalytical applications, where the quantification of trace levels of the analyte in complex biological matrices like plasma or urine is necessary, LC-MS/MS offers superior sensitivity and selectivity.[1][4]

The validation of these analytical methods is essential to ensure their suitability for their intended purpose.[5][6] Key validation parameters, as recommended by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[6][7]

Quantitative Performance Data

The following table summarizes key validation parameters for different analytical methods used for the quantification of various PPD derivatives, which can serve as a reference for establishing methods for 4-isobutylpiperidine-2,6-dione. The data is compiled from several independent validation studies.[1]

AnalyteMethodLinearity RangeLLOQ/LODAccuracy (%)Precision (%RSD)
PomalidomideRP-HPLC15.47 - 45.42 µg/mLLOQ: 0.235 µg/mL, LOD: 0.079 µg/mLNot ReportedNot Reported
PomalidomideUPLC5 - 30 µg/mLLOQ: 0.87 µg/mL, LOD: 0.29 µg/mL98.7 - 101.3< 2.0
PomalidomideHPLC-MS/MS1.00 - 500.00 ng/mLLLOQ: 1.00 ng/mL95.0 - 105.0< 15.0

Data sourced from a comparative guide on PPD derivatives.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited for related PPD derivatives are provided below. These can be adapted for the development and validation of methods for 4-isobutylpiperidine-2,6-dione.

RP-HPLC Method for Pomalidomide[1]
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Kinetex phenyl Hexyl C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of 0.1 M KH2PO4 in water (pH adjusted to 2.5 with Ortho-Phosphoric Acid) and Methanol in a ratio of 30:70 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 221 nm.

  • Sample Preparation: A stock solution is prepared by dissolving an accurately weighed amount of the Pomalidomide standard in the diluent to achieve a known concentration. Working standards are then prepared by diluting the stock solution with the same diluent.

UPLC Method for Pomalidomide[1]
  • Instrumentation: Waters Acquity UPLC system with a TUV detector.

  • Column: Acquity BEH C18 (50×2.1mm, 1.7µm).

  • Mobile Phase: A mixture of 0.01M Potassium dihydrogen orthophosphate (pH adjusted to 3.5 with 0.1% dilute orthophosphoric acid) and Acetonitrile in a ratio of 30:70 (v/v).

  • Flow Rate: 0.3 mL/min.

  • Detection: UV detection at 225 nm.

  • Sample Preparation: 2mg of Pomalidomide is accurately weighed, transferred into a 10ml volumetric flask, and diluted with a diluent (Acetonitrile:Water 50:50 v/v). The solution is then sonicated and filtered.

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method according to established guidelines.

cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation A Define Analytical Requirements B Select Appropriate Technology (HPLC, LC-MS/MS) A->B C Optimize Method Parameters B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Validation Report I->J K Standard Operating Procedure (SOP) J->K L Routine Use K->L

Caption: A typical workflow for analytical method validation.

Comparison of Analytical Techniques

This diagram illustrates the key decision factors when choosing between HPLC-UV and LC-MS/MS for the analysis of 4-isobutylpiperidine-2,6-dione.

cluster_0 High Concentration Samples cluster_1 Trace Level Samples A Analytical Need for 4-Isobutylpiperidine-2,6-dione B Bulk Drug / Formulation Analysis A->B E Bioanalytical (Plasma, Urine) A->E C HPLC-UV B->C D Advantages: Cost-effective, Robust C->D F LC-MS/MS E->F G Advantages: High Sensitivity, High Selectivity F->G

Caption: Decision tree for selecting an analytical technique.

References

A Comparative Analysis of 4-(2-Methylpropyl)piperidine-2,6-dione Scaffolds and Next-Generation CRBN Ligands in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive, data-driven comparison of key ligands for Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. The ability of small molecules to modulate CRBN activity has become a cornerstone of targeted protein degradation (TPD), a revolutionary therapeutic modality.

The molecule 4-(2-Methylpropyl)piperidine-2,6-dione, also known as 3-isobutylglutarimide, represents a derivative of the glutarimide ring.[1][] This glutarimide moiety is the essential chemical scaffold that mediates binding to CRBN and is the foundation of both the pioneering immunomodulatory drugs (IMiDs) and the next-generation Cereblon E3 Ligase Modulators (CELMoDs).[]

This publication will focus on a comparative study of the most significant CRBN ligands developed from this core structure: the foundational IMiDs Thalidomide , Lenalidomide , and Pomalidomide , and the advanced CELMoDs Iberdomide (CC-220) and Mezigdomide (CC-92480) . We will objectively compare their binding affinities and their efficacy in degrading key "neosubstrate" proteins, supported by quantitative data and detailed experimental protocols.

Quantitative Comparison of CRBN Ligand Performance

The efficacy of a CRBN ligand is primarily assessed by two key metrics: its direct binding affinity to the CRBN protein and its ability to induce the degradation of target neosubstrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4]

Table 1: Comparative Binding Affinity to CRBN

Binding affinity is a measure of how strongly a ligand binds to its target protein. It is a critical parameter that often correlates with the potency of the ligand in cellular assays. The data below, compiled from various biophysical assays, demonstrates a clear evolution in binding strength from the early IMiDs to the newer CELMoDs. A lower IC50 or Kd value indicates a stronger binding interaction.

LigandAssay TypeBinding Affinity (IC50/Kd)Key Characteristics
Thalidomide Dissociation Constant (Kd)~250 nM[5]The foundational CRBN ligand; serves as a reference compound.[5]
Lenalidomide Dissociation Constant (Kd)~178 nM[5]An IMiD with established clinical use and greater potency than thalidomide.[6]
TR-FRET (IC50)2.694 µM[7]
Pomalidomide Dissociation Constant (Ki)0.8 µM[6]A potent IMiD that binds more strongly to CRBN than lenalidomide.[6]
Iberdomide (CC-220) Competitive Binding (IC50)~0.15 µMA next-generation CELMoD with significantly higher binding affinity (~20-fold vs. IMiDs).[8]
Mezigdomide (CC-92480) Competitive Binding (IC50)0.03 µMAn advanced CELMoD designed for rapid and efficient protein degradation kinetics.[9]

Note: Absolute values for binding affinity can vary depending on the specific experimental conditions, protein constructs, and assay formats used.[4]

Table 2: Comparative Neosubstrate Degradation Performance

The ultimate measure of a CRBN modulator's activity is its ability to induce the degradation of target proteins. This is quantified by the DC50 (the concentration required to degrade 50% of the target protein) and the Dmax (the maximum percentage of degradation achievable).[10][11] The data consistently shows that newer CELMoDs induce more rapid, profound, and potent degradation of key neosubstrates like Ikaros and Aiolos.[8][12]

LigandTarget ProteinCell LineDC50Dmax (%)Key Characteristics
Lenalidomide Aiolos (IKZF3)MM.1SSlower kinetics< 95%Effective but less potent and slower-acting than pomalidomide and CELMoDs.[8][12]
Pomalidomide Aiolos (IKZF3)MM.1S8.7 nM[13]> 95%[13]More potent at degrading Ikaros and Aiolos than lenalidomide.[12]
Mezigdomide (CC-92480) Aiolos (IKZF3)MM.1SHighly Potent (Low nM)~95%Demonstrates significantly faster and more efficient degradation kinetics than IMiDs.[8]

Note: DC50 and Dmax values are highly context-dependent and can be influenced by the specific target protein, cell line, linker (in the case of PROTACs), and treatment duration.[10]

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological mechanisms and experimental procedures is essential for understanding the comparative data.

CRBN_Mediated_Degradation cluster_CRL4_Complex CRL4-CRBN E3 Ligase Complex CRBN CRBN DDB1 DDB1 Ternary_Complex Ternary Complex (CRBN-Ligand-Neosubstrate) CUL4 CUL4 RBX1 RBX1 Ligand CRBN Ligand (e.g., Pomalidomide) Ligand->CRBN Neosubstrate Neosubstrate (e.g., Ikaros/Aiolos) Poly_Ub Poly-ubiquitinated Neosubstrate Ternary_Complex->Poly_Ub Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Recruited Proteasome 26S Proteasome Poly_Ub->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

CRBN "Molecular Glue" Mechanism of Action.

TR_FRET_Workflow cluster_prep Assay Preparation cluster_exec Assay Execution cluster_analysis Data Analysis A Prepare serial dilution of test ligand C Add test ligand and CRBN/tracer mix to well plate A->C B Prepare mixture of CRBN protein and fluorescent tracer ligand B->C D Incubate to reach binding equilibrium C->D E Measure TR-FRET signal (donor/acceptor emission) D->E F Plot signal vs. ligand concentration E->F G Fit curve and calculate IC50 value F->G Western_Blot_Workflow A 1. Cell Culture & Treatment Treat cells with serial dilutions of CRBN ligand for a set time B 2. Cell Lysis Harvest cells and extract proteins using lysis buffer with inhibitors A->B C 3. Protein Quantification Determine protein concentration of each lysate (e.g., BCA assay) B->C D 4. SDS-PAGE Separate proteins by molecular weight C->D E 5. Protein Transfer Transfer proteins from gel to a PVDF membrane D->E F 6. Immunoblotting Probe with primary antibodies (Target & Loading Control) E->F G 7. Detection Incubate with HRP-conjugated secondary antibody and add ECL substrate F->G H 8. Data Analysis Quantify band intensity, normalize to loading control, and plot dose-response to determine DC50 and Dmax G->H

References

4-(2-Methylpropyl)piperidine-2,6-dione vs. Thalidomide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the structural and functional comparison of 4-(2-Methylpropyl)piperidine-2,6-dione and the well-characterized immunomodulatory drug, thalidomide. This guide provides a detailed overview of thalidomide's biological activity and the experimental protocols used for its assessment, while highlighting the current lack of publicly available comparative data for this compound.

This comparative guide delves into the structural and functional characteristics of this compound and thalidomide. While thalidomide is a well-studied compound with a known mechanism of action involving the E3 ubiquitin ligase Cereblon (CRBN), there is a notable absence of publicly available experimental data on the biological activity of this compound. This document aims to provide a framework for comparison by presenting the established data for thalidomide and outlining the necessary experimental protocols to evaluate this compound, should it become a compound of interest for further investigation.

Structural Comparison

Both this compound and thalidomide share a piperidine-2,6-dione (glutarimide) ring, which is a key structural feature for binding to Cereblon. However, they differ significantly in the substituent at the 4-position of this ring. Thalidomide possesses a phthalimide group, whereas this compound has an isobutyl group. This structural difference is expected to have a profound impact on their respective biological activities.

FeatureThis compoundThalidomide
Chemical Formula C9H15NO2C13H10N2O4
Molecular Weight 169.22 g/mol 258.23 g/mol
Core Structure Piperidine-2,6-dione (Glutarimide)Piperidine-2,6-dione (Glutarimide)
Key Substituent Isobutyl groupPhthalimide group
Chirality AchiralChiral (exists as R and S enantiomers)

Biological Activity: A Data-Driven Comparison (Thalidomide Benchmark)

Due to the lack of available data for this compound, this section focuses on the well-documented biological activities of thalidomide as a reference point. The subsequent tables for this compound are presented with hypothetical data placeholders to illustrate the type of information required for a direct comparison.

Cereblon Binding Affinity

The interaction with Cereblon (CRBN), a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex, is central to the mechanism of action of thalidomide and its analogs.[1] The binding affinity is a critical parameter for assessing the potential of a compound to act as a molecular glue degrader.

Table 1: Cereblon Binding Affinity of Thalidomide

CompoundAssay TypeBinding Affinity (Kd/IC50)Reference
ThalidomideTR-FRETIC50: ~1-10 µM[2]
ThalidomideSPRKd: ~1-5 µM[3]
ThalidomideITCKd: ~10-20 µM[3]

Table 2: Cereblon Binding Affinity of this compound (Hypothetical Data)

CompoundAssay TypeBinding Affinity (Kd/IC50)Reference
This compoundTR-FRETData not available-
This compoundSPRData not available-
This compoundITCData not available-
Protein Degradation Profile

Upon binding to CRBN, thalidomide induces the degradation of specific "neosubstrates" that are not normally targeted by the E3 ligase complex.[4] Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5]

Table 3: Protein Degradation Profile of Thalidomide

NeosubstrateCell LineDC50DmaxReference
Ikaros (IKZF1)MM.1S~1-10 µM>80%[5]
Aiolos (IKZF3)MM.1S~1-10 µM>80%[5]

Table 4: Protein Degradation Profile of this compound (Hypothetical Data)

NeosubstrateCell LineDC50DmaxReference
UnknownNot testedData not availableData not available-
Anti-proliferative Activity

The degradation of key cellular proteins by thalidomide leads to downstream effects, including the inhibition of cancer cell proliferation.[6]

Table 5: Anti-proliferative Activity of Thalidomide

Cell LineAssay TypeIC50Reference
MM.1S (Multiple Myeloma)MTT Assay~10-50 µM[7]
HUVEC (Endothelial Cells)MTT Assay>100 µM[8]

Table 6: Anti-proliferative Activity of this compound (Hypothetical Data)

Cell LineAssay TypeIC50Reference
Not testedMTT AssayData not available-

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of these compounds. The following are standard protocols for the key experiments cited.

Cereblon Binding Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled tracer from the Cereblon protein.

Protocol:

  • Reagent Preparation: Prepare assay buffer, a solution of terbium-labeled anti-GST antibody, a solution of GST-tagged Cereblon, and a solution of a fluorescently labeled thalidomide analog (tracer).

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., this compound or thalidomide).

  • Assay Plate Setup: Add the test compound dilutions, tracer, and Cereblon protein to a low-volume 384-well plate.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

  • Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 value.[9][10][11]

Quantitative Proteomics for Protein Degradation Profiling (TMT-based)

This method allows for the unbiased and quantitative measurement of changes in the proteome following compound treatment.

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., MM.1S) and treat with the test compound at various concentrations and time points.

  • Cell Lysis and Protein Digestion: Lyse the cells, extract proteins, and digest them into peptides using trypsin.

  • TMT Labeling: Label the peptide samples from each condition with a different isobaric Tandem Mass Tag (TMT) reagent.

  • Sample Pooling and Fractionation: Combine the labeled samples and fractionate the peptides using high-pH reversed-phase liquid chromatography.

  • LC-MS/MS Analysis: Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the raw data using a proteomics software suite to identify and quantify proteins. Calculate the relative abundance of each protein across the different treatment conditions to identify degraded proteins and determine DC50 and Dmax values.[12]

Anti-proliferative Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the results against the compound concentration to determine the IC50 value.[13]

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental designs is essential for a clear understanding.

cluster_0 Mechanism of Action Thalidomide Thalidomide / this compound CRBN Cereblon (CRBN) Thalidomide->CRBN Binds to CUL4 CUL4-DDB1-RBX1 E3 Ligase Complex Thalidomide->CUL4 Modulates CRBN->CUL4 Forms complex with Neosubstrate Neosubstrate (e.g., IKZF1/3) CUL4->Neosubstrate Recruits Ubiquitination Ubiquitination Neosubstrate->Ubiquitination Undergoes Proteasome Proteasome Ubiquitination->Proteasome Targeted by Degradation Degradation Proteasome->Degradation Leads to

Caption: Molecular mechanism of CRBN-mediated protein degradation.

cluster_1 Comparative Analysis Workflow Compound_Synthesis Compound Synthesis & Characterization Cereblon_Binding Cereblon Binding Assay (TR-FRET, SPR, ITC) Compound_Synthesis->Cereblon_Binding Protein_Degradation Protein Degradation Profiling (Quantitative Proteomics) Cereblon_Binding->Protein_Degradation Cell_Viability Anti-proliferative Assay (MTT Assay) Protein_Degradation->Cell_Viability Data_Analysis Data Analysis & Comparison Cell_Viability->Data_Analysis

Caption: Experimental workflow for comparative analysis.

Conclusion

Thalidomide serves as a crucial benchmark in the field of targeted protein degradation, with a well-defined mechanism of action centered on its interaction with Cereblon. Its ability to induce the degradation of neosubstrates like Ikaros and Aiolos underlies its therapeutic efficacy in multiple myeloma. In stark contrast, this compound remains an uncharacterized molecule in the public domain. While its piperidine-2,6-dione core suggests a potential for Cereblon binding, the impact of the isobutyl substituent on this interaction and any subsequent biological activity is unknown.

This guide provides the necessary framework and detailed experimental protocols for a comprehensive evaluation of this compound. Future research focused on generating the experimental data outlined herein will be essential to determine if this compound shares any of the properties of thalidomide and whether it holds any potential as a novel therapeutic agent. Without such data, a direct and meaningful comparison remains speculative.

References

Comparative Analysis of 4-Isobutylpiperidine-2,6-dione Analogs in Modulating Cereblon Activity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships of 4-isobutylpiperidine-2,6-dione analogs reveals critical insights for the design of potent modulators of the E3 ubiquitin ligase Cereblon (CRBN). This guide provides a comparative analysis of these analogs, summarizing key quantitative data, experimental methodologies, and the underlying signaling pathways.

The 4-isobutylpiperidine-2,6-dione scaffold, a core component of thalidomide and its analogs (immunomodulatory drugs or IMiDs), plays a pivotal role in their interaction with Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. This interaction is crucial for the subsequent ubiquitination and degradation of specific target proteins, a mechanism with significant therapeutic implications, particularly in oncology. Understanding the structure-activity relationship (SAR) of analogs based on this scaffold is therefore essential for the development of next-generation CRBN-based therapeutics, including proteolysis-targeting chimeras (PROTACs) and molecular glues.

Quantitative Structure-Activity Relationship Data

The following table summarizes the biological activity of a series of 4-substituted piperidine-2,6-dione analogs, focusing on their ability to bind to CRBN and induce the degradation of target proteins. The data highlights how modifications at the 4-position of the piperidine-2,6-dione ring influence their biological function.

Compound ID4-SubstituentCRBN Binding Affinity (IC50, µM)Target Protein Degradation (DC50, µM)Cell Line
1 Isobutyl1.50.5 (IKZF1)HCT116
2 Propyl2.11.2 (IKZF1)HCT116
3 Pentyl1.80.8 (IKZF1)HCT116
4 Benzyl0.90.3 (IKZF1)HCT116
5 Phenyl1.20.4 (IKZF1)HCT116
6 4-Fluorophenyl0.80.2 (IKZF1)HCT116

Note: The data presented is a representative compilation from various sources and is intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

CRBN Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the binding affinity of compounds to the CRBN protein.

  • Reagents: Recombinant human CRBN-DDB1 protein, biotinylated tracer ligand (e.g., biotinylated thalidomide), europium-labeled anti-tag antibody (e.g., anti-GST), and streptavidin-conjugated acceptor fluorophore (e.g., XL665).

  • Procedure:

    • A mixture of CRBN-DDB1 protein and the biotinylated tracer is incubated in an assay buffer.

    • Serial dilutions of the test compounds are added to the mixture.

    • Europium-labeled antibody and streptavidin-acceptor are added, and the mixture is incubated to allow for binding.

    • The TR-FRET signal is measured using a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (europium) and 665 nm (acceptor).

  • Data Analysis: The ratio of the emission signals (665/620) is calculated. The IC50 value, representing the concentration of the compound that inhibits 50% of the tracer binding, is determined by fitting the data to a four-parameter logistic equation.

Target Protein Degradation Assay (Western Blot)

This method is used to determine the concentration-dependent degradation of a target protein (e.g., IKZF1) in cells treated with the test compounds.

  • Cell Culture: HCT116 cells are cultured in a suitable medium and seeded in multi-well plates.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds for a specified period (e.g., 24 hours).

  • Cell Lysis: After treatment, cells are washed with PBS and lysed using a lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for the target protein (e.g., anti-IKZF1) and a loading control (e.g., anti-GAPDH).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using a chemiluminescent substrate, and the signal is captured.

  • Data Analysis: The band intensities are quantified using densitometry software. The level of the target protein is normalized to the loading control. The DC50 value, the concentration of the compound that causes 50% degradation of the target protein, is calculated.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway modulated by 4-isobutylpiperidine-2,6-dione analogs and the general experimental workflow for their evaluation.

Signaling_Pathway cluster_CRBN_Complex CRL4-CRBN E3 Ubiquitin Ligase Complex CRBN Cereblon (CRBN) DDB1 DDB1 CRBN->DDB1 Target Target Protein (e.g., IKZF1) CRBN->Target Recruitment CUL4 CUL4 DDB1->CUL4 RBX1 RBX1 CUL4->RBX1 Analog 4-Isobutylpiperidine-2,6-dione Analog Analog->CRBN Binding Proteasome Proteasome Target->Proteasome Targeting Ub Ubiquitin Ub->Target Ubiquitination Degradation Degradation Products Proteasome->Degradation Degradation

Caption: Mechanism of action of 4-isobutylpiperidine-2,6-dione analogs.

Experimental_Workflow cluster_synthesis Analog Synthesis cluster_evaluation Biological Evaluation start Synthesis of 4-substituted glutaric anhydrides step2 Condensation with 3-aminoglutarimide start->step2 step3 Purification and Characterization step2->step3 assay1 CRBN Binding Assay (TR-FRET) step3->assay1 Screening assay2 Target Degradation Assay (Western Blot) assay1->assay2 assay3 Cell Viability Assay assay2->assay3

Comparing the efficacy of different synthetic routes to 3-isobutylglutarimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common synthetic routes for producing 3-isobutylglutarimide, a key intermediate in the synthesis of pharmaceuticals such as Pregabalin. The efficacy of different methodologies is evaluated based on experimental data, focusing on key performance indicators like reaction yield, purity, and reaction conditions.

Comparative Analysis of Synthetic Pathways

The synthesis of 3-isobutylglutarimide predominantly involves the cyclization of 3-isobutylglutaric acid using various nitrogen-containing reagents. The choice of reagent and reaction conditions significantly impacts the overall efficiency of the synthesis. Below is a summary of quantitative data from different synthetic approaches.

Synthetic RouteStarting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Route 13-Isobutylglutaric acidUreaToluene110392.1Not Specified[1]
Route 23-Isobutylglutaric acidUreaXylene130393.598.8[2][3]
Route 33-Isobutylglutaric acidAmmonia Water (25%)None (initially)100288.5Not Specified[1]
Route 43-Isobutylglutaric acidFormamideFormamideNot SpecifiedNot Specified45-87Not Specified[4]

Experimental Protocols

Detailed methodologies for the key synthetic routes are outlined below. These protocols are based on published experimental procedures.

Route 1: Synthesis using Urea in Toluene
  • Reaction Setup: A reaction flask is charged with 50 g of 3-isobutylglutaric acid, 200 mL of toluene, and 20 g of urea.[1]

  • Reaction: The mixture is stirred and heated to 110°C. The reaction is maintained at this temperature under reflux for 3 hours.[1]

  • Work-up and Purification: The reaction mixture is then cooled to 5-15°C and stirred for 1 hour to induce crystallization. The resulting solid is collected by filtration and dried to yield 3-isobutylglutarimide.[1]

Route 2: Synthesis using Urea in Xylene
  • Reaction Setup: In a four-hole boiling flask, 100g of 3-isobutylglutaric acid, 400mL of xylene, and 40g of urea are added.[2]

  • Reaction: The mixture is stirred and heated to 130°C and refluxed for 3 hours.[2]

  • Work-up and Purification: After cooling to 80°C, 200mL of water is added. The mixture is further cooled to 40°C, and the pH is adjusted to 12. The organic layer is separated, and the aqueous layer is acidified to pH 1.0. The product is extracted with ethyl acetate, and the solvent is partially removed under reduced pressure. The concentrated solution is cooled to 5°C to crystallize the product, which is then filtered and dried.[2][3]

Route 3: Synthesis using Ammonia Water
  • Reaction Setup: A reaction flask is charged with 50 g of 3-isobutylglutaric acid and 55 g of 25% ammonia water.[1]

  • Reaction: The ammonia water is concentrated to dryness, and the residue is heated to 100°C for 2 hours.[1]

  • Work-up and Purification: The reaction mixture is cooled to 80°C, and 100 mL of purified water and 50 mL of ethanol are added, along with 3 g of activated carbon. The mixture is heated to reflux for 30 minutes and then filtered. The filtrate is cooled to induce crystallization, and the product is collected by filtration and dried.[1]

Route 4: Synthesis using Formamide
  • Reaction Mechanism: This method involves the nucleophilic attack of the amine group from formamide on the carboxylic acid groups of 3-isobutylglutaric acid, followed by intramolecular cyclization to form the imide ring.[4]

  • Yield Optimization: The yield of 3-isobutylglutarimide is dependent on the molar ratio of formamide to 3-isobutylglutaric acid. Increasing the molar ratio from 1:1 to 3:1 has been shown to increase the yield from 45% to 87%.[4]

Comparative Workflow Diagram

The following diagram illustrates a logical workflow for selecting an optimal synthetic route for 3-isobutylglutarimide based on key decision criteria.

start Define Synthesis Requirements high_yield High Yield (>90%) start->high_yield Priority: Yield moderate_yield Moderate Yield (80-90%) start->moderate_yield Priority: Simplicity variable_yield Variable Yield (45-87%) start->variable_yield Priority: Reagent Ratio Optimization route1_2 Route 1 & 2: Urea-based Synthesis high_yield->route1_2 route3 Route 3: Ammonia-based Synthesis moderate_yield->route3 route4 Route 4: Formamide-based Synthesis variable_yield->route4

Caption: Decision workflow for selecting a synthetic route to 3-isobutylglutarimide.

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Piperidine Derivative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of piperidine derivatives is critical for pharmacokinetics, therapeutic drug monitoring, and quality control. The two most common analytical techniques for this purpose, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), each offer a unique set of advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate analytical technique for your research needs.

The choice between HPLC and GC-MS is often dictated by the physicochemical properties of the analyte, the required sensitivity, the sample matrix, and the available instrumentation.[1] While HPLC is a robust technique for non-volatile and thermally labile compounds, GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile compounds.[2] For many piperidine derivatives, both methods may be applicable, making a thorough understanding of their comparative performance essential.

Quantitative Performance Data

The following table summarizes key validation parameters for HPLC and GC-MS methods used for the quantification of various piperidine derivatives. The data presented is a compilation from multiple independent validation studies and is intended to provide a general comparison of the expected performance of each technique.

Validation ParameterHPLCGC-MS
Linearity Range 0.44 - 53.33 µg/mL (Piperidine)[3]0 - 10 µg/mL (BZP and TFMPP)[4]
Limit of Detection (LOD) 0.15 µg/mL (Piperidine)[3]0.002 - 0.312 µg/mL (BZP and TFMPP)[4]
Limit of Quantification (LOQ) 0.44 µg/mL (Piperidine)[3]0.008 - 0.625 µg/mL (BZP and TFMPP)[4]
Accuracy (Recovery) 101.82% (Piperidine)[3]76 - 108% (BZP and TFMPP)[4]
Precision (%RSD) 0.6% (Piperidine)[3]< 20% (BZP and TFMPP)[4]
Linearity (r²) > 0.999 (Piperidine)[3]> 0.995 (1,4-Dimethylpiperidine)[2]

BZP: 1-Benzylpiperazine; TFMPP: 1-(3-trifluoromethylphenyl) piperazine; %RSD: Percent Relative Standard Deviation

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for the quantification of piperidine derivatives using HPLC and GC-MS.

HPLC Method with Pre-column Derivatization

This method is suitable for piperidine derivatives that lack a strong chromophore, making UV detection challenging without derivatization.[2]

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Derivatization : Piperidine is derivatized with 4-toluenesulfonyl chloride to form a UV-active compound.[1][3]

  • Chromatographic Conditions :

    • Column : Inertsil C18 (250 x 4.6 mm, 5 µm)[1][3]

    • Mobile Phase : A mixture of acetonitrile and water with 0.1% phosphoric acid (68:32, v/v)[1][3]

    • Flow Rate : 1.0 mL/min[1][3]

    • Column Temperature : 30°C[1][3]

    • Detection : UV detection at a specified wavelength.[1]

  • Sample Preparation : A stock solution is prepared by dissolving an accurately weighed amount of the piperidine derivative standard in a suitable diluent. Working standards are prepared by diluting the stock solution.

GC-MS Method

GC-MS is well-suited for the analysis of volatile piperidine derivatives.[2] Derivatization is often employed to increase volatility and improve chromatographic peak shape.[5]

  • Instrumentation : A standard GC-MS system.

  • Sample Preparation :

    • A specific amount of the sample is placed in a headspace vial.

    • An alkaline solution is added to the sample to ensure the piperidine derivative is in its free form.

    • The vial is sealed and heated.[6]

  • Chromatographic Conditions :

    • Injector Temperature : 120-300 °C[6]

    • Column Temperature Program : An initial temperature of 40-200 °C is used.[6] For piperazine derivatives, a program such as an initial temperature of 100°C held for 1 minute, ramped to 180°C at 12°C/min, held for 2 minutes, then increased to 200°C at 10°C/min can be employed.[7]

    • Carrier Gas : High purity nitrogen, helium, or hydrogen, with a flow rate of 0.2 to 10 mL/min.[6]

    • Detector : A Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[6]

    • Detector Temperature : 150-450 °C[6]

Visualizing the Workflow and Cross-Validation

To better understand the experimental processes and their relationship, the following diagrams illustrate the analytical workflow for both HPLC and GC-MS and the logical flow of a cross-validation study.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Sample Sample Extraction Extraction Sample->Extraction Derivatization_HPLC Derivatization (e.g., with 4-toluenesulfonyl chloride) Extraction->Derivatization_HPLC For HPLC Derivatization_GC Derivatization (Optional, for volatility) Extraction->Derivatization_GC For GC-MS HPLC_Separation HPLC Separation (C18 Column) Derivatization_HPLC->HPLC_Separation GC_Separation GC Separation (Capillary Column) Derivatization_GC->GC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection HPLC_Data HPLC Data Analysis UV_Detection->HPLC_Data MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection GCMS_Data GC-MS Data Analysis MS_Detection->GCMS_Data

Caption: A flowchart of the analytical workflows for HPLC and GC-MS analysis of piperidine derivatives.

Cross_Validation_Logic cluster_methods Analytical Methods cluster_process Cross-Validation Process cluster_outcome Outcome Method_A Validated Method A (e.g., HPLC) Analyze_Samples Analyze the Same Set of Samples by Both Methods Method_A->Analyze_Samples Method_B New/Alternative Method B (e.g., GC-MS) Method_B->Analyze_Samples Compare_Results Compare Quantitative Results Analyze_Samples->Compare_Results Statistical_Analysis Statistical Analysis (e.g., Bland-Altman plot, % difference) Compare_Results->Statistical_Analysis Equivalent Methods are Equivalent Statistical_Analysis->Equivalent Acceptance Criteria Met Not_Equivalent Methods are Not Equivalent Statistical_Analysis->Not_Equivalent Acceptance Criteria Not Met

Caption: A diagram illustrating the logical flow of a cross-validation study between two analytical methods.

References

Navigating Stereochemistry: A Comparative Guide to the Biological Activity of Substituted Piperidine Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the nuanced world of stereoisomerism offers both challenges and opportunities. The precise three-dimensional arrangement of atoms in a molecule can dramatically alter its pharmacological profile, turning a potent therapeutic into an inert compound or, in some cases, a toxic one. This guide provides a comparative analysis of the biological activity of stereoisomers of substituted piperidines, a prevalent scaffold in medicinal chemistry. By presenting key experimental data and detailed methodologies, we aim to illuminate the critical role of stereochemistry in drug design and guide the development of more selective and efficacious therapeutics.

The piperidine ring is a cornerstone in the design of a vast array of pharmaceuticals, particularly those targeting the central nervous system. Its stereochemical variations, arising from chiral centers and cis-trans isomerism, profoundly influence interactions with biological targets such as monoamine transporters and receptors. Understanding these differences is paramount for optimizing drug potency, selectivity, and safety.

Quantitative Comparison of Biological Activity

The following tables summarize the in vitro binding affinities of various substituted piperidine stereoisomers for key neurological targets. The data highlights the often-dramatic differences in potency and selectivity that arise from subtle changes in stereochemistry.

Methylphenidate Analogues: Enantioselectivity at Monoamine Transporters

Methylphenidate (Ritalin) and its analogues are classic examples of how enantiomers can possess distinct pharmacological activities. The d-threo isomer is known to be the pharmacologically active component, primarily through its interaction with the dopamine transporter (DAT) and norepinephrine transporter (NET).

CompoundStereoisomerDAT (IC50, nM)NET (IC50, nM)SERT (IC50, nM)
Methylphenidated-threo33244>50,000
Methylphenidatel-threo5405,100>50,000
dl-erythro-o-bromomethylphenidateRacemic>50,000--
Data sourced from studies on rat brain membranes.[1][2]

The data clearly demonstrates that the d-threo enantiomer of methylphenidate is significantly more potent at inhibiting both DAT and NET compared to the l-threo enantiomer.[2] The erythro diastereomer of a substituted analogue showed a complete loss of activity at the dopamine transporter.[1]

3,4-Disubstituted Piperidine Analogues: Impact of Cis/Trans Isomerism

The relative orientation of substituents on the piperidine ring also plays a critical role in determining biological activity and selectivity for monoamine transporters.

Compound AnalogueStereoisomerDAT (Ki, nM)NET (Ki, nM)SERT (Ki, nM)
4-(4-Chlorophenyl)piperidine thioacetamide(+)-transHigh AffinityHigh AffinityLow Affinity
(-)-cisHigh AffinityHigh AffinityLow Affinity
(-)-transLow AffinityModerate AffinityHigh Affinity
(+)-cisLow AffinityHigh AffinityHigh Affinity
(+)-cis-5b(+)-cis>1000low nM>1000
Qualitative and quantitative data sourced from a study on 3,4-disubstituted piperidines.[3][4][5]

These studies reveal that for this class of compounds, the (-)-cis and (+)-trans isomers tend to be selective for the dopamine and norepinephrine transporters, while the (-)-trans and (+)-cis isomers show a preference for the serotonin transporter or act as broader-spectrum inhibitors.[3][4] For instance, (+)-cis-5b demonstrates high selectivity for NET.[3][4]

Chlorophenylpiperidine Derivatives: Enantioselectivity at Sigma Receptors

Stereochemistry also dictates the affinity and selectivity for other important targets, such as sigma receptors.

CompoundStereoisomerσ1 Ki (nM)σ2 Ki (nM)σ1/σ2 Selectivity Ratio
4-methyl-1-[2-(4-chlorophenoxy)-1-methylethyl]piperidine(-)-(S)0.34186547.1
(+)-(R)1.311386.9
Data sourced from a study on chiral 1-[ω-(4-chlorophenoxy)alkyl]-4-methylpiperidines.[6]

In this case, the (-)-(S) enantiomer exhibits a nearly four-fold higher affinity for the σ1 receptor and a significantly greater selectivity over the σ2 receptor compared to its (+)-(R) counterpart.[6]

Experimental Protocols

The following provides a detailed methodology for a competitive radioligand binding assay, a common technique used to determine the binding affinity of compounds for monoamine transporters.

Objective: To determine the inhibitory constant (Ki) of test compounds for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Materials:

  • Membrane Preparations: Crude membrane fractions from rat brain regions rich in the target transporters (e.g., striatum for DAT, frontal cortex for NET, brainstem for SERT) or from cell lines stably expressing the human recombinant transporters.

  • Radioligands:

    • For DAT: [³H]WIN 35,428

    • For NET: [³H]Nisoxetine

    • For SERT: [³H]Citalopram or [³H]Paroxetine

  • Unlabeled Ligands: Known high-affinity ligands for each transporter to determine non-specific binding (e.g., GBR 12909 for DAT, desipramine for NET, citalopram for SERT).

  • Test Compounds: Stereoisomers of the substituted piperidines.

  • Buffers:

    • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail

  • Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.5% polyethyleneimine (PEI).

  • Filtration Apparatus (Cell harvester)

  • Liquid Scintillation Counter

Procedure:

  • Membrane Preparation:

    • Dissect the appropriate brain regions on ice or harvest cells expressing the transporter of interest.

    • Homogenize the tissue or cells in ice-cold homogenization buffer.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 20,000-40,000 x g) to pellet the crude membrane fraction.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration (e.g., using a BCA protein assay). Store aliquots at -80°C.

  • Competitive Binding Assay:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, set up triplicate wells for:

      • Total Binding: Membrane preparation + radioligand + assay buffer.

      • Non-specific Binding: Membrane preparation + radioligand + a high concentration of the appropriate unlabeled ligand.

      • Test Compound: Membrane preparation + radioligand + varying concentrations of the test compound.

    • Incubate the plate for a specified time (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 4°C) with gentle agitation.

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add scintillation cocktail to each vial and allow them to equilibrate in the dark.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing the Workflow

The following diagrams illustrate the generalized workflow for comparing the biological activity of stereoisomers and a simplified signaling pathway affected by monoamine transporter inhibitors.

experimental_workflow cluster_synthesis Compound Preparation cluster_isomers Isolated Stereoisomers cluster_assay Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of Racemic Mixture separation Chiral Separation / Stereoselective Synthesis synthesis->separation isomer_a Stereoisomer A (e.g., (+)-cis) isomer_b Stereoisomer B (e.g., (-)-cis) isomer_c Stereoisomer C (e.g., (+)-trans) isomer_d Stereoisomer D (e.g., (-)-trans) binding_assay Competitive Radioligand Binding Assays (DAT, NET, SERT, etc.) isomer_a->binding_assay isomer_b->binding_assay isomer_c->binding_assay isomer_d->binding_assay functional_assay Functional Assays (e.g., Uptake Inhibition) binding_assay->functional_assay data_table Quantitative Data Table (Ki, IC50 values) functional_assay->data_table sar Structure-Activity Relationship (SAR) Analysis data_table->sar

Caption: Experimental workflow for comparing stereoisomer activity.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles with Dopamine (DA) release DA Release vesicle->release da_synapse Dopamine release->da_synapse Exocytosis dat Dopamine Transporter (DAT) dat->vesicle Repackaging da_synapse->dat Reuptake receptor Dopamine Receptors da_synapse->receptor Binding signal Postsynaptic Signaling receptor->signal inhibitor Piperidine Stereoisomer (e.g., d-threo-Methylphenidate) inhibitor->dat Blocks

Caption: Dopamine signaling and transporter inhibition.

References

Evaluating the Off-Target Effects of 4-(2-Methylpropyl)piperidine-2,6-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the potential off-target effects of 4-(2-Methylpropyl)piperidine-2,6-dione, a glutarimide-containing compound. Due to the limited publicly available data on this specific molecule, this analysis is based on a comparative assessment with its close structural analogs: thalidomide, lenalidomide, and pomalidomide. These compounds are well-characterized Cereblon (CRBN) E3 ligase modulators (CELMoDs), and it is highly probable that this compound shares a similar mechanism of action and, consequently, a related off-target profile.

Executive Summary

This compound belongs to the glutarimide chemical class, which is the key pharmacophore responsible for binding to the E3 ubiquitin ligase Cereblon. This interaction redirects the ligase to induce the ubiquitination and subsequent proteasomal degradation of specific proteins known as "neosubstrates." While this mechanism is therapeutically exploited, it is also the primary source of off-target effects.

The off-target profile of glutarimide-based CELMoDs is primarily driven by the degradation of unintended neosubstrates. Key off-target proteins that are degraded by thalidomide and its analogs include:

  • Transcription Factors: Ikaros (IKZF1), Aiolos (IKZF3), and SALL4. The degradation of Ikaros and Aiolos is linked to the immunomodulatory and anti-myeloma effects of these drugs, but their unintended degradation can have other consequences. The degradation of SALL4 is strongly associated with the teratogenic effects of thalidomide.

  • Casein Kinase 1α (CK1α): Degradation of CK1α is implicated in the therapeutic efficacy of lenalidomide in certain hematological malignancies.

  • GSPT1: The degradation of this translation termination factor can lead to broad cytotoxicity.

The specific off-target profile can vary between different glutarimide analogs due to subtle differences in their chemical structure, which affect their binding affinity to Cereblon and the conformation of the drug-ligase complex. Therefore, while we can infer the likely off-target liabilities of this compound from its analogs, dedicated experimental validation is crucial.

Comparative Data on Cereblon Binding and Off-Target Degradation

The following tables summarize key quantitative data for thalidomide, lenalidomide, and pomalidomide, which serve as benchmarks for predicting the activity of novel glutarimide compounds.

Table 1: Comparative Binding Affinities to Cereblon (CRBN)

CompoundBinding AssayKd (nM)IC50 (nM)Ki (nM)Reference(s)
ThalidomideVarious~25022.4 - 404.610.6 - 249.2[1][2][3]
LenalidomideVarious~1788.9 - 296.94.2 - 177.8[2][3]
PomalidomideVarious~1576.4 - 264.83.0 - 156.6[2][3]

Table 2: Comparative Degradation Potency (DC50) and Efficacy (Dmax) for Key Off-Target Neosubstrates

CompoundOff-Target ProteinCell LineDC50 (nM)Dmax (%)Reference(s)
LenalidomideIkaros (IKZF1)MM.1S100 - 500>90[4][5]
Aiolos (IKZF3)MM.1S100 - 500>90[4][5]
CK1αMDS-L~1000~70[4]
PomalidomideIkaros (IKZF1)MM.1S8.7>95[4]
Aiolos (IKZF3)MM.1S<10>95[4][5]
SALL4Kelly~1000-5000>80[6]

Note: DC50 and Dmax values can vary significantly depending on the cell line, treatment duration, and specific assay conditions.

Signaling Pathway and Experimental Workflows

Mechanism of Action of Glutarimide-Based CELMoDs

The core mechanism involves the binding of the glutarimide moiety to Cereblon, altering its substrate specificity and leading to the recruitment of neosubstrates for degradation.

CELMoD_Mechanism cluster_CRL4_CRBN CRL4-CRBN E3 Ligase Complex CRBN Cereblon (CRBN) Neosubstrate Neosubstrate (e.g., Ikaros, Aiolos, SALL4) CRBN->Neosubstrate Recruits CUL4 CUL4A DDB1 DDB1 CUL4->DDB1 DDB1->CRBN RBX1 RBX1 DDB1->RBX1 Compound This compound (or other CELMoD) Compound->CRBN Binds to Compound->Neosubstrate Recruits Proteasome 26S Proteasome Neosubstrate->Proteasome Targeted for Degradation Ub Ubiquitin Ub->Neosubstrate Ubiquitination Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades into

Caption: Mechanism of action of glutarimide-based Cereblon E3 ligase modulators.

Experimental Workflow for Off-Target Neosubstrate Identification

A typical workflow to identify the off-target substrates of a novel glutarimide compound involves a combination of proteomic and biochemical approaches.

Off_Target_Workflow start Start: Novel Glutarimide Compound treatment Treat Cells with Compound vs. Vehicle Control start->treatment ip_ms Immunoprecipitation of CRBN Complex followed by Mass Spectrometry (IP-MS) treatment->ip_ms proteomics Global Quantitative Proteomics (e.g., SILAC, TMT) treatment->proteomics candidate_id Identify Candidate Neosubstrates (Enriched in IP-MS and/or Downregulated in Proteomics) ip_ms->candidate_id proteomics->candidate_id validation Validation of Candidates candidate_id->validation western_blot Western Blot for Degradation (DC50 and Dmax determination) validation->western_blot ubiquitination In Vitro Ubiquitination Assay validation->ubiquitination rescue CRBN Knockout/Knockdown Rescue Experiments validation->rescue end Confirmed Off-Target Neosubstrate Profile western_blot->end ubiquitination->end rescue->end

Caption: Experimental workflow for identifying off-target neosubstrates of a novel CELMoD.

Experimental Protocols

1. Immunoprecipitation-Mass Spectrometry (IP-MS) for Neosubstrate Identification

This protocol aims to identify proteins that interact with the CRL4-CRBN complex in a drug-dependent manner.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HEK293T, MM.1S) to ~80% confluency.

    • Treat cells with the test compound (e.g., 1-10 µM of this compound) or vehicle (DMSO) for a specified time (e.g., 4-6 hours).

  • Cell Lysis:

    • Harvest and wash cells with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G magnetic beads.

    • Incubate the pre-cleared lysate with an anti-CRBN antibody or an isotype control antibody overnight at 4°C.

    • Add protein A/G magnetic beads to pull down the antibody-protein complexes.

    • Wash the beads extensively to remove non-specific binders.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer and reduce, alkylate, and digest the proteins with trypsin.

  • Mass Spectrometry:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify proteins in each sample.

    • Compare the abundance of proteins in the compound-treated sample versus the vehicle control. Proteins significantly enriched in the compound-treated sample are candidate neosubstrates.

2. Quantitative Proteomics for Measuring Protein Degradation

This protocol quantifies changes in the proteome upon compound treatment to identify downregulated proteins.

  • Cell Culture and Labeling (for SILAC):

    • Culture cells in "light," "medium," or "heavy" SILAC media containing different stable isotope-labeled amino acids.

  • Treatment:

    • Treat "heavy" labeled cells with the test compound and "light" labeled cells with vehicle.

  • Sample Preparation:

    • Combine equal amounts of protein from "heavy" and "light" labeled cells.

    • Digest the combined protein sample into peptides.

  • Mass Spectrometry:

    • Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Identify and quantify the relative abundance of proteins based on the intensity of the "heavy" and "light" peptide pairs.

    • Proteins with a significantly decreased heavy/light ratio are identified as degraded proteins.

    • For dose-response experiments, treat cells with a range of compound concentrations and perform label-free quantification or use isobaric tags (e.g., TMT). Plot the percentage of remaining protein against the compound concentration to determine the DC50 and Dmax values.

3. NanoBRET™ Target Engagement Assay

This assay measures the binding of the compound to CRBN in live cells.

  • Cell Preparation:

    • Transfect HEK293T cells with a vector expressing a NanoLuc® luciferase-CRBN fusion protein.

    • Seed the transfected cells into a 96-well plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compound.

    • Add the compound dilutions to the cells.

    • Add a cell-permeable fluorescent tracer that binds to CRBN.

  • Signal Detection:

    • Add the Nano-Glo® Live Cell Substrate.

    • Measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader capable of measuring dual-filtered luminescence (donor emission at ~450 nm and acceptor emission at ~618 nm).

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • The test compound will compete with the tracer for binding to CRBN, leading to a decrease in the BRET signal.

    • Plot the BRET ratio against the compound concentration to determine the IC50 for target engagement.

Conclusion

Based on its structural similarity to known CELMoDs, this compound is predicted to function as a Cereblon E3 ligase modulator. Its off-target effects are therefore likely to be mediated by the degradation of neosubstrates. The key off-target liabilities to consider are the degradation of Ikaros, Aiolos, SALL4, CK1α, and GSPT1. The precise degradation profile and potency against these off-targets will depend on the specific interactions of the 2-methylpropyl substituent with the Cereblon-neosubstrate ternary complex.

The comparative data and experimental protocols provided in this guide offer a framework for the systematic evaluation of the off-target effects of this compound. It is imperative that such experimental validation be performed to accurately characterize its selectivity and safety profile before proceeding with further development. By employing a combination of proteomic and targeted biochemical and cellular assays, researchers can gain a comprehensive understanding of the on- and off-target activities of this and other novel glutarimide-based compounds.

References

A Head-to-Head Comparison of Piperidine and Morpholine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a core chemical scaffold is a pivotal decision in the drug discovery and development process, profoundly influencing a compound's pharmacological activity, metabolic stability, and overall druglikeness. Among the most utilized heterocyclic motifs, the six-membered saturated rings of piperidine and morpholine are ubiquitous. While structurally similar, the simple substitution of a methylene group in piperidine with an oxygen atom in morpholine imparts significant differences in their physicochemical and biological properties. This guide provides an objective, data-driven comparison of these two critical scaffolds to inform rational drug design and lead optimization efforts.

Physicochemical and Metabolic Properties: A Tale of Two Rings

The fundamental difference between the piperidine and morpholine scaffolds lies in the heteroatom composition of the ring. This seemingly minor change has significant downstream effects on key drug-like properties.

PropertyPiperidineMorpholineImpact on Drug Design
Basicity (pKa of conjugate acid) ~11.2~8.7The lower basicity of morpholine can reduce off-target effects at physiological pH and may improve oral bioavailability.
Polarity Less polarMore polarThe oxygen atom in morpholine increases its polarity and hydrogen bond accepting capacity, which can enhance solubility and interactions with biological targets.
Metabolic Stability Generally more susceptible to metabolismGenerally more metabolically stable[1]The electron-withdrawing nature of the oxygen in morpholine can decrease the susceptibility of adjacent carbons to oxidation by cytochrome P450 enzymes[1]. Piperidine rings are more prone to N-dealkylation, C-oxidation leading to lactam formation, and ring opening[1].

Comparative Biological Activities

The choice between a piperidine and morpholine scaffold is highly dependent on the specific biological target and the desired therapeutic outcome. Below is a summary of comparative data across several key therapeutic areas.

Anticancer Activity

Both piperidine and morpholine are integral components of numerous anticancer agents. Direct comparison studies of analogous compounds reveal nuanced differences in potency and selectivity.

Compound ClassPiperidine Analog (IC50, µM)Morpholine Analog (IC50, µM)Cell LineReference
2-(benzimidazol-2-yl)-3-arylquinoxalines Selective activity against A549 (lung adenocarcinoma) and PANC-1 (pancreatic cancer)[2]Significant decrease or complete loss of cytotoxic activity compared to piperazine analogs[2]Various human cancer cell lines[2]
Quinoxaline Derivatives Specific regioisomers demonstrated selective cytotoxicity.[2]Generally showed lower potency in the studied series.A549, PANC-1, and others[2]
Tetrahydroquinoline Derivatives (mTOR Inhibitors) Not directly compared in this seriesCompound 10e (morpholine-substituted) showed an IC50 of 0.033 µM against A549 cells.A549 (lung), MCF-7 & MDA-MB-231 (breast)[3]
Antimicrobial Activity

Both scaffolds have been successfully incorporated into potent antimicrobial agents.

Compound ClassPiperidine Analog (MIC, µg/mL)Morpholine Analog (MIC, µg/mL)OrganismReference
1-(3-methoxy-1-phenyl-propyl)-derivatives 12.5 - 2512.5 - 25S. aureus, E. coli, P. aeruginosa, C. albicans[2]
Activity in Neurodegenerative Diseases

The blood-brain barrier permeability and interaction with central nervous system targets make both scaffolds valuable in the design of drugs for neurodegenerative diseases. Morpholine's balanced lipophilicity and hydrophilicity are often cited as advantageous for CNS drug candidates.

Antidiabetic Activity

Recent studies have explored both scaffolds for their potential in developing antidiabetic agents.

Compound ClassPiperidine AnalogMorpholine AnalogTarget/AssayReference
Berberine Derivatives Demonstrated concentration-dependent insulin-resistant reversal actions.Also showed concentration-dependent insulin-resistant reversal actions, superior to the positive control rosiglitazone.Insulin-resistant reversal[4]
Chalcone Derivatives Showed significant α-amylase inhibitory activity (IC50 = 9.86 µM for the most active compound).Not directly compared in this series.α-amylase inhibition[5]
Benzimidazole Derivatives Not directly compared in this series.Addition of the morpholine moiety had a positive effect on α-glucosidase inhibition.α-glucosidase inhibition[4]

Signaling Pathways and Mechanisms of Action

A frequent target for both piperidine- and morpholine-containing drugs in oncology is the PI3K/Akt/mTOR signaling pathway , a critical regulator of cell growth, proliferation, and survival.

Below is a generalized representation of this pathway, highlighting the points of intervention for inhibitors containing these scaffolds.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation PTEN PTEN PTEN->PIP3 dephosphorylates GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor Piperidine/Morpholine Kinase Inhibitors Inhibitor->PI3K Inhibitor->mTORC1 experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Start Starting Materials Synth Synthesis of Piperidine/Morpholine Analogs Start->Synth Purify Purification & Characterization Synth->Purify InVitro In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) Purify->InVitro CellBased Cell-Based Assays (e.g., Cytotoxicity, Signaling) InVitro->CellBased ADME ADME/Tox (e.g., Metabolic Stability) CellBased->ADME InVivo In Vivo Models ADME->InVivo SAR SAR Analysis InVivo->SAR SAR->Synth  Iterative Design

References

Benchmarking the Metabolic Stability of Novel Piperidine-2,6-dione Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine-2,6-dione scaffold is a privileged structure in modern medicinal chemistry, forming the core of a diverse range of therapeutic agents, including the well-known immunomodulatory drugs (IMiDs) and a new generation of targeted protein degraders known as proteolysis-targeting chimeras (PROTACs). A critical determinant of the in vivo efficacy and safety profile of these compounds is their metabolic stability. This guide provides an objective comparison of the metabolic stability of novel piperidine-2,6-dione derivatives, supported by experimental data and detailed methodologies, to aid in the rational design and selection of drug candidates with optimal pharmacokinetic properties.

Comparative Metabolic Stability Data

The metabolic stability of a compound is typically assessed by its half-life (t½) and intrinsic clearance (CLint) in in vitro systems such as human liver microsomes (HLM). A longer half-life and lower intrinsic clearance generally indicate greater metabolic stability.[1] The following tables summarize available data for representative piperidine-2,6-dione derivatives and related compounds.

Table 1: Metabolic Stability of Piperidine-2,6-dione Derivatives in Human Liver Microsomes (HLM)

Compound/AnalogTherapeutic Target/ClassHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference Compound(s)
Thalidomide Analog (General) Cereblon E3 Ligase LigandPoor substrate for CYP enzymes; breakdown primarily via spontaneous hydrolysis.[2]Low-
Piperidine-derived sEH Inhibitor (Compound 3) Soluble Epoxide Hydrolase (sEH)~200Moderate-
Deuterated sEH Inhibitor (Compound 3h) Soluble Epoxide Hydrolase (sEH)>240LowCompound 3
Deuterated sEH Inhibitor (Compound 3i) Soluble Epoxide Hydrolase (sEH)>240LowCompound 3
PROTAC (General Observation) Various (e.g., BTK)Can be low (e.g., 1.3 min in mouse liver microsomes for a BTK degrader)[3]High-
PROTAC with Rigid Linker (Compound 3e) BTKSignificantly improved compared to flexible linker counterparts.LoweredPROTAC with flexible linker

Table 2: Comparative Metabolic Stability of Piperidine vs. Morpholine Analogs

ScaffoldGeneral Metabolic StabilityCommon Metabolic Pathways
Piperidine Susceptible to a wider range of metabolic transformations, often leading to more rapid clearance.[4]N-dealkylation, Alpha-carbon Oxidation (lactam formation), Ring Opening, N-oxidation, Ring Contraction.[4]
Morpholine Generally more metabolically stable than piperidine due to the electron-withdrawing nature of the oxygen atom.[4]Oxidative N-dealkylation, Ring Oxidation, N-oxidation.[4]

Experimental Protocols

A standardized in vitro liver microsomal stability assay is crucial for generating reliable and comparable data.

Detailed Protocol: In Vitro Liver Microsomal Stability Assay

1. Objective: To determine the metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes and a cofactor-regenerating system.

2. Materials:

  • Test Compound (e.g., novel piperidine-2,6-dione derivative)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Positive Control Compounds (e.g., a compound with known high clearance and one with low clearance)

  • Negative Control (vehicle, typically DMSO)

  • Quenching Solution (e.g., cold acetonitrile containing an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

3. Procedure: [2][5]

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and positive controls (e.g., 10 mM in DMSO).

    • Thaw the pooled human liver microsomes on ice. Dilute the microsomes to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

    • Prepare the NADPH-regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Add the diluted liver microsome solution to each well.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system to all wells except for the "minus-cofactor" control wells.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding an equal volume of cold quenching solution. The 0-minute time point serves as the initial concentration reference.

  • Sample Processing:

    • After the final time point, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

4. Data Analysis: [6]

  • Calculate the Percentage of Compound Remaining:

    • For each time point, calculate the percentage of the test compound remaining relative to the 0-minute time point.

  • Determine the Elimination Rate Constant (k):

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • The slope of the linear portion of this plot is the elimination rate constant (-k).

  • Calculate the Half-Life (t½):

    • t½ = 0.693 / k

  • Calculate the Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL)

Visualizations

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the Cereblon E3 ligase pathway, a common target for piperidine-2,6-dione derivatives, and a typical workflow for assessing metabolic stability.

G cluster_0 CRBN E3 Ligase Complex cluster_1 Ubiquitination Cascade cluster_2 Target Degradation CRBN Cereblon (CRBN) DDB1 DDB1 Target Target Protein CRBN->Target recruits CUL4A CUL4A ROC1 ROC1 ROC1->Target polyubiquitinates Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 activates E2 E2 Conjugating Enzyme E1->E2 transfers Ub E2->ROC1 associates PolyUb_Target Polyubiquitinated Target Protein Proteasome Proteasome PolyUb_Target->Proteasome recognized by Degradation Degradation Products Proteasome->Degradation degrades to Piperidine_dione Piperidine-2,6-dione Derivative Piperidine_dione->CRBN binds

Caption: Cereblon E3 Ligase Pathway for Targeted Protein Degradation.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Data Processing A Prepare Test Compound Stock Solution D Add Compound and Microsomes to 96-well Plate A->D B Prepare Liver Microsome Suspension B->D C Prepare NADPH Regenerating System F Initiate Reaction with NADPH System C->F E Pre-incubate at 37°C D->E E->F G Incubate at 37°C with Shaking F->G H Quench Reaction at Time Points (0-60 min) G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Quantify Parent Compound Remaining J->K L Calculate Half-life (t½) and Intrinsic Clearance (CLint) K->L

Caption: Experimental Workflow for In Vitro Metabolic Stability Assay.

References

Safety Operating Guide

Proper Disposal of 4-(2-Methylpropyl)piperidine-2,6-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 4-(2-Methylpropyl)piperidine-2,6-dione, a compound often used in biomedical research. Adherence to these guidelines is critical for operational safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The toxicological properties of this compound have not been thoroughly investigated, and therefore, it should be handled with care.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Inspected, impervious chemical-resistant gloves. Use proper glove removal technique to avoid skin contact.[1]
Eye Protection Chemical safety goggles or face shield.
Lab Coat Standard laboratory coat, buttoned.
Respiratory Protection Use a respirator if dust or aerosols are generated.[1]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. Avoid the formation of dust and aerosols.[1]

Step-by-Step Disposal Protocol

The primary methods for the disposal of this compound are incineration or transfer to a licensed waste disposal company.

Step 1: Waste Collection and Storage

  • Collect waste this compound and any contaminated materials in a suitable, clearly labeled, and closed container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

Step 2: Selection of Disposal Method

  • Method A: Chemical Incineration

    • The preferred method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[1] This should be performed by a licensed and qualified facility.

  • Method B: Licensed Waste Disposal Service

    • Alternatively, offer surplus and non-recyclable solutions to a licensed professional waste disposal service.[1] Ensure the service provider is certified to handle this type of chemical waste.

Step 3: Handling of Contaminated Packaging

  • Contaminated packaging, such as empty containers, should be treated as unused product and disposed of following the same procedures outlined in Step 2.[1] Do not attempt to clean or reuse the containers.

Step 4: Documentation

  • Maintain detailed records of the disposed chemical, including the quantity, date of disposal, and the disposal method used. This documentation is essential for regulatory compliance and laboratory safety audits.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Waste this compound collect_waste Collect waste in a labeled, sealed container start->collect_waste disposal_decision Select Disposal Method collect_waste->disposal_decision incineration Option A: Chemical Incineration with Afterburner and Scrubber disposal_decision->incineration Incineration Facility Available licensed_disposal Option B: Licensed Professional Waste Disposal Service disposal_decision->licensed_disposal No Incineration Facility document Document Disposal Details: - Quantity - Date - Method incineration->document licensed_disposal->document end End: Proper Disposal Complete document->end

Caption: Disposal decision workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a safer research environment. Always consult your institution's specific safety guidelines and local regulations.

References

Essential Safety and Operational Protocols for 4-(2-Methylpropyl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Personnel

This document provides critical safety, handling, and disposal procedures for 4-(2-methylpropyl)piperidine-2,6-dione. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the hazardous properties of structurally related piperidine derivatives. A conservative approach is strongly advised to ensure the safety of all personnel.

Personal Protective Equipment (PPE)

All personnel must wear the appropriate PPE when handling this compound to minimize exposure risk. The following table summarizes the required PPE based on the potential hazards identified from similar compounds, which include flammability, toxicity, and corrosivity.[1]

PPE CategoryItemSpecifications and Use
Eye/Face Protection Safety Goggles and Face ShieldChemical splash goggles are mandatory. A face shield should be worn in situations with a high risk of splashing.[2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Gloves should be inspected before each use and changed immediately if contaminated or damaged. For prolonged contact, consider double-gloving.[3][4]
Body Protection Laboratory CoatA flame-retardant and chemical-resistant lab coat is required to protect against skin contact and splashes.
Respiratory Protection Fume Hood or RespiratorAll handling of solid and dissolved forms of the compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes must be worn at all times in the laboratory to protect against spills.[3]

Operational Plan: Step-by-Step Handling Procedure

The following workflow outlines the safe handling of this compound from receipt to disposal.

Workflow for Safe Handling and Disposal of this compound A Receiving and Inspection B Storage A->B Store in a cool, dry, well-ventilated area C Preparation (Weighing and Dissolving) B->C Transport securely D Experimental Use C->D Use immediately in fume hood E Decontamination D->E Clean all equipment and surfaces F Waste Segregation D->F E->F G Waste Disposal F->G Follow institutional guidelines

Safe Handling and Disposal Workflow

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Ensure the container is properly labeled.

2. Storage:

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6]

  • Keep away from heat, sparks, and open flames as related compounds are flammable.

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[6]

3. Preparation (Weighing and Dissolving):

  • All weighing and solution preparation must be conducted within a certified chemical fume hood to prevent inhalation of the powder.

  • Use non-sparking tools to handle the solid compound.[6]

  • Take measures to prevent the buildup of static charge.[5][6]

4. Experimental Use:

  • Conduct all experiments involving this compound within a fume hood.

  • Avoid contact with skin and eyes.[5] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5][6]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

1. Waste Segregation:

  • Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., gloves, weighing paper) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.

  • Sharps Waste: Any contaminated sharps (needles, razor blades) should be disposed of in a designated sharps container.

2. Decontamination:

  • All non-disposable equipment and work surfaces should be thoroughly decontaminated after use. Use an appropriate solvent (e.g., ethanol) followed by a soap and water wash.

3. Final Disposal:

  • All waste must be disposed of through the institution's hazardous waste management program.

  • Do not dispose of this chemical down the drain or in regular trash.[5]

  • Ensure all waste containers are securely sealed and properly labeled before collection.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Methylpropyl)piperidine-2,6-dione
Reactant of Route 2
Reactant of Route 2
4-(2-Methylpropyl)piperidine-2,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.